Vitamin D3;Colecalciferol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H44O |
|---|---|
Molecular Weight |
387.7 g/mol |
IUPAC Name |
3-[2-[(7aR)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/t21?,24?,25?,26?,27-/m1/s1/i3D2,13D |
InChI Key |
QYSXJUFSXHHAJI-HKRPIZEASA-N |
Isomeric SMILES |
[2H]C(=C1CCC(CC1=C([2H])C=C2CCC[C@]3(C2CCC3C(C)CCCC(C)C)C)O)[2H] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis of Cholecalciferol: A Deep Dive into the Conversion of 7-Dehydrocholesterol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cholecalciferol (Vitamin D3) from its precursor, 7-dehydrocholesterol (B119134) (7-DHC). It delves into the core biochemical pathway, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of the critical processes involved. This document is intended to serve as a valuable resource for professionals engaged in research and development in fields related to endocrinology, dermatology, and pharmaceutical sciences.
The Core Pathway: From Sunlight to Secosteroid
The synthesis of cholecalciferol is a unique process in human physiology, initiated by exposure to ultraviolet B (UVB) radiation. This non-enzymatic pathway, primarily occurring in the keratinocytes of the epidermis, is a critical source of Vitamin D for the body.[1][2] The overall process can be divided into two principal stages: a photochemical conversion followed by a thermal isomerization.
Photochemical Conversion: The Role of UVB Radiation
The journey begins with 7-dehydrocholesterol, a cholesterol precursor found in the plasma membrane of skin cells.[3][4] Upon absorption of UVB photons, specifically in the wavelength range of 290-315 nm, the B-ring of the 7-DHC molecule undergoes a conrotatory electrocyclic ring-opening reaction.[5] This photochemical transformation breaks the C9-C10 bond, leading to the formation of pre-vitamin D3 (pre-cholecalciferol).[6][7]
The efficiency of this conversion is highly dependent on the wavelength of the UVB radiation, with optimal production occurring between 295 and 300 nm.[8] Prolonged sun exposure does not lead to excessive pre-vitamin D3 production; instead, pre-vitamin D3 can further photoisomerize into biologically inactive products like lumisterol (B196343) and tachysterol, preventing vitamin D toxicity.[7]
Thermal Isomerization: A Temperature-Dependent Rearrangement
Following its formation, pre-vitamin D3 undergoes a spontaneous, temperature-dependent intramolecular hydrogen shift, specifically a[9][10]-sigmatropic rearrangement. This process, known as thermal isomerization, converts pre-vitamin D3 into the more thermodynamically stable cholecalciferol (Vitamin D3).[6][7] This reaction is not catalyzed by enzymes but is influenced by the microenvironment, such as the lipid bilayer of cell membranes, which can enhance the rate of isomerization.[11] In human skin at physiological temperatures, this conversion takes place over a period of hours to days.[9][12]
Quantitative Data Summary
The following tables summarize key quantitative data related to the cholecalciferol synthesis pathway, providing a basis for comparison and modeling.
Table 1: Optimal Wavelengths for 7-Dehydrocholesterol Conversion
| Parameter | Wavelength (nm) | Observation | Reference |
| Optimal Conversion Range | 295 - 300 | Maximum efficiency for pre-vitamin D3 production. | [8] |
| Most Efficient Wavelength (in vitro) | 312 | Resulted in higher Vitamin D3 yield compared to 254 nm in an experimental setup. | [13] |
Table 2: Kinetics of Pre-Vitamin D3 Thermal Isomerization
| Parameter | In Human Skin (37°C) | In Hexane (37°C) | Reference |
| Equilibrium Constant (K) | 11.44 | 6.15 | [6][9] |
| Half-life (T½) | 2.5 hours | 30 hours | [6][9] |
| Forward Rate Constant (k1) at 5°C | - | 1.76 x 10⁻⁷ s⁻¹ | [14] |
| Reverse Rate Constant (k2) at 5°C | - | 1.40 x 10⁻⁸ s⁻¹ | [14] |
Table 3: Thermodynamics of Pre-Vitamin D3 Thermal Isomerization
| Parameter | In Human Skin | In Hexane | Reference |
| Enthalpy Change (ΔH°) | -21.58 kJ mol⁻¹ | -15.60 kJ mol⁻¹ | [6][9] |
| Activation Energy (Ea) - Forward | 71.05 kJ mol⁻¹ | 84.90 kJ mol⁻¹ | [6][9] |
| Activation Energy (Ea) - Reverse | 92.63 kJ mol⁻¹ | 100.50 kJ mol⁻¹ | [6][9] |
Table 4: Enzyme Kinetics of 7-Dehydrocholesterol Reductase (DHCR7)
| Parameter | Value | Substrate | Reference |
| Michaelis Constant (KM) | 4.47 µM | 5,6α-epoxy-5α-cholestan-3β-ol | [15] |
| Maximum Velocity (Vmax) | 0.46 nmol/min/mg enzyme | 5,6α-epoxy-5α-cholestan-3β-ol | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of cholecalciferol synthesis.
Quantification of 7-Dehydrocholesterol and Cholecalciferol by HPLC
This protocol outlines a common method for the separation and quantification of 7-DHC and cholecalciferol using High-Performance Liquid Chromatography (HPLC).[7][16][17]
Materials:
-
HPLC system with a UV/PDA detector
-
Reverse-phase C18 column (e.g., Gemini C18, 250 x 3.0 mm, 5 µm)
-
Mobile Phase: Methanol:Acetonitrile:Water (60:30:10 v/v/v)
-
Standards of 7-dehydrocholesterol and cholecalciferol
-
Samples (e.g., lipid extracts from skin biopsies, in vitro reaction mixtures)
-
Solvents for extraction (e.g., chloroform, methanol)
Procedure:
-
Sample Preparation:
-
Extract lipids from the sample using a suitable solvent system (e.g., chloroform:methanol 1:1 v/v).[18]
-
Evaporate the solvent under a stream of nitrogen.
-
Saponify the lipid extract to remove interfering lipids.
-
Extract the unsaponifiable matter with a non-polar solvent like hexane.
-
Dry the extract and reconstitute in the mobile phase.
-
-
HPLC Analysis:
-
Set the column temperature to 40°C.
-
Set the flow rate to 1.0 mL/min in isocratic mode.
-
Set the detection wavelength to 265 nm for cholecalciferol and 282 nm for 7-dehydrocholesterol.
-
Inject the prepared sample and standards.
-
-
Quantification:
-
Identify the peaks corresponding to 7-DHC and cholecalciferol by comparing their retention times with the standards.
-
Quantify the analytes by creating a calibration curve using the peak areas of the standards.
-
In Vitro Synthesis of Cholecalciferol from 7-Dehydrocholesterol
This protocol describes a method for the in vitro conversion of 7-DHC to cholecalciferol using UV irradiation and thermal incubation.[13][19]
Materials:
-
7-dehydrocholesterol standard
-
Ethanol (B145695) (or other suitable solvent)
-
UV irradiation chamber with a UVB source (e.g., 312 nm)
-
Heating block or water bath
-
HPLC system for analysis
Procedure:
-
Preparation:
-
Prepare a solution of 7-dehydrocholesterol in ethanol (e.g., 10 mg/L).
-
-
UVB Irradiation:
-
Place the 7-DHC solution in a quartz cuvette or other UV-transparent vessel.
-
Irradiate the solution with UVB light (e.g., 312 nm) for a defined period (e.g., 30-60 minutes). The distance from the lamp should be controlled to ensure consistent intensity.
-
-
Thermal Isomerization:
-
After irradiation, incubate the solution at an elevated temperature (e.g., 70°C) for a specific duration (e.g., 10-20 minutes) to facilitate the thermal conversion of pre-vitamin D3 to cholecalciferol. This step can be repeated in cycles with the irradiation step for optimized conversion.[7]
-
-
Analysis:
-
Analyze the resulting solution using HPLC (as described in Protocol 3.1) to quantify the amount of cholecalciferol formed and the remaining 7-dehydrocholesterol.
-
Isolation and Culture of Human Keratinocytes
This protocol provides a general outline for the isolation and primary culture of human keratinocytes, the primary cells responsible for Vitamin D3 synthesis in the skin.[1][20][21]
Materials:
-
Human skin tissue (e.g., from biopsies or foreskin)
-
Dispase solution
-
Trypsin-EDTA solution
-
Keratinocyte growth medium
-
Culture flasks or dishes
-
Sterile cell culture hood and incubator
Procedure:
-
Tissue Digestion:
-
Wash the skin tissue with a sterile phosphate-buffered saline (PBS) solution.
-
Incubate the tissue in Dispase solution overnight at 4°C to separate the epidermis from the dermis.
-
-
Epidermal Cell Isolation:
-
Mechanically separate the epidermis from the dermis.
-
Incubate the epidermis in a trypsin-EDTA solution at 37°C to dissociate the keratinocytes.
-
Neutralize the trypsin with growth medium and filter the cell suspension to remove any remaining tissue fragments.
-
-
Cell Culture:
-
Centrifuge the cell suspension to pellet the keratinocytes.
-
Resuspend the cells in keratinocyte growth medium and plate them onto culture flasks or dishes.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Visualizing the Pathway and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and a representative experimental workflow.
Caption: The biochemical pathway of cholecalciferol synthesis.
Caption: A typical experimental workflow for HPLC analysis.
References
- 1. Isolation, Primary Culture, and Cryopreservation of Human Keratinocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 8. scispace.com [scispace.com]
- 9. Kinetic and thermodynamic studies of the conversion of previtamin D3 to vitamin D3 in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A liposomal model that mimics the cutaneous production of vitamin D3. Studies of the mechanism of the membrane-enhanced thermal isomerization of previtamin D3 to vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. From 7-dehydrocholesterol to vitamin D3: Optimization of UV conversion procedures toward the valorization of fish waste matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalyzed thermal isomerization between previtamin D3 and vitamin D3 via beta-cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. genecards.org [genecards.org]
- 16. Identification of vitamin D3 and 7-dehydrocholesterol in cow's milk by gas chromatography-mass spectrometry and their quantitation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aurigeneservices.com [aurigeneservices.com]
- 18. In vivo and in vitro conversion of 7-dehydrocholesterol into vitamin D3 in rat skin by ultraviolet ray's irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. UVB-induced conversion of 7-dehydrocholesterol to 1alpha,25-dihydroxyvitamin D3 in an in vitro human skin equivalent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of Two Human Skin Cell Isolation Protocols and Their Influence on Keratinocyte and Fibroblast Culture [mdpi.com]
- 21. Vitamin D3 production by cultured human keratinocytes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intracellular Journey of Vitamin D in Neuronal Cells: A Technical Guide to Metabolism and Activation
For Immediate Release
A Deep Dive into Neuronal Vitamin D3 Pathways for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolism and activation of Vitamin D3 within neuronal cells. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular machinery governing Vitamin D's neuroprotective and regulatory roles. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the core signaling pathways.
Introduction: The Neurosteroid Action of Vitamin D
Beyond its classical role in calcium homeostasis, Vitamin D3 is increasingly recognized as a potent neurosteroid that exerts significant influence on brain development, function, and neuronal health. The brain possesses the necessary enzymatic machinery to locally convert the circulating precursor, 25-hydroxyvitamin D3 (25(OH)D3), into its biologically active form, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). This localized production allows for fine-tuned regulation of gene expression and signaling pathways within the central nervous system.
Active vitamin D has been shown to offer neuroprotective effects, including the clearance of amyloid plaques, a hallmark of Alzheimer's disease. Furthermore, it modulates the synthesis of neurotransmitters and neurotrophic factors, playing a crucial role in neuronal differentiation, survival, and synaptic plasticity. Understanding the intricacies of Vitamin D3 metabolism and activation in neuronal cells is therefore paramount for developing novel therapeutic strategies for a range of neurological disorders.
Quantitative Analysis of Vitamin D Metabolites in the Central Nervous System
The accurate quantification of Vitamin D metabolites in the brain and cerebrospinal fluid (CSF) is crucial for understanding their physiological concentrations and therapeutic potential. Recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled sensitive and specific measurements.
Table 1: Concentration of 25-hydroxyvitamin D3 (25(OH)D3) in Human CSF and Brain Tissue
| Sample Type | Concentration (Mean ± SD or Median) | Method of Analysis | Reference |
| Cerebrospinal Fluid (CSF) | 2.02 ± 1.94 ng/mL (Median: 0.23 ng/mL) | Not specified | |
| Cerebrospinal Fluid (CSF) | 3.28 ± 2.96 ng/mL (Median: 0.29 ng/mL) in control group | Not specified | |
| Cerebrospinal Fluid (CSF) | 37.14 ± 7.71 ng/mL | Not specified | |
| Cerebrospinal Fluid (CSF) | Median: 63.8 nmol/L (serum), CSF concentration was 3.7% of serum | LC-MS/MS | |
| Brain Tissue (various regions) | Predominant form detected, but often below limit of detection for other metabolites | LC-MS/MS |
Table 2: Concentration of 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) in Human Brain Tissue
| Brain Region | Concentration (Mean ± SD) | Method of Analysis | Reference |
| Anterior Watershed | 30.7 ± 15.2 pg/g | LC-MS/MS | |
| Mid-temporal Cortex | 19.2 ± 9.3 pg/g | LC-MS/MS | |
| Cerebellum | 18.5 ± 8.6 pg/g | LC-MS/MS | |
| Prefrontal and Middle Frontal Cortices | Detected at low levels | LC-MS/MS |
The Enzymatic Cascade: Local Activation and Catabolism
The conversion of circulating 25(OH)D3 to the active 1,25(OH)2D3, and its subsequent degradation, is tightly regulated by two key cytochrome P450 enzymes within the brain.
Activation by CYP27B1 (1α-hydroxylase)
The enzyme 25-hydroxyvitamin D3 1-alpha-hydroxylase, encoded by the CYP27B1 gene, is the critical activation enzyme. It is expressed in both neurons and glial cells, allowing for the local synthesis of 1,25(OH)2D3 in various brain regions. This localized production is essential for the paracrine and autocrine signaling of vitamin D within the CNS.
Catabolism by CYP24A1 (24-hydroxylase)
The catabolic enzyme 24-hydroxylase, encoded by the CYP24A1 gene, is responsible for the degradation of both 25(OH)D3 and 1,25(OH)2D3, thereby controlling the levels of active vitamin D and preventing excessive signaling. This enzyme is also expressed in neuronal and glial cells.
While the presence and importance of these enzymes are well-established, specific kinetic parameters (Km and Vmax) in a purely neuronal context are not extensively documented in the literature due to the technical challenges of such measurements in brain tissue.
The Vitamin D Receptor (VDR): Gateway to Genomic and Non-Genomic Actions
The biological effects of 1,25(OH)2D3 are primarily mediated by the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily. VDR is widely distributed in the brain, with high expression in regions such as the hippocampus, hypothalamus, substantia nigra, and cortex.
Upon binding to 1,25(OH)2D3, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription. This genomic pathway is responsible for many of the long-term effects of vitamin D on neuronal function, including the regulation of neurotrophic factors and genes involved in neurotransmission.
In addition to its genomic actions, VDR can also mediate rapid, non-genomic effects through membrane-associated signaling pathways. These pathways involve the activation of second messenger systems and protein kinases, leading to more immediate changes in neuronal activity.
Signaling Pathways of Vitamin D3 Metabolism and Activation in Neuronal Cells
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in Vitamin D3 metabolism and activation within a neuronal cell.
Caption: Overview of Vitamin D3 metabolism and signaling in a neuron.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying Vitamin D3 metabolism and signaling in neuronal cells.
Quantification of Vitamin D Metabolites by LC-MS/MS
Objective: To accurately measure the concentrations of 25(OH)D3 and 1,25(OH)2D3 in brain tissue or CSF.
Protocol Outline:
-
Sample Preparation:
-
Brain tissue is homogenized in a suitable solvent (e.g., acetonitrile (B52724) or a dichloromethane:methanol mixture).
-
CSF samples are typically used directly or after protein precipitation.
-
Stable isotope-labeled internal standards are added for accurate quantification.
-
-
Liquid-Liquid or Solid-Phase Extraction:
-
Vitamin D metabolites are extracted from the homogenate or CSF to remove interfering substances.
-
-
Derivatization (Optional but Recommended for Enhanced Sensitivity):
-
Derivatization with an agent like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can improve ionization efficiency.
-
-
LC-MS/MS Analysis:
-
The extracted and derivatized sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic separation of the different metabolites is achieved using a suitable column and mobile phase gradient.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Data Analysis:
-
The concentrations of the metabolites are determined by comparing the peak areas of the endogenous compounds to those of the internal standards.
-
Analysis of CYP27B1 and CYP24A1 Gene Expression by RT-qPCR
Objective: To quantify the mRNA levels of the key metabolizing enzymes in cultured neuronal cells or brain tissue.
Protocol Outline:
-
RNA Extraction:
-
Total RNA is isolated from neuronal cell cultures or dissected brain regions using a commercial RNA extraction kit.
-
-
RNA Quality and Quantity Assessment:
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis or a bioanalyzer.
-
-
Reverse Transcription:
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
The qPCR reaction is performed using the synthesized cDNA, gene-specific primers for CYP27B1, CYP24A1, and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based assay.
-
-
Data Analysis:
-
The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the reference gene.
-
Immunohistochemistry for VDR Localization
Objective: To visualize the distribution of the Vitamin D Receptor in brain tissue sections.
Protocol Outline:
-
Tissue Preparation:
-
Animals are perfused with a fixative (e.g., 4% paraformaldehyde).
-
The brain is dissected and post-fixed, followed by cryoprotection in a sucrose (B13894) solution.
-
Frozen brain sections are cut using a cryostat or vibratome.
-
-
Immunostaining:
-
Sections are washed and blocked to prevent non-specific antibody binding.
-
Incubation with a primary antibody specific for VDR.
-
Washing and incubation with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Sections are counterstained with a nuclear stain (e.g., DAPI).
-
-
Imaging:
-
The stained sections are mounted on slides and imaged using a fluorescence or confocal microscope.
-
Experimental Workflow for Studying Vitamin D3 Effects on Neuronal Cells
The following diagram illustrates a typical experimental workflow to investigate the effects of Vitamin D3 on cultured neuronal cells.
Caption: A generalized workflow for in vitro neuronal studies of Vitamin D3.
Conclusion and Future Directions
The localized metabolism and signaling of Vitamin D3 in the brain underscore its critical role in neuronal health and function. The data and protocols presented in this guide provide a foundation for further research into the neuroprotective mechanisms of vitamin D and its potential as a therapeutic agent for neurological disorders. Future research should focus on elucidating the precise enzyme kinetics of CYP27B1 and CYP24A1 in different neuronal populations and further characterizing the downstream targets of VDR-mediated gene regulation in the brain. A deeper understanding of these processes will be instrumental in the development of targeted and effective vitamin D-based therapies for the central nervous system.
The Immunoregulatory Role of Cholecalciferol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms by which cholecalciferol (vitamin D3) and its active metabolite, calcitriol (B1668218) (1,25-dihydroxyvitamin D3), regulate the immune system. This document outlines the core signaling pathways, summarizes key quantitative data from seminal studies, details relevant experimental protocols, and provides visual representations of these complex interactions to support research and development in immunology and drug discovery.
Core Mechanism: From Cholecalciferol to Genomic Regulation
Cholecalciferol, obtained from diet or synthesized in the skin via UVB radiation, is biologically inert. It undergoes a two-step hydroxylation process to become the biologically active hormone, calcitriol.
-
Hepatic Hydroxylation: In the liver, cholecalciferol is converted by the enzyme 25-hydroxylase (CYP2R1) into calcifediol (B1668214) (25-hydroxyvitamin D). Calcifediol is the major circulating form of vitamin D and is used to determine a person's vitamin D status.
-
Renal/Extra-renal Hydroxylation: Calcifediol is transported to the kidneys where the enzyme 1α-hydroxylase (CYP27B1) converts it to calcitriol. Crucially, various immune cells, including macrophages, dendritic cells, T cells, and B cells, also express CYP27B1, allowing for local, intracrine, and paracrine synthesis of calcitriol within the immune microenvironment.[1][2]
The primary mechanism of action for calcitriol is genomic. It binds to the Vitamin D Receptor (VDR), a nuclear transcription factor. The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[3][4] This signaling cascade is the foundation of vitamin D's pleiotropic effects on the immune system.
References
- 1. antbioinc.com [antbioinc.com]
- 2. Primary Vitamin D Target Genes of Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin D3 metabolite calcidiol primes human dendritic cells to promote the development of immunomodulatory IL-10-producing T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D-directed rheostatic regulation of monocyte antibacterial responses - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Vitamin D3 in Gene Expression and Regulation: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin D3, primarily known for its role in calcium homeostasis and bone health, is a potent secosteroid hormone that exerts significant control over the human genome. Its active metabolite, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3 or calcitriol), functions as a high-affinity ligand for the Vitamin D Receptor (VDR), a transcription factor belonging to the nuclear receptor superfamily.[1][2][3][4] The activation of VDR initiates a cascade of molecular events that culminates in the regulation of a vast network of genes, influencing processes from cellular proliferation and differentiation to immune function.[1][5][6] This technical guide provides an in-depth examination of the molecular mechanisms underpinning Vitamin D3-mediated gene expression, details key experimental methodologies for its study, presents quantitative data from genomic analyses, and explores the implications for therapeutic development.
The Core Mechanism: VDR Signaling Pathway
The genomic actions of Vitamin D3 are mediated through a well-defined signaling pathway. The process begins when the biologically active form, 1,25(OH)2D3, enters the target cell and binds to the VDR, which may reside in the cytoplasm or the nucleus.[2][7] This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR), another member of the nuclear receptor family.[1][3][8][9]
This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the regulatory regions of target genes.[7][8][10] VDREs typically consist of two conserved hexameric half-sites arranged as a direct repeat with a three-nucleotide spacer (DR3-type).[2][8] Upon binding to the VDRE, the VDR-RXR complex recruits a suite of co-regulatory proteins. For gene activation, these include co-activator complexes like histone acetyltransferases (HATs), which remodel chromatin to a more accessible state, and the Mediator complex (DRIP), which facilitates the recruitment of RNA polymerase II to the transcription start site, thereby initiating gene transcription.[5][8][11] Conversely, VDR can also mediate gene repression by recruiting co-repressor complexes, such as those containing histone deacetylases (HDACs).[11]
Caption: Canonical genomic signaling pathway of Vitamin D3 (1,25(OH)2D3).
Epigenetic Regulation
Beyond the direct recruitment of transcriptional machinery, Vitamin D3 signaling is deeply intertwined with epigenetic modifications that regulate the chromatin landscape.
-
Histone Modification: A primary mechanism for VDR-mediated transcriptional activation involves the recruitment of co-activator proteins with histone acetyltransferase (HAT) activity.[5][8] Acetylation of histone tails neutralizes their positive charge, weakening their interaction with negatively charged DNA and creating a more open, euchromatic state that is permissive for transcription.[12]
-
DNA Methylation: There is a reciprocal relationship between the Vitamin D system and DNA methylation.[13][14] The expression of genes crucial for Vitamin D metabolism, such as CYP2R1 (which produces the precursor 25-hydroxyvitamin D3), can be regulated by the methylation status of their promoter regions.[14] Conversely, some studies suggest that Vitamin D deficiency may be associated with changes in DNA methylation patterns, indicating that Vitamin D status can influence the epigenome.[12][14]
Quantitative Insights into VDR-Mediated Gene Regulation
High-throughput genomic techniques have enabled the quantification of VDR's impact on gene expression. Chromatin immunoprecipitation followed by sequencing (ChIP-seq) has mapped VDR binding sites across the genome, while RNA sequencing (RNA-seq) has identified genes whose expression is altered by 1,25(OH)2D3.
Table 1: Genome-Wide VDR Binding and Gene Regulation Events
| Cell Type/Study Context | VDR Binding Sites (ChIP-seq) | Differentially Expressed Genes (RNA-seq/Microarray) | Reference |
| Lymphoblastoid Cell Lines | 2,776 | 229 | [15] |
| Human White Blood Cells (Supplementation Trial) | Not Applicable | 291 (altered >1.5 fold) | [16] |
| Mouse Intestine (Compartment-specific) | Colon: 2,551; SI Crypt: 2,059; SI Villi: 3,138 | Colon: 130; SI Crypt: 372; SI Villi: 262 | [17] |
| SKBr3 Breast Cancer Cells (3h treatment) | Not Applicable | 111 (88 up, 23 down) | [18] |
Table 2: Dose-Dependent Effects of Vitamin D3 Supplementation on Gene Expression
This table summarizes data from a clinical trial where healthy adults received different daily doses of Vitamin D3 for 6 months. The number of affected genes demonstrates a clear dose-response relationship.
| Daily Vitamin D3 Dose | Number of Differentially Expressed Genes | Upregulated Genes | Downregulated Genes | Reference |
| 600 IU | 162 | 86 | 76 | [19] |
| 4,000 IU | 320 | 188 | 132 | [19] |
| 10,000 IU | 1,289 | 800 | 489 | [19][20] |
Experimental Protocols for Studying VDR Function
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is the gold-standard method for identifying the genome-wide binding sites of a transcription factor like VDR.
Objective: To identify all genomic loci physically bound by the VDR in a specific cell type and condition.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest (e.g., THP-1 monocytes, primary CD4+ T-cells) and treat with 1,25(OH)2D3 (typically 10-100 nM) or a vehicle control for a specified time (e.g., 4-24 hours) to induce VDR binding.
-
Cross-linking: Treat cells with formaldehyde (B43269) to create covalent cross-links between proteins (VDR) and DNA, preserving the in vivo interactions.
-
Chromatin Fragmentation: Lyse the cells and shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to VDR. The antibody will bind to VDR and its cross-linked DNA. Use magnetic beads coated with Protein A/G to capture the antibody-VDR-DNA complexes. A non-specific IgG antibody is used as a negative control.
-
Reverse Cross-linking and DNA Purification: Elute the complexes from the beads and reverse the cross-links by heating. Purify the VDR-bound DNA fragments.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA fragments. This involves end-repair, A-tailing, and ligation of sequencing adapters. Sequence the library using a next-generation sequencing (NGS) platform.
-
Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms (e.g., MACS2) to identify genomic regions with a statistically significant enrichment of reads in the VDR IP sample compared to the control (input or IgG), revealing the VDR binding sites.
Caption: A generalized workflow for a Vitamin D Receptor (VDR) ChIP-seq experiment.
RNA Sequencing (RNA-seq)
RNA-seq is used to profile the transcriptome and identify which genes are upregulated or downregulated in response to Vitamin D3 treatment.
Objective: To quantify changes in gene expression in response to 1,25(OH)2D3 stimulation.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with 1,25(OH)2D3 and a vehicle control, as described for ChIP-seq. Time points can vary (e.g., 3, 6, 24 hours) to capture both primary and secondary response genes.[18][21]
-
RNA Extraction: Lyse the cells and extract total RNA using a column-based kit or Trizol-chloroform extraction. Ensure high quality and integrity of the RNA.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA), which constitutes the majority of total RNA.
-
Alternatively, enrich for messenger RNA (mRNA) using oligo(dT) beads that bind to the poly-A tails of mRNA molecules.
-
Fragment the enriched RNA.
-
Synthesize first- and second-strand cDNA.
-
Prepare the sequencing library by ligating sequencing adapters.
-
-
Sequencing: Sequence the prepared cDNA library on an NGS platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align reads to a reference genome or transcriptome.
-
Quantify the expression level for each gene (e.g., as counts or transcripts per million - TPM).
-
Perform differential expression analysis (e.g., using DESeq2 or edgeR) to identify genes with statistically significant changes in expression between the 1,25(OH)2D3-treated and control groups.
-
Caption: A generalized workflow for an RNA-seq experiment to identify Vitamin D3 target genes.
Implications for Drug Development
The profound ability of Vitamin D3 to regulate gene expression makes the VDR a compelling target for drug development.
-
VDR Agonists: Synthetic analogs of 1,25(OH)2D3 have been developed to leverage its anti-proliferative and pro-differentiative effects, particularly in oncology and immunology, while minimizing the calcemic side effects of the natural hormone.[22][23]
-
Personalized Medicine: The significant inter-individual variation in genomic response to Vitamin D3 supplementation suggests that genetic and epigenetic factors influence an individual's sensitivity to VDR signaling.[19] Future therapeutic strategies may involve tailoring Vitamin D-based interventions based on a patient's genetic background or epigenetic profile.[24]
-
Combination Therapies: The epigenetic activity of VDR signaling suggests synergistic potential with other drugs. For instance, combining VDR agonists with histone deacetylase (HDAC) inhibitors has shown enhanced anti-cancer effects in preclinical models.[12]
Conclusion
Vitamin D3, through its active metabolite 1,25(OH)2D3, is a master regulator of the genome. The VDR-RXR heterodimer acts as a ligand-activated transcription factor that binds to thousands of genomic sites, modulating the expression of hundreds of genes through direct recruitment of the transcriptional machinery and through epigenetic remodeling. The dose-dependent and cell-specific nature of this regulation underscores the complexity of the Vitamin D signaling network. A thorough understanding of these molecular mechanisms, facilitated by powerful genomic tools like ChIP-seq and RNA-seq, is paramount for harnessing the therapeutic potential of the VDR in a new generation of targeted therapies for cancer, autoimmune disorders, and other chronic diseases.
References
- 1. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]
- 2. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 4. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin D - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. VDRE - Wikipedia [en.wikipedia.org]
- 9. Synergistic Activation of VDR-RXR Heterodimers by Vitamin D and Rexinoids in Human Kidney and Brain Cells [mdpi.com]
- 10. Vitamin D Response Elements → Area → Sustainability [lifestyle.sustainability-directory.com]
- 11. researchgate.net [researchgate.net]
- 12. Vitamin D & Epigenetics and Gene Regulation [doctorsformulas.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Vitamin D and the epigenome [frontiersin.org]
- 15. A ChIP-seq defined genome-wide map of vitamin D receptor binding: Associations with disease and evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of Vitamin D Status and Vitamin D3 Supplementation on Genome Wide Expression of White Blood Cells: A Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genomic analysis of 1,25-dihydroxyvitamin D3 action in mouse intestine reveals compartment and segment-specific gene regulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. air.unimi.it [air.unimi.it]
- 19. ar.iiarjournals.org [ar.iiarjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Vitamin D as a drug: new therapeutic approaches [pharmacia.pensoft.net]
- 23. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
Endogenous Synthesis of Cholecalciferol in Skin Layers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cutaneous synthesis of cholecalciferol (vitamin D3) is a critical physiological process initiated by exposure to ultraviolet B (UVB) radiation. This intricate mechanism, occurring within the layers of the skin, is the primary source of vitamin D for most humans. Understanding the nuances of this endogenous pathway is paramount for research into bone metabolism, immunology, and the development of therapeutics related to vitamin D deficiency. This technical guide provides an in-depth overview of the core processes, quantitative data on influencing factors, detailed experimental protocols, and visualizations of the key pathways and workflows.
Biochemical Pathway of Cholecalciferol Synthesis
The synthesis of cholecalciferol in the skin is a multi-step process that begins with the precursor 7-dehydrocholesterol (B119134) (7-DHC), a derivative of cholesterol.[1][2]
1.1. Photoconversion of 7-Dehydrocholesterol (7-DHC):
Upon exposure to UVB radiation in the range of 290-315 nm, 7-DHC, located in the plasma membranes of keratinocytes in the stratum basale and stratum spinosum of the epidermis, absorbs a photon.[3][4][5] This energy absorption leads to the cleavage of the B-ring of the sterol molecule, resulting in the formation of previtamin D3.[6] The peak wavelength for this conversion is between 295-297 nm.[7]
1.2. Thermal Isomerization to Cholecalciferol:
Previtamin D3 is thermally unstable and undergoes a temperature-dependent isomerization to the more stable cholecalciferol (vitamin D3) over a period of several hours.[3]
1.3. Translocation and Transport:
Once formed, cholecalciferol is translocated from the keratinocytes into the dermal capillary bed.[8] There, it binds to the vitamin D-binding protein (DBP) for transport via the circulatory system to the liver for the first hydroxylation step.[6][9]
1.4. Regulation and Photodegradation:
Prolonged exposure to sunlight does not lead to vitamin D toxicity because excess previtamin D3 is converted into biologically inert photoproducts, lumisterol (B196343) and tachysterol.[4][6] Similarly, cholecalciferol can be degraded into other photoproducts, such as 5,6-trans-vitamin D3, suprasterol I, and suprasterol II.[4]
Quantitative Data on Factors Influencing Synthesis
The efficiency of cutaneous cholecalciferol synthesis is influenced by several factors. The following tables summarize key quantitative data.
Table 1: Influence of Age on 7-Dehydrocholesterol (7-DHC) Concentration and Vitamin D3 Synthesis
| Age Group | Mean Baseline 7-DHC in Skin (µg/mg protein ± SD) | Mean Baseline Serum Vitamin D3 (nmol/L ± SD) | Mean Serum Vitamin D3 24h post-UVR (nmol/L ± SD) |
| Younger (18-40 years) | 0.22 ± 0.07[10][11] | 1.5 ± 1.5[10][11] | 3.1 ± 2.0[12] |
| Older (65-89 years) | 0.25 ± 0.08[10][11] | 1.5 ± 1.7[10][11] | 2.5 ± 2.0[12] |
Note: A 1985 study by MacLaughlin and Holick suggested an age-dependent decrease in 7-DHC, with the capacity for previtamin D3 production being more than twofold lower in individuals aged 77-82 compared to those aged 8-18. However, a more recent 2024 study found no significant difference in baseline 7-DHC concentrations between younger and older adults.[10][11]
Table 2: Influence of Skin Pigmentation on Vitamin D Synthesis
| Skin Type | Effect on Vitamin D3 Synthesis |
| Darker Skin (Fitzpatrick types V and VI) | Melanin (B1238610) acts as a natural sunscreen, reducing the production of previtamin D3 by 95-99% compared to Caucasians with skin type II.[13] |
| Lighter Skin (Fitzpatrick type II) | More efficient vitamin D3 synthesis due to lower melanin content.[14] |
Table 3: Influence of Sunscreen on Vitamin D3 Synthesis
| Sunscreen Application | Reduction in Vitamin D3 Synthesis |
| SPF 8 (para-aminobenzoic acid) | Prevented the increase in serum vitamin D3 after one minimal erythema dose of UV radiation.[15] |
| SPF 30 | A topical application can reduce the production of previtamin D3 by approximately 95%. However, typical application thickness (0.8-1 mg/cm²) is less than the recommended 2 mg/cm², which may still allow for some previtamin D3 formation.[7] |
| SPF 50 | An SPF 50 sunscreen filters about 98% of UVB rays, allowing 2% to reach the skin, which can still permit some vitamin D synthesis. |
Experimental Protocols
Quantification of 7-Dehydrocholesterol in Human Skin Biopsies by LC-MS/MS
This protocol is adapted from Borecka et al. (2022).[6]
3.1.1. Sample Preparation:
-
Obtain 5 mm human skin punch biopsies.
-
Remove subcutaneous fat using a surgical scalpel.
-
Add 50 µL of 5 µg/mL 7-DHC internal standard and 5 mL of ethyl acetate:methanol (1:1, v/v) to each sample.
-
Rotor mix for 2 minutes at 40 rpm.
-
Sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer 1 mL of the supernatant to a borosilicate tube and dry at 60 °C under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of propan-2-ol and vortex for 30 seconds.
-
Add 200 µL of water and vortex for 30 seconds.
-
Transfer the sample to a solid-supported liquid extraction (SLE) plate.
-
After 5 minutes, add 750 µL of hexane (B92381) to each well. Repeat after another 5 minutes.
-
Apply a vacuum to elute the hexane fraction.
-
Dry the eluate under a constant stream of nitrogen at 60 °C.
-
Add 1 mL of 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) in acetonitrile (B52724) and let stand for 30 minutes at room temperature for derivatization.
3.1.2. LC-MS/MS Analysis:
-
Chromatography:
-
Column: 2.7 µm Modus pentafluorophenyl (PFP) 100 mm × 2.1 mm reversed-phase column.
-
Mobile Phase A: 0.1% Formic Acid in LCMS Grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LCMS Grade Acetonitrile.
-
Gradient Elution:
-
0-2 min: 65% B, 35% A
-
3-5 min: 95% B, 5% A
-
7 min: 65% B, 35% A
-
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI).
-
Detection: Tandem mass spectrometry (MS/MS).
-
In Vitro Cholecalciferol Synthesis in Cultured Human Keratinocytes
This protocol is based on the methodology described by Lehmann et al. (2001).[11]
3.2.1. Cell Culture and Treatment:
-
Culture human epidermal keratinocytes in an appropriate medium.
-
For studies involving precursors, pre-incubate the cell cultures with varying concentrations of 7-dehydrocholesterol (e.g., 0.53–5.94 nmol per cm²).
3.2.2. UVB Irradiation:
-
Irradiate the keratinocyte cultures with monochromatic UVB at wavelengths ranging from 285 to 315 nm.
-
Use effective UVB doses ranging from 7.5 to 45 mJ per cm².
3.2.3. Incubation and Sample Collection:
-
Following irradiation, incubate the cells for various time points (e.g., up to 24 hours) to allow for the conversion of previtamin D3 to cholecalciferol and subsequent metabolites.
-
Harvest the cells and culture medium for analysis.
3.2.4. Analysis of Vitamin D Metabolites:
-
Extract the vitamin D metabolites from the cell lysates and culture medium.
-
Analyze the concentrations of previtamin D3, cholecalciferol, 25-hydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 using High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.
Conclusion
The endogenous synthesis of cholecalciferol is a complex, yet elegant, process that is finely tuned by a variety of intrinsic and extrinsic factors. For researchers and professionals in drug development, a thorough understanding of this pathway is essential for designing studies related to vitamin D metabolism and for the development of novel therapeutic strategies. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further investigation into this vital physiological function. Future research should aim to provide more granular quantitative data on the interplay between different skin phototypes, UVB exposure, and the efficiency of cholecalciferol synthesis to further refine our understanding and inform public health guidelines.
References
- 1. A Comprehensive Review of the Role of UV Radiation in Photoaging Processes Between Different Types of Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Sunscreens suppress cutaneous vitamin D3 synthesis. | Semantic Scholar [semanticscholar.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. New Approach to Develop Optimized Sunscreens that Enable Cutaneous Vitamin D Formation with Minimal Erythema Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Layer Thickness of SPF 30 Sunscreen and Formation of Pre-vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. UV transmission and UV protection factor (UPF) measured on split skin following exposure to UVB radiation--correlation with the minimal erythema dose (MED) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Study of Healthy Older and Younger Adults Shows They Have the Same Skin Concentration of Vitamin D3 Precursor, 7-Dehydrocholesterol, and Similar Response to UVR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Study of Healthy Older and Younger Adults Shows They Have the Same Skin Concentration of Vitamin D3 Precursor, 7-Dehydrocholesterol, and Similar Response to UVR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 12. Relationship between skin response to ultraviolet exposure and skin color type [pubmed.ncbi.nlm.nih.gov]
- 13. Sunscreens suppress cutaneous vitamin D3 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ker-sun.com [ker-sun.com]
An In-depth Technical Guide to Vitamin D3 Receptor (VDR) Binding and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Vitamin D Receptor (VDR), a nuclear hormone receptor, is a critical transcription factor that mediates the biological effects of the active form of Vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol). Its role extends beyond calcium homeostasis to include regulation of cellular proliferation, differentiation, and immune function. This technical guide provides a comprehensive overview of VDR's structure, its binding to both ligand and DNA, and the subsequent canonical and non-canonical signaling pathways. Detailed experimental protocols for studying these interactions are provided, along with a synthesis of quantitative data to facilitate comparative analysis. This document is intended to serve as a thorough resource for researchers and professionals involved in the study of VDR and the development of related therapeutics.
VDR Structure and Binding Mechanism
The Vitamin D Receptor is a multi-domain protein, characteristic of the nuclear receptor superfamily. Its structure is modular, comprising a highly variable N-terminal A/B domain, a conserved DNA-binding domain (DBD), a flexible hinge region, and a C-terminal ligand-binding domain (LBD).[1][2]
Ligand Binding Domain (LBD)
The LBD is responsible for recognizing and binding calcitriol (B1668218) and its analogs.[3] This domain is composed of 12 α-helices that form a hydrophobic pocket.[3] Upon ligand binding, a significant conformational change occurs, most notably in the activation function-2 (AF-2) domain located in helix 12.[1] This repositioning of helix 12 creates a binding surface for coactivator proteins, a crucial step in initiating gene transcription.[1][3]
DNA-Binding Domain (DBD)
The VDR's DBD contains two zinc finger motifs that are essential for recognizing and binding to specific DNA sequences known as Vitamin D Response Elements (VDREs).[2][4] The consensus sequence for a VDRE half-site is typically 5'-RGKTCA-3' (where R is A or G, and K is G or T).[2] VDR usually binds to VDREs as a heterodimer with the Retinoid X Receptor (RXR).[5][6] The two hexameric half-sites of the VDRE are most commonly arranged as a direct repeat separated by three base pairs (DR3).[7]
VDR-RXR Heterodimerization
The formation of a heterodimer with RXR is a key step for high-affinity DNA binding and subsequent transcriptional regulation.[6][8] This dimerization is influenced by ligand binding and enhances the nuclear localization of VDR.[6] The interaction interface between VDR and RXR involves specific residues in both the LBD and DBD of each receptor.[9] Competition for RXR with other nuclear receptors, such as the retinoic acid receptor (RAR), can influence VDR's transcriptional activity.[8][10]
VDR Signaling Pathways
VDR activation triggers two main types of signaling pathways: the canonical genomic pathway, which involves direct gene regulation, and the non-canonical, non-genomic pathways that involve rapid, membrane-initiated events.
Canonical (Genomic) Signaling Pathway
The classical VDR signaling pathway is a genomic mechanism that directly modulates gene expression.[11] This pathway is initiated by the binding of calcitriol to the VDR, leading to its heterodimerization with RXR.[5][12] The VDR-RXR complex then translocates to the nucleus and binds to VDREs in the promoter or enhancer regions of target genes.[5][11]
This binding event recruits a complex of coregulatory proteins, including coactivators like the steroid receptor coactivator (SRC) family and histone acetyltransferases (HATs), or corepressors and histone deacetylases (HDACs).[13] The recruitment of these complexes leads to chromatin remodeling and modification of the transcriptional machinery, ultimately resulting in the activation or repression of target gene transcription.[13] Genes regulated by this pathway are involved in a wide array of physiological processes, including mineral homeostasis, immune response, and cell cycle control.[14]
Non-Canonical (Non-Genomic) Signaling Pathways
In addition to its genomic actions, VDR can mediate rapid, non-genomic responses that do not directly involve gene transcription.[15] These actions are often initiated at the cell membrane where a subpopulation of VDR is located.[3] Membrane-associated VDR can activate various intracellular signaling cascades, including those involving phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs).[15]
These rapid signaling events can lead to changes in intracellular calcium levels, activation of other transcription factors, and modulation of ion channel activity.[15] For instance, VDR has been shown to interact with and modulate the Wnt/β-catenin signaling pathway.[16] There is also evidence for non-canonical pathways where VDR interacts with other proteins in the cytoplasm to influence cellular processes without direct DNA binding.[15] Some vitamin D metabolites can also exert effects independently of VDR.[17]
Quantitative Data on VDR Interactions
VDR Binding Affinity for Coactivators
The interaction between VDR and coactivator proteins is crucial for transcriptional activation. The binding affinity, often expressed as the dissociation constant (Kd), varies for different coactivator motifs.
| Coactivator Motif | Binding Affinity (Kd) | Reference |
| SRC2-3 peptides | > 20 µM (weak binding) | [18] |
Note: Publicly available quantitative data on the direct binding affinity of ligands to VDR is limited.[19]
Genome-Wide VDR Binding Sites
Chromatin immunoprecipitation followed by sequencing (ChIP-seq) has been instrumental in mapping VDR binding sites across the genome. The number of binding sites varies depending on the cell type and stimulation with calcitriol.
| Cell Type | Condition | Number of VDR Binding Sites | Reference |
| Lymphoblastoid Cell Lines (LCLs) | Calcitriol stimulated | 2776 | [20] |
| Human Monocytes (THP-1) | Unstimulated | 1171 (unique) | [21] |
| Human Monocytes (THP-1) | Calcitriol stimulated | 520 (unique) | [21] |
| Various Cell Types | Calcitriol stimulated | 2,000 - 10,000 | [22] |
Experimental Protocols
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for VDR Binding Site Analysis
Objective: To identify the genome-wide binding sites of VDR in a specific cell type.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to the desired confluency. Treat cells with calcitriol or vehicle control for a specified time to induce VDR binding to DNA.[20]
-
Cross-linking: Fix protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to VDR. The antibody will bind to VDR and the DNA fragments cross-linked to it.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-VDR-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating. Treat with RNase A and proteinase K to remove RNA and protein. Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA. Perform high-throughput sequencing to generate millions of short DNA reads.[20]
-
Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms (e.g., MACS) to identify regions of the genome that are enriched for VDR binding.[20] Perform motif analysis to identify consensus VDR binding sequences within the peaks.
Luciferase Reporter Assay for VDR Transcriptional Activity
Objective: To quantify the transcriptional activity of VDR in response to ligands (agonists or antagonists).
Methodology:
-
Reporter Construct: Use a plasmid containing a luciferase reporter gene under the control of a promoter with one or more VDREs.[23]
-
Cell Transfection: Transfect a suitable cell line with the VDR expression vector (if not endogenously expressed) and the luciferase reporter construct. A co-transfected Renilla luciferase vector can be used as an internal control for transfection efficiency.[23]
-
Cell Plating and Treatment: Plate the transfected cells in a multi-well plate. Treat the cells with various concentrations of the test compounds (potential VDR agonists or antagonists). Include a known VDR agonist like calcitriol as a positive control.[24][25]
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for VDR-mediated transcription of the luciferase gene.[23]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol. If using a dual-luciferase system, measure both firefly and Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of the test compound to determine its effect on VDR transcriptional activity.[23]
Co-immunoprecipitation (Co-IP) for VDR Protein-Protein Interactions
Objective: To determine if VDR physically interacts with another protein (e.g., RXR or a coactivator) in a cellular context.
Methodology:
-
Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to VDR (the "bait" protein).
-
Immune Complex Capture: Add fresh protein A/G beads to capture the antibody-VDR complexes, along with any interacting proteins.
-
Washes: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an antibody specific to the suspected interacting protein (the "prey" protein). The presence of a band corresponding to the prey protein indicates an interaction with VDR.
Conclusion
The Vitamin D Receptor is a multifaceted transcription factor with a central role in a wide range of physiological processes. A thorough understanding of its binding mechanisms and the intricacies of its signaling pathways is paramount for the development of novel therapeutic strategies targeting VDR. The combination of structural biology, genomics, and molecular biology techniques, as outlined in this guide, provides a powerful toolkit for researchers to further unravel the complexities of VDR function and its implications in health and disease. This document serves as a foundational resource, offering both the theoretical framework and practical methodologies to advance research in this critical area.
References
- 1. Relationship between Structure and Conformational Change of the Vitamin D Receptor Ligand Binding Domain in 1α,25-Dihydroxyvitamin D3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structural considerations of vitamin D signaling [frontiersin.org]
- 3. Alternative Binding Sites at the Vitamin D Receptor and their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationship of Structure and Function of DNA-Binding Domain in Vitamin D Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 6. Dimerization with retinoid X receptors promotes nuclear localization and subnuclear targeting of vitamin D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin D receptor-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. DNA binding alters coactivator interaction surfaces of the intact VDR–RXR complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agonist-controlled competition of RAR and VDR nuclear receptors for heterodimerization with RXR is manifested in their DNA-binding | Department of Biophysics and Cell Biology [biophys.unideb.hu]
- 11. researchgate.net [researchgate.net]
- 12. VDR gene: MedlinePlus Genetics [medlineplus.gov]
- 13. The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding VDR: The Essential Guide to Vitamin D Receptor Biology and Function – outlet.beddinginn [outlet.beddinginn.com]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Interaction of vitamin D with membrane-based signaling pathways [frontiersin.org]
- 17. Canonical and non-canonical vitamin D activation pathways in systemic lupus - Chander Raman [grantome.com]
- 18. Quantification of the Vitamin D Receptor - Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. A ChIP-seq defined genome-wide map of vitamin D receptor binding: Associations with disease and evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Vitamin D Genomics: From In Vitro to In Vivo [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. indigobiosciences.com [indigobiosciences.com]
- 25. Indigo Biosciences Human Vitamin D Receptor (VDR) Reporter Assay Kit, 3X32 | Fisher Scientific [fishersci.com]
Cholecalciferol: Unveiling Its Pleiotropic Physiological Functions Beyond Bone Homeostasis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cholecalciferol, or vitamin D3, has long been recognized for its indispensable role in calcium and phosphate (B84403) metabolism, and consequently, bone health. However, a growing body of evidence has illuminated its multifaceted physiological functions extending far beyond the skeletal system. The discovery of the vitamin D receptor (VDR) in a wide array of tissues, including immune cells, cardiovascular cells, and neurons, has paved the way for investigating the extraskeletal actions of cholecalciferol. This technical guide provides an in-depth exploration of the core physiological functions of cholecalciferol beyond bone health, with a focus on its roles in the immune system, cardiovascular system, cell proliferation and differentiation, and the nervous system. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the underlying signaling pathways, quantitative data from pivotal studies, and detailed experimental methodologies.
Immunomodulatory Functions of Cholecalciferol
The active form of cholecalciferol, 1,25-dihydroxyvitamin D3 (calcitriol), is a potent immunomodulator, influencing both the innate and adaptive immune systems.[1][2] Immune cells, including T cells, B cells, and antigen-presenting cells (APCs) like macrophages and dendritic cells, express the VDR and are capable of locally synthesizing calcitriol (B1668218), allowing for autocrine and paracrine signaling within the immune microenvironment.[1][3]
Modulation of Innate Immunity
Cholecalciferol enhances the antimicrobial activity of innate immune cells. Upon activation of Toll-like receptors (TLRs) on macrophages by pathogens, there is an upregulation of both VDR and the enzyme 1α-hydroxylase, which converts 25-hydroxyvitamin D to its active form, calcitriol.[4] This localized production of calcitriol leads to the induction of antimicrobial peptides such as cathelicidin (B612621) and β-defensin 2, which play a crucial role in eliminating pathogens.[4][5]
Regulation of Adaptive Immunity
Calcitriol significantly influences the adaptive immune response by modulating T and B lymphocyte activity. It generally promotes a shift from a pro-inflammatory Th1 and Th17 response to a more tolerogenic Th2 and regulatory T cell (Treg) phenotype.[1][3]
-
T Cells: Calcitriol inhibits the proliferation of T helper (Th) cells and suppresses the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2) by Th1 cells.[1][6] It also curtails the development of inflammatory Th17 cells.[3] Conversely, it promotes the differentiation of Tregs, which are critical for maintaining immune tolerance and preventing autoimmunity.[1]
-
B Cells: Cholecalciferol has been shown to inhibit B cell proliferation and block their differentiation and subsequent immunoglobulin secretion.[1]
Signaling Pathway: Immunomodulation by Cholecalciferol
The immunomodulatory effects of cholecalciferol are primarily mediated through the binding of its active form, calcitriol, to the nuclear VDR in immune cells. This ligand-receptor complex heterodimerizes with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.
Caption: Cholecalciferol's immunomodulatory signaling pathway.
Quantitative Data: Cholecalciferol and Autoimmune Diseases
Several studies have investigated the association between vitamin D status and autoimmune diseases, with some clinical trials assessing the impact of supplementation.
| Study/Analysis | Population | Intervention/Observation | Key Findings | Reference |
| VITAL Trial | 25,871 older adults | 2000 IU/day vitamin D3 for ~5 years | 22% lower rate of confirmed autoimmune diseases in the vitamin D group compared to placebo. | [7] |
| Finamor et al. (2022) | 25 patients with psoriasis and vitiligo | High-dose vitamin D3 (35,000 IU/day) for 6 months | Significant increase in 25(OH)D3 levels and a decrease in PTH levels. | [8] |
| Thouvenot et al. (2025) | Patients with multiple sclerosis | Observation of vitamin D status | Patients with insufficient vitamin D had more frequent relapses and MRI activity. | [9] |
| Hashemi Dehkordi et al. (2025) | Patients with Type 1 Diabetes | Observation of vitamin D status | Poor glycemic control was strongly correlated with reduced vitamin D levels. | [9] |
| Jalili et al. (2019) | Patients with Irritable Bowel Syndrome | Vitamin D supplementation | Enhanced symptoms and improved quality of life through decreased disease severity. | [9] |
Experimental Protocols
1.5.1. In Vitro Assessment of Cholecalciferol's Effect on T-cell Proliferation and Cytokine Production
This protocol outlines a general method for evaluating the impact of cholecalciferol's active form, calcitriol, on T-cell functions.
-
Cell Isolation and Culture:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate CD4+ T-cells from PBMCs using magnetic-activated cell sorting (MACS).
-
Culture the isolated T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and L-glutamine.
-
-
Cell Treatment and Stimulation:
-
Seed the T-cells in 96-well plates.
-
Treat the cells with varying concentrations of calcitriol (e.g., 1 nM, 10 nM, 100 nM) or vehicle control (e.g., ethanol).
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to induce proliferation and cytokine production.
-
-
Proliferation Assay (CFSE Staining):
-
Label T-cells with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation.
-
After a defined incubation period (e.g., 72-96 hours), harvest the cells.
-
Analyze CFSE dilution by flow cytometry to determine the extent of cell division. A decrease in CFSE fluorescence intensity indicates cell proliferation.
-
-
Cytokine Analysis (ELISA or Cytometric Bead Array):
-
After the incubation period, collect the cell culture supernatants.
-
Measure the concentrations of key cytokines such as IFN-γ, IL-2, IL-10, and IL-17 using Enzyme-Linked Immunosorbent Assay (ELISA) kits or a cytometric bead array (CBA) for multiplex analysis.
-
1.5.2. Flow Cytometry for Immune Cell Phenotyping
This protocol describes the immunophenotyping of immune cells to assess changes in cell populations following cholecalciferol treatment.
-
Sample Preparation:
-
Obtain whole blood or isolated PBMCs from subjects before and after cholecalciferol supplementation or from in vitro cultures.
-
If using whole blood, perform red blood cell lysis.
-
-
Antibody Staining:
-
Incubate the cells with a cocktail of fluorescently-labeled monoclonal antibodies specific for cell surface markers of different immune cell subsets (e.g., CD3 for T-cells, CD4 for helper T-cells, CD8 for cytotoxic T-cells, CD19 for B-cells, CD25 and FoxP3 for Tregs).
-
For intracellular markers like FoxP3, fix and permeabilize the cells before adding the specific antibody.
-
-
Data Acquisition and Analysis:
Cardiovascular Functions of Cholecalciferol
Cholecalciferol plays a significant role in cardiovascular health through various mechanisms, including the regulation of blood pressure, endothelial function, and inflammation.[12]
Regulation of the Renin-Angiotensin System (RAS)
One of the key mechanisms by which cholecalciferol influences blood pressure is through the negative regulation of the renin-angiotensin system (RAS).[13] The active form of vitamin D, calcitriol, suppresses the expression of the renin gene, thereby reducing the production of angiotensin II, a potent vasoconstrictor.[14]
Endothelial Function
Cholecalciferol contributes to maintaining endothelial function. It has been shown to increase the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO), a critical vasodilator.[1][15] This can occur through both genomic and non-genomic pathways, including the activation of the PI3K/Akt pathway.[1]
Signaling Pathway: Cholecalciferol and the Renin-Angiotensin System
The regulation of the RAS by cholecalciferol is a key aspect of its cardiovascular effects.
Caption: Cholecalciferol's regulation of the Renin-Angiotensin System.
Quantitative Data: Cholecalciferol and Cardiovascular Health
Clinical studies have yielded mixed results regarding the impact of vitamin D supplementation on cardiovascular outcomes.
| Study/Analysis | Population | Intervention/Observation | Key Findings | Reference |
| Zhang et al. (2020) Meta-analysis | General Population | Vitamin D supplementation | Risk of incident hypertension decreased by 7% per 25 nmol/L increment in 25(OH)D levels. No significant effect on blood pressure in RCTs. | [16] |
| Sheikh et al. (2020) | Hypertensive patients with vitamin D deficiency | 50,000 IU/week for 8 weeks | Significant reduction in systolic blood pressure (-28.44 mmHg) and diastolic blood pressure (-7.38 mmHg). | [17] |
| Pilz et al. (2015) | Hypertensive, vitamin D-deficient patients | 2800 IU/day for 8 weeks | No significant effect on blood pressure. | [14] |
| Barbarawi et al. (2019) Meta-analysis | >83,000 patients | Vitamin D supplementation | Not associated with reduced risk of major adverse cardiovascular events, myocardial infarction, stroke, or CVD mortality. | [18] |
Experimental Protocols
2.5.1. Assessment of Endothelial Function using Flow-Mediated Dilation (FMD)
FMD is a non-invasive ultrasound method to assess endothelial function.
-
Patient Preparation:
-
Patients should fast for at least 8-12 hours before the measurement.
-
Refrain from smoking, caffeine, and vigorous exercise on the day of the measurement.
-
-
Measurement Procedure:
-
The patient rests in a supine position in a quiet, temperature-controlled room.
-
A high-resolution ultrasound transducer is used to image the brachial artery.
-
Baseline brachial artery diameter is measured.
-
A blood pressure cuff is placed on the forearm and inflated to suprasystolic pressure (e.g., 50 mmHg above systolic pressure) for 5 minutes to induce reactive hyperemia.
-
The cuff is then deflated, and the brachial artery diameter is continuously monitored for the next few minutes.
-
-
Data Analysis:
-
FMD is calculated as the percentage change in artery diameter from baseline to the maximum diameter achieved after cuff deflation.
-
FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100.[7]
-
Role in Cell Proliferation and Differentiation
Cholecalciferol, through its active metabolite calcitriol, plays a crucial role in regulating cell proliferation, differentiation, and apoptosis, with significant implications for cancer research.[10]
Cell Cycle Regulation
Calcitriol can induce cell cycle arrest, primarily at the G1/G0 phase.[19] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, and the downregulation of cyclins like cyclin D1.[16]
Induction of Apoptosis
Calcitriol can promote apoptosis in various cancer cell lines by modulating the expression of pro- and anti-apoptotic proteins.[19]
Promotion of Differentiation
In several types of cancer cells, calcitriol has been shown to induce differentiation, leading to a less malignant phenotype.[8]
Signaling Pathway: Cholecalciferol and Cell Cycle Arrest
The induction of cell cycle arrest is a key anti-proliferative mechanism of cholecalciferol.
Caption: Cholecalciferol-mediated G1/G0 cell cycle arrest.
Quantitative Data: Cholecalciferol and Cancer
Observational studies have suggested a link between vitamin D status and cancer risk and mortality, but results from randomized controlled trials have been less consistent.
| Study/Analysis | Population | Intervention/Observation | Key Findings | Reference |
| VITAL Trial (Secondary Analysis) | >25,000 participants | 2000 IU/day vitamin D3 | 17% overall risk reduction for advanced (metastatic or fatal) cancer. 38% risk reduction in individuals with a normal BMI. | [2][20] |
| Zhang et al. (2019) Meta-analysis | 81,362 participants | Vitamin D supplementation | No significant effect on cancer incidence (RR 0.99). Significant reduction in cancer mortality (RR 0.87). | [17][21] |
| Gorham et al. (2007) Meta-analysis | Higher serum 25(OH)D levels | Associated with a reduced risk of colorectal cancer. | [22] | |
| Yin et al. (2021) Meta-analysis | High dietary vitamin D intake | Associated with a 25% lower risk of colorectal cancer in case-control studies. | [23] |
Experimental Protocols
3.6.1. MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of calcitriol or cholecalciferol for different time points (e.g., 24, 48, 72 hours). Include a vehicle control.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
-
Data Analysis:
Functions in the Nervous System
The presence of VDR and vitamin D metabolizing enzymes in the brain underscores its importance in neurological function.[6][15][26]
Neuroprotection
Cholecalciferol exhibits neuroprotective effects through several mechanisms, including the upregulation of neurotrophic factors like nerve growth factor (NGF) and glial cell line-derived neurotrophic factor (GDNF), which promote neuronal survival and differentiation.[27] It also has antioxidant and anti-inflammatory properties within the central nervous system.[28]
Regulation of Neurotransmitters
Vitamin D is involved in the synthesis of neurotransmitters, including dopamine.[6]
Signaling Pathway: Neuroprotective Effects of Cholecalciferol
The neuroprotective actions of cholecalciferol are mediated by a complex interplay of genomic and non-genomic signaling.
Caption: Neuroprotective signaling pathways of cholecalciferol.
Quantitative Data: Cholecalciferol and Neurological Disorders
Observational studies have linked vitamin D deficiency to an increased risk of several neurological and psychiatric conditions.
| Study/Analysis | Population | Intervention/Observation | Key Findings | Reference |
| Etgen et al. (2012) Meta-analysis | Adults | Vitamin D concentration and cognitive function | Lower vitamin D concentrations are associated with poorer cognitive function and a higher risk of Alzheimer's disease. | [29] |
| Littlejohns et al. (2014) | 1,658 elderly adults | Vitamin D status and dementia risk | Severe vitamin D deficiency was associated with a 125% increased risk of all-cause dementia. | [18] |
| Shea et al. (2022) | Older adults | Vitamin D levels in brain tissue | Higher levels of vitamin D in the brain were associated with better cognitive function. | [30] |
| Observational Studies | Patients with various neurological disorders | Vitamin D status | Low vitamin D levels are associated with an increased risk of Parkinson's disease, multiple sclerosis, and schizophrenia. | [6][23][26] |
Experimental Protocols
4.5.1. Neuronal Cell Culture and Neuroprotection Assay
This protocol provides a framework for assessing the neuroprotective effects of cholecalciferol in vitro.
-
Cell Culture:
-
Culture a neuronal cell line (e.g., SH-SY5Y) or primary neurons in appropriate media.
-
-
Treatment and Induction of Neurotoxicity:
-
Pre-treat the cells with different concentrations of calcitriol for a specified duration.
-
Induce neurotoxicity using a relevant agent, such as 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model, or amyloid-beta peptides for an Alzheimer's disease model.
-
-
Assessment of Cell Viability:
-
Measure cell viability using the MTT assay or by staining with a live/dead cell viability dye and analyzing with fluorescence microscopy or flow cytometry.
-
-
Measurement of Oxidative Stress:
-
Assess levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA.
-
-
Analysis of Apoptosis:
-
Evaluate apoptosis by TUNEL staining or by measuring caspase-3 activity.
-
Conclusion
The physiological roles of cholecalciferol extend well beyond its classical function in bone metabolism. Its profound immunomodulatory, cardiovascular, anti-proliferative, and neuroprotective effects highlight its importance in maintaining overall health. The signaling pathways and mechanisms of action described in this guide provide a foundation for further research and the development of novel therapeutic strategies targeting the vitamin D system for a range of non-skeletal diseases. The provided quantitative data and experimental protocols serve as a valuable resource for scientists and clinicians working to further elucidate and harness the pleiotropic benefits of cholecalciferol. Further large-scale, well-designed randomized controlled trials are warranted to definitively establish the clinical efficacy of vitamin D supplementation for the prevention and treatment of these conditions.
References
- 1. Vitamin D and Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apcz.umk.pl [apcz.umk.pl]
- 3. Molecular Mechanisms of Vitamin D-Mediated Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. examine.com [examine.com]
- 5. abis-files.istanbul.edu.tr [abis-files.istanbul.edu.tr]
- 6. Novel insight into the role of the vitamin D receptor in the development and function of the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Associations between vitamin D and autoimmune diseases: Mendelian randomization analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety Data in Patients with Autoimmune Diseases during Treatment with High Doses of Vitamin D3 According to the “Coimbra Protocol” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Schematic Assessment of Vitamin D Deficiency in Relation to Autoimmune Disorders and Its Implications in Internal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.pasteur.fr [research.pasteur.fr]
- 11. Flow cytometry detection of vitamin D receptor changes during vitamin D treatment in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Vitamin D Deficiency in the Pathogenesis of Cardiovascular and Cerebrovascular Diseases [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Latest Knowledge on the Role of Vitamin D in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Effect of Vitamin D on Blood Pressure and Hypertension in the General Population: An Update Meta-Analysis of Cohort Studies and Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of Vitamin D Supplementation on Blood Pressure: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biomedres.us [biomedres.us]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Immunomodulatory actions of vitamin D in various immune-related disorders: a comprehensive review [frontiersin.org]
- 21. Meta-analysis of randomized controlled trials on vitamin D supplement and cancer incidence and mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. wcrj.net [wcrj.net]
- 26. Frontiers | The Vitamin D Receptor and T Cell Function [frontiersin.org]
- 27. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 28. Serum Vitamin D as a Biomarker in Autoimmune, Psychiatric and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 29. neurology.org [neurology.org]
- 30. news-medical.net [news-medical.net]
An In-depth Technical Guide to the Molecular Structure and Properties of Cholecalciferol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecalciferol, also known as vitamin D3, is a prohormone that plays a critical role in calcium homeostasis, bone metabolism, and a variety of other physiological processes, including immune function and cell proliferation and differentiation.[1][2] Synthesized in the skin upon exposure to ultraviolet B (UVB) radiation and also obtained from dietary sources, cholecalciferol is the precursor to the biologically active form, calcitriol (B1668218) (1,25-dihydroxycholecalciferol).[2][3][4] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and signaling pathways of cholecalciferol, along with detailed experimental protocols for its analysis.
Molecular Structure and Properties
Cholecalciferol is a secosteroid, meaning it is a steroid molecule with one of its rings opened.[5] This structural feature is a result of the photochemical cleavage of the B-ring of its precursor, 7-dehydrocholesterol (B119134).
Key Structural Features:
-
Secosteroid Backbone: The defining feature is the broken B-ring of the steroid nucleus.
-
A-Ring: Contains a hydroxyl group at carbon 3 (C3), which is crucial for its interaction with transport proteins and metabolizing enzymes.
-
C/D-Rings and Side Chain: The intact C and D rings and the aliphatic side chain are structurally similar to cholesterol.
Physicochemical Properties of Cholecalciferol
A summary of the key physicochemical properties of cholecalciferol is presented in the table below. This data is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of analytical methods and formulations.
| Property | Value | References |
| Molecular Formula | C27H44O | [5][6][7][8][9][10] |
| Molecular Weight | 384.64 g/mol | [6][7][8][9] |
| CAS Number | 67-97-0 | [5][6][8][9] |
| Appearance | White to off-white crystalline powder | [5][8][11] |
| Melting Point | 83-86 °C | [5][8][11][12] |
| Solubility | ||
| Practically insoluble in water (<0.1 g/L at 20 °C) | [5][11][13] | |
| Freely soluble in ethanol, chloroform, ether, acetone, and trimethylpentane | [5][11] | |
| Slightly soluble in vegetable oils | [5][11] | |
| LogP (Octanol/Water Partition Coefficient) | ~9.1 | [13] |
| Stability | Sensitive to air, heat, and light. Oxidizes in the presence of air. | [5][11] |
| Specific Rotation [α]D20 | +105° to +112° | [8][11] |
Signaling Pathway of Cholecalciferol
The biological actions of cholecalciferol are mediated through its conversion to the active hormone, calcitriol, which in turn modulates gene expression through the vitamin D receptor (VDR). The overall signaling pathway can be divided into metabolic activation and cellular action.
Metabolic Activation of Cholecalciferol
-
Cutaneous Synthesis: Upon exposure to UVB radiation (290-315 nm), 7-dehydrocholesterol in the skin is converted to previtamin D3. This is followed by a heat-dependent isomerization to form cholecalciferol (Vitamin D3).[3][4][14]
-
Hepatic Hydroxylation: Cholecalciferol is transported to the liver via the vitamin D-binding protein (DBP). In the liver, it undergoes hydroxylation at the C25 position by the enzyme 25-hydroxylase (primarily CYP2R1 and CYP27A1) to form 25-hydroxycholecalciferol (calcifediol or 25(OH)D3).[4][7][9] 25(OH)D3 is the major circulating form of vitamin D and is used to assess a person's vitamin D status.
-
Renal Hydroxylation: Calcifediol is then transported to the kidneys where it undergoes a second hydroxylation at the C1α position by the enzyme 1α-hydroxylase (CYP27B1) to produce the biologically active form, 1,25-dihydroxycholecalciferol (calcitriol or 1,25(OH)2D3).[4][7][9] This step is tightly regulated by parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and calcitriol itself.
Cellular Mechanism of Action
The cellular effects of calcitriol are mediated through both genomic and non-genomic pathways.
-
Genomic Pathway: Calcitriol binds to the nuclear vitamin D receptor (VDR).[6][15] This ligand-receptor complex then forms a heterodimer with the retinoid X receptor (RXR).[6][7][15] The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes.[4][6][7][15] This binding initiates the transcription of genes involved in calcium and phosphate (B84403) homeostasis, immune modulation, and cell cycle regulation.
-
Non-Genomic Pathway: Calcitriol can also elicit rapid cellular responses through binding to a membrane-associated VDR (mVDR).[3] This interaction activates intracellular signaling cascades, including those involving protein kinase C (PKC) and protein kinase A (PKA), leading to rapid changes in cellular function.[3]
The catabolism of both 25(OH)D3 and 1,25(OH)2D3 is carried out by the enzyme 24-hydroxylase (CYP24A1), which converts them into inactive metabolites that are eventually excreted.[4][7]
Metabolic activation and genomic signaling pathway of cholecalciferol.
Experimental Protocols
The accurate quantification of cholecalciferol and its metabolites is crucial for research and clinical applications. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Quantification of Cholecalciferol in Serum by LC-MS/MS
This protocol provides a general workflow for the determination of cholecalciferol in human serum.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Internal Standard Spiking: To a 100 µL serum sample, add an internal standard (e.g., deuterated cholecalciferol) to account for extraction losses and matrix effects.
-
Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile (B52724) or methanol) to the sample, vortex, and centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube and add an extraction solvent (e.g., n-hexane or methyl tert-butyl ether). Vortex thoroughly and centrifuge to separate the organic and aqueous layers.
-
Evaporation and Reconstitution: Carefully transfer the organic layer containing the analyte to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier (e.g., formic acid or ammonium (B1175870) formate) is commonly employed.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for cholecalciferol and its internal standard are monitored.
-
3. Quantification:
-
A calibration curve is constructed by analyzing standards of known concentrations.
-
The concentration of cholecalciferol in the unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
Workflow for cholecalciferol quantification by LC-MS/MS.
Quantification of Cholecalciferol in Pharmaceutical Tablets by HPLC
This protocol outlines a method for the assay of cholecalciferol in tablet dosage forms.
1. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of cholecalciferol reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and acetonitrile) to obtain a stock solution. Prepare working standards by serial dilution.
-
Sample Solution: Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of cholecalciferol and transfer it to a volumetric flask. Add a suitable extraction solvent, sonicate to dissolve the active ingredient, and dilute to volume. Filter the solution before injection.
2. HPLC Analysis:
-
Chromatographic System:
-
Column: A C8 or C18 reversed-phase column is commonly used.[16]
-
Mobile Phase: An isocratic or gradient mixture of organic solvents such as methanol, acetonitrile, and water.[16]
-
Flow Rate: Typically 0.8-1.5 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for cholecalciferol, which is approximately 265 nm.[16]
-
Injection Volume: 20-100 µL.[16]
-
3. Quantification:
-
Inject the standard and sample solutions into the HPLC system.
-
The concentration of cholecalciferol in the sample is calculated by comparing the peak area of the sample with that of the standard.
Conclusion
This technical guide has provided a detailed examination of the molecular structure, physicochemical properties, and signaling pathways of cholecalciferol. The inclusion of structured data and detailed experimental protocols aims to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. A thorough understanding of these fundamental aspects of cholecalciferol is essential for advancing research into its physiological roles and therapeutic applications.
References
- 1. Vitamin D and the skin: Physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05700C [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Vitamin D3 | 67-97-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. frontiersin.org [frontiersin.org]
- 10. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vitamin D3 CAS#: 67-97-0 [m.chemicalbook.com]
- 12. Cholecalciferol or Vitamin D3 USP BP Ph Eur FCC Manufacturers, SDS [mubychem.com]
- 13. researchgate.net [researchgate.net]
- 14. Vitamin D and Skin Health | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. aurigeneservices.com [aurigeneservices.com]
A Technical Guide to the Historical Discovery and Timeline of Vitamin D3 Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide chronicles the pivotal discoveries in Vitamin D3 research, from the initial observations of rickets to the elucidation of its complex metabolic pathway and mechanism of action. This document provides a detailed timeline of key milestones, experimental protocols for seminal studies, quantitative data for easy comparison, and visualizations of critical pathways and workflows.
Historical Timeline of Vitamin D3 Research
The journey to understanding Vitamin D3 has been a multi-decade endeavor involving key contributions from chemists, biochemists, and physicians. The timeline below highlights the major breakthroughs.
| Year(s) | Key Discovery or Event | Principal Investigator(s) | Significance |
| 1650 | First detailed clinical description of rickets. | Francis Glisson | Established rickets as a recognized medical condition.[1] |
| 1824 | Cod liver oil first prescribed for the treatment of rickets. | D. Scheutte | An early empirical treatment for rickets was documented.[2] |
| 1890 | Association of rickets with lack of sunlight exposure proposed. | Theobald Palm | Hypothesized the antirachitic properties of sunlight.[3] |
| 1919 | Cure of rickets in children using ultraviolet (UV) lamp exposure demonstrated. | Kurt Huldschinsky | Provided the first clinical evidence of UV light's efficacy in treating rickets.[4] |
| 1922 | Distinction of the antirachitic factor (Vitamin D) from Vitamin A in cod liver oil. | Elmer V. McCollum | Named the new essential nutrient "vitamin D."[5][6] |
| 1924 | Foods irradiated with UV light shown to have antirachitic activity. | Harry Steenbock & Alfred Hess (independently) | Paved the way for food fortification with Vitamin D.[7] |
| 1928 | Nobel Prize in Chemistry awarded for research on sterols and their relation to vitamins. | Adolf Windaus | Recognized the foundational work on the chemical nature of Vitamin D precursors.[8] |
| 1932 | Isolation and crystallization of Vitamin D2 (ergocalciferol) from irradiated ergosterol (B1671047). | Adolf Windaus (Germany) & Bourdillon (England) | The first isolation of a pure Vitamin D compound.[7] |
| 1936 | Chemical characterization of Vitamin D3 (cholecalciferol) from irradiated 7-dehydrocholesterol (B119134). | Adolf Windaus | Determined the structure of the form of Vitamin D produced in animal skin.[9] |
| 1936 | Isolation of crystalline Vitamin D3 from tuna liver oil. | Hans Brockmann | Confirmed the natural occurrence of Vitamin D3 in fish oils.[9] |
| 1968 | Isolation and identification of 25-hydroxyvitamin D3 (calcifediol) as the major circulating form of Vitamin D3. | Hector F. DeLuca | The first step in understanding the metabolic activation of Vitamin D3. |
| 1971 | Isolation and identification of 1,25-dihydroxyvitamin D3 (calcitriol) as the biologically active form of Vitamin D3. | Hector F. DeLuca, Anthony Norman, & Egon Kodicek (independently) | Discovered the hormonal form of Vitamin D3 responsible for its biological effects.[10] |
| 1971 | Discovery of the Vitamin D Receptor (VDR). | Elucidated the mechanism of action of calcitriol (B1668218) at the cellular level.[9] |
Key Experiments and Methodologies
This section details the protocols of pivotal experiments that shaped our understanding of Vitamin D3.
Elmer McCollum's Differentiation of Vitamin A and D (1922)
Objective: To demonstrate that the antirachitic factor in cod liver oil is distinct from the anti-xerophthalmia factor (Vitamin A).
Experimental Protocol:
-
Animal Model: Young rats were fed a rachitogenic diet (a diet deficient in the antirachitic factor but containing other essential nutrients) to induce rickets. The development of rickets was monitored by observing for signs of bone deformities and through the "line test."
-
Treatment of Cod Liver Oil: A sample of cod liver oil was heated and aerated by bubbling hot air through it for a period of 12 to 20 hours. This process was known to destroy the biological activity of Vitamin A.
-
Bioassay:
-
One group of rachitic rats was supplemented with untreated cod liver oil.
-
A second group of rachitic rats was supplemented with the heated and aerated cod liver oil.
-
A third group (control) received no supplement.
-
-
Assessment: The curative effect on rickets was assessed using the "line test." This involved staining the sectioned ends of the long bones (radius and ulna) with silver nitrate. A positive result, indicating healing, was the deposition of calcium in the metaphysis, which appeared as a dark line. The presence or absence of xerophthalmia (a symptom of Vitamin A deficiency) was also noted.
Results: The rats fed the heated and aerated cod liver oil were cured of rickets, as evidenced by a positive line test, but still developed xerophthalmia. The rats fed untreated cod liver oil were cured of both rickets and xerophthalmia. The control group showed no improvement in their rachitic condition.
Adolf Windaus's Isolation of Vitamin D Precursors (Late 1920s - Early 1930s)
Objective: To isolate and identify the precursor of Vitamin D that is activated by UV irradiation.
Experimental Protocol:
-
Starting Material: Impure cholesterol extracted from animal tissues, which was known to gain antirachitic properties upon UV irradiation.
-
Purification of Cholesterol: The impure cholesterol was treated with digitonin, a saponin (B1150181) that specifically precipitates sterols. The resulting digitonide was then decomposed to yield purified cholesterol. This highly purified cholesterol, when irradiated, showed no antirachitic activity.
-
Isolation of the Provitamin: The material that did not precipitate with digitonin, or the mother liquor from the cholesterol crystallization, was subjected to further purification.
-
High-Vacuum Distillation: This technique was used to separate substances based on their boiling points under reduced pressure, allowing for the concentration of the active fraction.
-
Charcoal Adsorption: The active fraction was passed through a charcoal column, which selectively adsorbs certain molecules, to further purify the provitamin.
-
-
Identification: The purified provitamin was identified as ergosterol (from yeast) and later 7-dehydrocholesterol (from animal skin) based on:
-
UV Absorption Spectroscopy: The purified substance exhibited characteristic UV absorption peaks.
-
Chemical Reactions: Specific colorimetric reactions were used to characterize the sterol.
-
-
Confirmation of Activity: The purified ergosterol and 7-dehydrocholesterol were irradiated with UV light and then tested for their antirachitic activity in rats, confirming they were the provitamins for Vitamin D2 and D3, respectively.
Quantitative Data:
| Parameter | Value |
| Potency of purified Vitamin D2 (Calciferol) | 100,000 times more effective than cod liver oil in curing rickets.[12] |
Hector DeLuca's Elucidation of the Vitamin D Metabolic Pathway (1960s-1970s)
Objective: To identify the biologically active form of Vitamin D3 and its metabolic pathway.
Experimental Protocol:
-
Synthesis of Radiolabeled Vitamin D3: Vitamin D3 was chemically synthesized with a radioactive isotope, typically tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), to allow for its tracing within a biological system. High specific activity was crucial for detecting the small quantities of metabolites.
-
In Vivo Metabolism Studies:
-
The radiolabeled Vitamin D3 was administered to vitamin D-deficient rats.
-
At various time points, blood and tissue samples (liver, kidney, intestine) were collected.
-
-
Extraction and Separation of Metabolites:
-
Lipids, including Vitamin D and its metabolites, were extracted from the biological samples using organic solvents.
-
The extracts were then subjected to various chromatographic techniques to separate the different compounds:
-
Column Chromatography: Initially, columns packed with materials like silicic acid or Sephadex LH-20 were used for preliminary separation based on polarity.
-
High-Performance Liquid Chromatography (HPLC): The development of HPLC was a critical technological advance that allowed for high-resolution separation of the various metabolites. Both straight-phase and reverse-phase HPLC were employed.
-
-
-
Identification and Characterization:
-
The radioactivity of the separated fractions was measured to identify the metabolites of the administered radiolabeled Vitamin D3.
-
The chemical structure of the isolated metabolites was determined using techniques such as mass spectrometry and UV absorption spectroscopy.
-
-
Bioassays: The biological activity of the isolated metabolites was tested in vitamin D-deficient animals to determine which compound was the active form.
Quantitative Data:
| Parameter | Value |
| Specific Activity of Synthesized 1α,25-dihydroxy[26,27-³H]vitamin D3 | 160 Ci/mmol[7] |
| Equilibrium Dissociation Constant (Kd) for the chick intestinal cytosol 1α,25-dihydroxyvitamin D3 receptor | 8.2 x 10⁻¹¹ M[7] |
Signaling Pathways and Experimental Workflows
Vitamin D3 Signaling Pathway
The following diagram illustrates the genomic signaling pathway of Vitamin D3, from its synthesis and metabolism to its action on gene transcription.
Caption: Vitamin D3 genomic signaling pathway.
Experimental Workflow for Vitamin D Metabolite Analysis
The following diagram outlines a general workflow for the extraction, separation, and identification of Vitamin D metabolites from a biological sample, based on modern analytical techniques that evolved from the pioneering work of Hector F. DeLuca.
Caption: Workflow for Vitamin D metabolite analysis.
This guide provides a comprehensive overview of the historical and technical aspects of Vitamin D3 research. The detailed methodologies and quantitative data presented offer valuable insights for researchers and professionals in the field, facilitating a deeper understanding of this essential nutrient and its complex biological roles.
References
- 1. Elmer McCollum - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 5. From 7-dehydrocholesterol to vitamin D3: Optimization of UV conversion procedures toward the valorization of fish waste matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro conversion of 7-dehydrocholesterol into vitamin D3 in rat skin by ultraviolet ray's irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct chemical synthesis of 1 alpha,25-dihydroxy[26,27-3H]vitamin D3 with high specific activity: its use in receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UV-irradiated 7-dehydrocholesterol coating on polystyrene surfaces is converted to active vitamin D by osteoblastic MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. New 1alpha,25-dihydroxy-19-norvitamin D3 compounds of high biological activity: synthesis and biological evaluation of 2-hydroxymethyl, 2-methyl, and 2-methylene analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adolf Windaus - Wikipedia [en.wikipedia.org]
- 13. biochem.wisc.edu [biochem.wisc.edu]
Cholecalciferol Precursors: A Technical Guide to their Synthesis and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecalciferol, or vitamin D3, is a crucial prohormone in calcium homeostasis, immune function, and cellular regulation. Its synthesis is a multi-step process that begins with endogenous precursors, primarily 7-dehydrocholesterol (B119134) (7-DHC). This technical guide provides an in-depth exploration of the precursors to cholecalciferol, their conversion pathways, and their profound biological significance. The document includes quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows to support advanced research and drug development.
The Primary Precursor: 7-Dehydrocholesterol (7-DHC)
The journey to active vitamin D3 begins with its principal precursor, 7-dehydrocholesterol. 7-DHC is a zoosterol that serves a dual role in the body: it is the immediate precursor to cholesterol and the photochemical substrate for previtamin D3 synthesis in the skin.[1]
Biological Significance of 7-Dehydrocholesterol
Beyond its role as a vitamin D3 precursor, 7-DHC is a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. The enzyme 7-dehydrocholesterol reductase (DHCR7) catalyzes the final step in this pathway, converting 7-DHC to cholesterol. This dual fate of 7-DHC places it at a crucial metabolic crossroads.
A deficiency in the DHCR7 enzyme leads to a rare autosomal recessive disorder known as Smith-Lemli-Opitz syndrome (SLOS). This condition is characterized by a significant accumulation of 7-DHC and a corresponding decrease in cholesterol levels, leading to a wide range of developmental and physiological abnormalities.
Quantitative Data: 7-DHC in Human Skin
The concentration of 7-DHC in the skin is a key determinant of the body's capacity for vitamin D3 synthesis. The following table summarizes typical concentrations found in human skin.
| Parameter | Value | Reference |
| Typical Concentration in Human Epidermis | 25-50 µg/cm² | [2] |
| Concentration Range in Hospital Patients (dry weight) | 12-81 µg/g | [3] |
| Baseline Concentration in Buttock Skin (Younger Adults) | 0.22 ± 0.07 µg/mg | [4] |
| Baseline Concentration in Buttock Skin (Older Adults) | 0.25 ± 0.08 µg/mg | [4] |
The Photochemical Conversion of 7-DHC to Previtamin D3
The synthesis of previtamin D3 is a non-enzymatic process initiated by the absorption of ultraviolet B (UVB) radiation by 7-DHC in the epidermis.
The Role of UVB Radiation
The conversion of 7-DHC to previtamin D3 is most efficient when exposed to UVB light with wavelengths between 295 and 300 nm.[2] This photochemical reaction involves the opening of the B-ring of the cholesterol structure. The efficiency of this conversion is influenced by several factors, including skin pigmentation, age, and the intensity and duration of UVB exposure.
Quantitative Data: UVB Conversion Efficiency
The following table presents data on the efficiency of converting 7-DHC to vitamin D3 upon UVB exposure.
| UVB Dose (Minimal Erythemal Doses - MEDs) | Energy (mJ/cm²) | % Conversion of 7-DHC to Vitamin D3 (Skin Type II) | Reference |
| 0.75 | 11.7 | 1.3% ± 0.5% | [5] |
| 1.5 | 23.4 | 2.3% ± 0.6% | [5] |
| 3.0 | 46.8 | 4.5% ± 1.67% | [5] |
Thermal Isomerization to Cholecalciferol
Following its formation, previtamin D3 undergoes a temperature-dependent isomerization to form the more stable cholecalciferol (vitamin D3). This process occurs spontaneously in the skin.
Enzymatic Hydroxylation: The Path to Active Vitamin D
Cholecalciferol itself is biologically inert and requires two sequential hydroxylation steps to become the active hormone, calcitriol (B1668218).
Hepatic 25-Hydroxylation: Cholecalciferol to Calcifediol (B1668214)
The first hydroxylation occurs primarily in the liver, where cholecalciferol is converted to 25-hydroxycholecalciferol (calcifediol or 25(OH)D3). This reaction is catalyzed by the enzyme 25-hydroxylase, with cytochrome P450 enzyme CYP2R1 being the principal contributor.[6]
Renal 1α-Hydroxylation: Calcifediol to Calcitriol
The second and final activation step takes place mainly in the kidneys. Calcifediol is hydroxylated at the 1α-position by the enzyme 1α-hydroxylase (CYP27B1) to produce 1,25-dihydroxycholecalciferol (calcitriol or 1,25(OH)2D3), the biologically active form of vitamin D.[7]
Quantitative Data: Enzyme Kinetics
The efficiency of these enzymatic conversions can be described by their kinetic parameters.
| Enzyme | Substrate | Km | kcat | kcat/Km (Catalytic Efficiency) | Reference |
| CYP2R1 (Human) | Vitamin D3 | Lower than CYP27A1 | Slightly lower than CYP27A1 | 17-fold higher than CYP27A1 | [8][9] |
| CYP27B1 (Human) | 25-hydroxyvitamin D3 | 0.9 µM | - | - | [10] |
| CYP27B1 (Mouse) | 25-hydroxyvitamin D3 | 0.28 µM | - | - | [11] |
Biological Significance of Cholecalciferol and its Metabolites
Calcitriol is a potent steroid hormone that plays a central role in regulating calcium and phosphate (B84403) homeostasis. It achieves this by:
-
Increasing intestinal absorption of calcium and phosphorus.
-
Promoting the reabsorption of calcium in the kidneys.
-
Regulating bone mineralization.
Beyond its classical roles in mineral metabolism, the vitamin D receptor (VDR) is expressed in a wide variety of tissues, suggesting a broader range of physiological functions for calcitriol, including modulation of the immune system and regulation of cell proliferation and differentiation.
Experimental Protocols
Quantification of 7-Dehydrocholesterol in Human Skin by LC-MS/MS
This protocol is based on a validated method for the accurate quantification of 7-DHC in small human skin punch biopsies.[1][12]
Objective: To measure the concentration of 7-DHC in human skin tissue.
Materials:
-
5 mm human skin punch biopsies
-
Ethyl acetate:methanol (1:1, v/v)
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) for derivatization
-
Solid Supported Liquid Extraction (SLE) columns
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
7-DHC certified pure standard
-
3β-7DHC-d7 (internal standard)
Procedure:
-
Sample Preparation: Homogenize the skin punch biopsy.
-
Extraction: Extract 7-DHC from the homogenized tissue using ethyl acetate:methanol.
-
Derivatization: Derivatize the extracted 7-DHC with PTAD to improve ionization efficiency in the mass spectrometer.
-
Purification: Employ SLE to remove larger lipids and minimize matrix effects.
-
LC-MS/MS Analysis:
-
Inject the purified and derivatized sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Set the mass spectrometer to monitor the specific parent and daughter ion transitions for derivatized 7-DHC and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using the certified pure 7-DHC standard.
-
Calculate the concentration of 7-DHC in the skin sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Assay for 25-Hydroxylase (CYP2R1) Activity
This protocol outlines a method for determining the enzymatic activity of CYP2R1, adapted from studies on purified enzymes in reconstituted membrane systems.[8][9]
Objective: To measure the rate of conversion of cholecalciferol to calcifediol by CYP2R1.
Materials:
-
Purified recombinant human CYP2R1
-
Purified human NADPH-P450 oxidoreductase
-
Phospholipid vesicles (e.g., phosphatidylcholine)
-
Cholecalciferol (substrate)
-
NADPH (cofactor)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Reconstitution: Reconstitute the purified CYP2R1 and NADPH-P450 oxidoreductase into phospholipid vesicles to mimic the natural membrane environment.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reconstituted enzyme system, reaction buffer, and varying concentrations of cholecalciferol.
-
Pre-incubate the mixture at 37°C.
-
-
Initiation: Start the reaction by adding NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period, ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction by adding a quenching solution.
-
Analysis:
-
Centrifuge the terminated reaction mixture to pellet the protein.
-
Analyze the supernatant for the presence of calcifediol using a validated LC-MS/MS method.
-
-
Calculation:
-
Determine the amount of calcifediol produced.
-
Calculate the reaction velocity and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
-
Assay for 1α-Hydroxylase (CYP27B1) Activity
This protocol is based on methods used to measure CYP27B1 activity in kidney mitochondria or cell culture systems.[1][2][10][11]
Objective: To measure the rate of conversion of calcifediol to calcitriol by CYP27B1.
Materials:
-
Isolated kidney mitochondria or cell lysates containing CYP27B1
-
Calcifediol (substrate)
-
Adrenodoxin (B1173346) and NADPH-adrenodoxin reductase (for reconstituted systems)
-
NADPH (cofactor)
-
Reaction buffer (e.g., N,N-Bis(2-hydroxyethyl)glycine buffer)
-
Quenching solution
-
HPLC system with UV detection or LC-MS/MS system
Procedure:
-
Enzyme Preparation: Prepare a source of CYP27B1, such as isolated kidney mitochondria or a cell lysate from cells expressing the enzyme. For purified systems, a reconstitution with adrenodoxin and NADPH-adrenodoxin reductase is necessary.
-
Reaction Setup:
-
Combine the enzyme preparation, reaction buffer, and varying concentrations of calcifediol.
-
Pre-incubate at 37°C.
-
-
Initiation: Initiate the reaction by adding NADPH.
-
Incubation: Incubate at 37°C for a specified time within the linear reaction range.
-
Termination: Stop the reaction with a suitable quenching solution.
-
Analysis:
-
Extract the vitamin D metabolites.
-
Separate and quantify the produced calcitriol using HPLC with UV detection or a more sensitive LC-MS/MS method.
-
-
Calculation:
-
Quantify the amount of calcitriol formed.
-
Calculate the enzyme activity and determine kinetic parameters as described for the 25-hydroxylase assay.
-
Visualization of Pathways and Workflows
Cholecalciferol Synthesis Pathway
Caption: The metabolic pathway of cholecalciferol synthesis.
Experimental Workflow for 7-DHC Quantification
Caption: Workflow for quantifying 7-dehydrocholesterol in skin.
Logical Relationship in Smith-Lemli-Opitz Syndrome
Caption: Pathophysiology of Smith-Lemli-Opitz Syndrome.
Conclusion
The synthesis of cholecalciferol is a finely tuned process that is critically dependent on the availability and conversion of its precursors. 7-Dehydrocholesterol stands as the pivotal starting point, with its conversion to vitamin D3 being a unique example of environmental factors directly influencing endogenous hormone production. The subsequent enzymatic hydroxylations in the liver and kidneys are essential for the generation of the biologically active calcitriol. A thorough understanding of these precursors and their metabolic pathways, supported by robust quantitative data and detailed experimental protocols, is fundamental for advancing research in vitamin D metabolism, developing novel therapeutics for related disorders, and optimizing strategies for public health.
References
- 1. Enzymatic studies on the key enzymes of vitamin D metabolism; 1 alpha-hydroxylase (CYP27B1) and 24-hydroxylase (CYP24) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic studies of 25-hydroxy-19-nor-vitamin D3 and 1 alpha,25-dihydroxy-19-nor-vitamin D3 hydroxylation by CYP27B1 and CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conversion of vitamin D3 to 1alpha,25-dihydroxyvitamin D3 in human skin equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin D - Wikipedia [en.wikipedia.org]
- 6. CYP2R1 Mutations Impair Generation of 25-hydroxyvitamin D and Cause an Atypical Form of Vitamin D Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of 1 and 24 hydroxylation of vitamin D metabolites in the proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Properties of purified CYP2R1 in a reconstituted membrane environment and its 25-hydroxylation of 20-hydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. uniprot.org [uniprot.org]
- 11. uniprot.org [uniprot.org]
- 12. Bioconversion of vitamin D3 to bioactive calcifediol and calcitriol as high-value compounds [ouci.dntb.gov.ua]
Methodological & Application
Application Note: Quantification of 25-Hydroxyvitamin D3 in Human Serum by LC-MS/MS
Abstract
Vitamin D deficiency is a global health concern, and accurate measurement of 25-hydroxyvitamin D [25(OH)D], the primary circulating form of vitamin D, is crucial for clinical assessment.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for 25(OH)D analysis due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays.[2] This application note provides a detailed protocol for the quantification of 25-hydroxyvitamin D3 (25(OH)D3) in human serum using LC-MS/MS. The described method involves a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry. This robust and reliable assay is suitable for clinical research laboratories requiring high-throughput analysis of vitamin D status.[2]
Introduction
Vitamin D plays a critical role in calcium and phosphate (B84403) metabolism and is essential for bone health.[3][4] Its two major forms are vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol).[4] In the liver, these are hydroxylated to form 25-hydroxyvitamin D2 (25(OH)D2) and 25-hydroxyvitamin D3 (25(OH)D3), respectively.[4] The total concentration of these two metabolites is considered the best indicator of an individual's vitamin D status.[3] While immunoassays have been widely used for 25(OH)D measurement, they can suffer from a lack of accuracy and cross-reactivity issues.[1] LC-MS/MS offers superior analytical selectivity and accuracy, allowing for the simultaneous quantification of both 25(OH)D2 and 25(OH)D3.[2] This document outlines a validated LC-MS/MS method for the determination of 25(OH)D3 in human serum.
Experimental Workflow
Caption: Experimental workflow for 25-hydroxyvitamin D3 quantification.
Detailed Protocol
Materials and Reagents
-
25-hydroxyvitamin D3 and d6-25-hydroxyvitamin D3 (internal standard)[5]
-
LC-MS grade acetonitrile (B52724), methanol, water, and formic acid[3]
-
Human serum (calibrators, quality controls, and unknown samples)
-
Microcentrifuge tubes (1.5 mL)[2]
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of serum (calibrator, control, or unknown sample) into a 1.5 mL microcentrifuge tube.[2][5]
-
Add 150 µL of acetonitrile containing the internal standard (d6-25-hydroxyvitamin D3).[5] A simple protein precipitation can also be achieved by adding 100 µL of acetonitrile to the 50 µL serum sample.[2]
-
Vortex the mixture thoroughly for 30 seconds.[6]
-
Incubate the samples for 10 minutes at 4 °C to enhance protein precipitation.[5]
-
Centrifuge the tubes at a high speed (e.g., 12,000 x g or 5,000 g) for 5-10 minutes.[2][7]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2][5]
Liquid Chromatography Conditions
-
System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[5]
-
Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) is commonly used.[4]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Methanol with 0.1% formic acid.[8]
-
Gradient: A typical gradient starts with a lower percentage of mobile phase B, which is then increased to elute the analytes. For example, increase from 65% to 90% B over several minutes.[7]
-
Column Temperature: 40 °C.[9]
Mass Spectrometry Conditions
-
System: A triple quadrupole mass spectrometer.[5]
-
Ionization Source: Electrospray ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[5][7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[7]
-
MRM Transitions:
-
25-hydroxyvitamin D3: The specific precursor and product ions will depend on the instrument and ionization method.
-
d6-25-hydroxyvitamin D3 (Internal Standard): The specific precursor and product ions will depend on the instrument and ionization method.
-
-
Desolvation Gas Flow: Around 1000 L/h.[7]
Quantitative Data Summary
The performance of LC-MS/MS methods for 25(OH)D3 quantification is characterized by excellent linearity, precision, and accuracy. The following tables summarize typical validation parameters reported in various studies.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| 25-hydroxyvitamin D3 | 0.5 - 100[2] | >0.99[11] | 0.1 - 1.0[2][7] |
| 25-hydroxyvitamin D2 | 2.5 - 100[1] | >0.99[1] | 1.0 - 2.0[3] |
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias) |
| 25-hydroxyvitamin D3 | Low QC | < 10%[12] | < 10%[12] | Within ±15% |
| Mid QC | < 10% | < 10% | Within ±15% | |
| High QC | < 10% | < 10% | Within ±15% |
Table 3: Recovery
| Analyte | Extraction Method | Recovery (%) |
| 25-hydroxyvitamin D3 | Protein Precipitation | Typically >85% |
| 25-hydroxyvitamin D2 | Solid-Phase Extraction | 94.4 - 96.3%[4] |
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of 25-hydroxyvitamin D3 in human serum. The simple sample preparation and rapid analysis time make it well-suited for clinical research laboratories. The superior specificity and sensitivity of LC-MS/MS ensure accurate assessment of vitamin D status, which is crucial for both clinical diagnostics and research in vitamin D metabolism.
References
- 1. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. Accurate and reliable quantification of 25-hydroxy-vitamin D species by liquid chromatography high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 11. oatext.com [oatext.com]
- 12. academic.oup.com [academic.oup.com]
Application Note: High-Recovery Extraction of Vitamin D3 from Cell Culture Media
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Vitamin D3 and its metabolites are crucial signaling molecules involved in a myriad of cellular processes, including calcium homeostasis, immune modulation, and cell differentiation. Accurate quantification of Vitamin D3 levels in cell culture media is essential for researchers in various fields, from cancer biology to immunology and drug development. This application note provides two robust protocols for the extraction of Vitamin D3 from cell culture media: a classic Liquid-Liquid Extraction (LLE) method and a more streamlined Solid-Phase Extraction (SPE) method. Both protocols are designed to yield high-recovery extracts suitable for downstream analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The provided methodologies address common challenges in Vitamin D3 extraction, such as protein binding and lipid interference, ensuring reliable and reproducible results.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to accurately measure Vitamin D3 in their in vitro models.
Signaling Pathway of Vitamin D3
Vitamin D3 undergoes a two-step hydroxylation process to become its biologically active form, 1,25-dihydroxyvitamin D3 (Calcitriol). This active form then binds to the Vitamin D receptor (VDR), leading to the regulation of gene expression.
Caption: Simplified Vitamin D3 signaling pathway.
Experimental Protocols
Materials and Reagents
-
Cell culture media containing Vitamin D3
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Hexane, HPLC grade
-
Ethyl Acetate (B1210297), HPLC grade
-
Internal Standard (e.g., deuterated Vitamin D3)
-
Microcentrifuge tubes (1.5 mL and 2.0 mL)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol utilizes the differential solubility of Vitamin D3 in immiscible organic and aqueous phases for extraction.
1. Sample Preparation: a. Collect 1 mL of cell culture medium into a 2.0 mL microcentrifuge tube. b. Add a known amount of internal standard to each sample to correct for extraction variability.[3]
2. Protein Precipitation: a. Add 1 mL of ice-cold acetonitrile to the sample.[3] b. Vortex vigorously for 30 seconds to precipitate proteins. c. Incubate on ice for 10 minutes. d. Centrifuge at 10,000 x g for 10 minutes at 4°C.[3] e. Carefully transfer the supernatant to a new tube.
3. Liquid-Liquid Extraction: a. Add 1 mL of hexane/ethyl acetate (9:1, v/v) to the supernatant.[3][4] b. Vortex vigorously for 1 minute. c. Centrifuge at 3,000 x g for 5 minutes to separate the phases.[3] d. Carefully collect the upper organic phase, which contains the Vitamin D3.[3] e. Repeat the extraction of the aqueous phase with another 1 mL of hexane/ethyl acetate to maximize recovery.[3] f. Pool the organic phases.
4. Solvent Evaporation and Reconstitution: a. Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.[3] b. Reconstitute the dried extract in a known volume (e.g., 100 µL) of the mobile phase used for your HPLC or LC-MS/MS analysis.[3]
Protocol 2: Solid-Phase Extraction (SPE)
This protocol uses a solid sorbent to selectively adsorb Vitamin D3 from the sample matrix.
1. Sample Preparation and Protein Precipitation: a. Follow steps 1a-1e from the LLE protocol.
2. SPE Cartridge Conditioning: a. Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.[3]
3. Sample Loading: a. Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.[3]
4. Washing: a. Wash the cartridge with 1 mL of a low percentage of organic solvent in water (e.g., 10% methanol in water) to remove polar impurities.[3]
5. Elution: a. Elute the Vitamin D3 with 1 mL of a high concentration of organic solvent (e.g., methanol or acetonitrile).[3]
6. Solvent Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the dried extract in a known volume (e.g., 100 µL) of the mobile phase for analysis.
Experimental Workflow
Caption: Vitamin D3 extraction workflow.
Data Presentation
The following tables summarize typical quantitative data obtained using the described extraction protocols. These values are provided for illustrative purposes and may vary depending on the specific experimental conditions and analytical instrumentation.
Table 1: Comparison of Extraction Methods
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery Rate | 85 - 95% | 90 - 98% |
| Processing Time (per 24 samples) | ~ 2.5 hours | ~ 1.5 hours |
| Solvent Consumption | High | Moderate |
| Cost per Sample | Low | Moderate |
Table 2: Performance Characteristics for LC-MS/MS Quantification
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
Conclusion
The choice between LLE and SPE for Vitamin D3 extraction will depend on the specific needs of the laboratory, including sample throughput, cost considerations, and available equipment. Both methods, when performed as described, provide excellent recovery and generate samples of high purity suitable for sensitive downstream analysis. The SPE method offers advantages in terms of speed and reduced solvent usage, making it well-suited for higher throughput applications.[1] For all applications, the inclusion of an internal standard is highly recommended to ensure the accuracy and reproducibility of the results.
References
Application Note: Quantification of Cholecalciferol in Adipose Tissue Using LC-HRMS/MS
Introduction
Vitamin D, a crucial fat-soluble vitamin, is primarily stored in adipose tissue. Its quantification in this matrix is vital for understanding its metabolism, particularly in relation to obesity and associated metabolic diseases. This application note describes a robust and sensitive method for the quantification of cholecalciferol (Vitamin D3) in adipose tissue using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS). The methodology leverages a derivatization strategy to enhance ionization efficiency and achieve low detection limits, making it suitable for the analysis of small tissue samples.[1][2][3] This approach allows for the accurate and simultaneous measurement of cholecalciferol and its key metabolites.[1][2][3]
Principle
The method involves the extraction of cholecalciferol from adipose tissue, followed by a derivatization step using Amplifex® reagent to improve the stability and ionization of the analyte.[1][2][3] The derivatized sample is then analyzed by LC-HRMS/MS. Separation is achieved using a reversed-phase liquid chromatography system, and detection is performed with a high-resolution mass spectrometer operating in positive ion mode. Quantification is based on external calibration curves generated from standards.[1]
Experimental Protocols
1. Sample Preparation
This protocol is adapted from a method developed for the analysis of vitamin D metabolites in mouse adipose tissue.[1]
-
Materials:
-
Adipose tissue samples
-
Deuterated internal standards
-
Acetonitrile (AcN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
-
Potassium phosphate (B84403) buffer (K₂HPO₄, 0.4 M)
-
Oasis HLB solid-phase extraction (SPE) cartridges
-
Amplifex® derivatizing reagent
-
Nitrogen gas evaporator
-
-
Procedure:
-
Homogenize a known weight of adipose tissue.
-
Add a working solution of deuterated internal standard to the homogenate.
-
Perform protein precipitation by adding acetonitrile, vortexing, and centrifuging.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Condition the Oasis HLB SPE cartridges with ethyl acetate, methanol, and water.[1]
-
Reconstitute the dried extract with methanol and 0.4 M K₂HPO₄ and load it onto the conditioned SPE cartridge.[1]
-
Wash the cartridge with water and 70% methanol.[1]
-
Elute the analytes with acetonitrile.[1]
-
Dry the eluate under nitrogen.
-
Perform derivatization by adding the Amplifex® reagent to the dried sample.
-
2. LC-HRMS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]
-
Flow Rate: 400 µL/min[1]
-
Column Temperature: 40 °C[1]
-
Injection Volume: 5 µL[1]
-
Gradient:
-
Start with 30% B for 4 min.
-
Increase to 65% B over 6 min.
-
Hold at 65% B for 2 min.
-
Increase to 100% B over 4 min.
-
Return to initial conditions over 2 min.
-
Total run time: 18 min.[1]
-
-
-
High-Resolution Mass Spectrometry (HRMS/MS) Conditions:
-
Ionization Mode: Positive Ion Electrospray (H-ESI)[1]
-
Spray Voltage: 3500 V[1]
-
Capillary Temperature: 320 °C[1]
-
H-ESI Probe Temperature: 310 °C[1]
-
Sheath Gas Flow: 30 (arbitrary units)[1]
-
Auxiliary Gas Flow: 8 (arbitrary units)[1]
-
S-lens RF Level: 55 V[1]
-
Acquisition Mode: Parallel Reaction Monitoring (PRM)[1]
-
Data Presentation
Table 1: Quantitative Parameters for Cholecalciferol Analysis
| Parameter | Value | Reference |
| Limit of Quantification (LoQ) | 0.78 ng/mL | [2] |
| Calibration Curve Range | 0.20–50 ng/mL | [1] |
| Intra-day Precision (%RSD) | 0.8–6.0% | [2] |
| Inter-day Precision (%RSD) | 2.0–14.4% | [2] |
Table 2: Mass Spectrometry Parameters for Derivatized Cholecalciferol
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cholecalciferol-Amplifex | 716.50 | 657.43 |
| d3-Cholecalciferol-Amplifex | 719.50 | 660.45 |
Visualizations
Caption: Experimental workflow for cholecalciferol quantification.
Caption: Rationale for the analytical approach.
References
- 1. Simple Fast Quantification of Cholecalciferol, 25-Hydroxyvitamin D and 1,25-Dihydroxyvitamin D in Adipose Tissue Using LC-HRMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple Fast Quantification of Cholecalciferol, 25-Hydroxyvitamin D and 1,25-Dihydroxyvitamin D in Adipose Tissue Using LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a Stable Aqueous Solution of Cholecalciferol for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecalciferol, or Vitamin D3, is a fat-soluble secosteroid essential for various biological processes, including calcium homeostasis, immune modulation, and cell differentiation. Its inherent lipophilicity presents a significant challenge for in vitro studies that necessitate its dissolution in aqueous cell culture media. Cholecalciferol is practically insoluble in water and is susceptible to degradation by factors such as light, heat, oxygen, and acidic pH.[1][2] This document provides detailed application notes and protocols for the preparation and stabilization of aqueous cholecalciferol solutions suitable for in vitro research. The methodologies focus on the use of common and effective excipients to enhance solubility and stability, ensuring reliable and reproducible experimental outcomes.
Challenges in Formulating Aqueous Cholecalciferol
The primary obstacles in preparing aqueous solutions of cholecalciferol are its poor water solubility and significant instability.[2]
-
Solubility: Cholecalciferol is a lipophilic molecule, making it practically insoluble in aqueous buffers and cell culture media.[1] Direct addition of cholecalciferol to aqueous systems results in poor dispersion and precipitation, leading to inaccurate and non-reproducible concentrations in in vitro assays.
-
Stability: Cholecalciferol is sensitive to a variety of environmental factors that can lead to its degradation.[2] Key factors influencing its stability in aqueous media include:
Formulation Strategies for Aqueous Cholecalciferol Solutions
To overcome the challenges of solubility and stability, several formulation strategies can be employed. The two primary methods detailed here involve the use of cyclodextrins and non-ionic surfactants with stabilizers.
Method 1: Solubilization using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate lipophilic molecules like cholecalciferol, forming inclusion complexes that are water-soluble.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.
Quantitative Data: Cholecalciferol Solubility with Cyclodextrins
| Cyclodextrin Type | Concentration of Cyclodextrin | Resulting Cholecalciferol Solubility |
| β-Cyclodextrin | 0.4 mmol (in ethanol:water 1:1) | 0.20 ± 0.05 mg/100 mL |
| 2-Hydroxypropyl-β-cyclodextrin | Not specified | 8 mg/mL |
| Hydroxypropyl-β-cyclodextrin (HPBCD) | 200 mM | Increased by eight orders of magnitude |
Method 2: Solubilization using Non-ionic Surfactants and Stabilizers
Non-ionic surfactants can form micelles in aqueous solutions, encapsulating cholecalciferol within their hydrophobic cores and presenting a hydrophilic exterior to the aqueous medium. This method is often combined with the use of antioxidants and chelating agents to enhance the stability of the formulation.
Quantitative Data: Stability of Aqueous Cholecalciferol with Stabilizers
The following table presents the first-order rate constants for cholecalciferol degradation in the presence of a catalyst (Cu2+ ions) and the stabilizing effect of ascorbic acid. A lower rate constant indicates greater stability.
| Condition | Ascorbic Acid Concentration (mg/L) | First-Order Rate Constant (k) (day⁻¹) | 95% Confidence Interval |
| Control (Cu²⁺ present) | 0 | 0.83 | 0.78 - 0.88 |
| + Ascorbic Acid | 500 | 0.08 | 0.07 - 0.09 |
| + Ascorbic Acid | 1000 | 0.06 | 0.05 - 0.07 |
| + Ascorbic Acid | 2000 | 0.04 | 0.03 - 0.05 |
Data adapted from a comprehensive stability study of Vitamin D3 in aqueous solutions.[3]
Experimental Protocols
Protocol 1: Preparation of Cholecalciferol-Cyclodextrin Inclusion Complex
This protocol describes the preparation of a water-soluble cholecalciferol-β-cyclodextrin inclusion complex using a microwave-assisted method.[5]
Materials:
-
Cholecalciferol
-
β-Cyclodextrin (β-CD)
-
Ethanol
-
Distilled water
-
Microwave oven
-
Acetone
-
Desiccator with CaCl₂
Procedure:
-
Dissolve 0.4 mmol of β-CD and 0.2 mmol of cholecalciferol in an ethanol:water (1:1 v/v) solvent mixture.
-
Microwave the solution for 180 seconds at 60°C.
-
After the reaction, remove the solvents by evaporation.
-
Wash the resulting precipitate with acetone.
-
Dry the precipitate in a desiccator with CaCl₂ to a constant weight.
-
The resulting white powder is the cholecalciferol-β-CD inclusion complex.
Protocol 2: Preparation of a Stabilized Aqueous Cholecalciferol Solution using a Non-ionic Surfactant
This protocol is adapted from a patented method for preparing a stable aqueous preparation of active Vitamin D3.
Materials:
-
Cholecalciferol
-
Polysorbate 20 (Tween® 20)
-
Sodium chloride
-
Sodium ascorbate (B8700270) (antioxidant)
-
Anhydrous disodium (B8443419) hydrogen phosphate (B84403)
-
Sodium dihydrogen phosphate dihydrate
-
Trisodium citrate (B86180) dihydrate (chelating agent)
-
Distilled water for injection
-
Nitrogen gas
Procedure:
-
Heat 40 grams of Tween® 20 to 50°C under a nitrogen atmosphere until it becomes liquid.
-
Add 105 mg of cholecalciferol to the liquefied Tween® 20 and stir continuously under a nitrogen atmosphere until a homogeneous solution is formed.
-
Cool the cholecalciferol-Tween® 20 solution to room temperature.
-
In a separate container, heat approximately 11 liters of distilled water for injection to 100°C and boil for 20 minutes.
-
Cool the water to room temperature under a nitrogen atmosphere.
-
To 10 liters of the cooled, degassed water, add and dissolve the following components in order, with gentle stirring under a nitrogen atmosphere:
-
15 grams of sodium chloride
-
100 grams of sodium ascorbate
-
76 grams of anhydrous disodium hydrogen phosphate
-
20 grams of sodium dihydrogen phosphate dihydrate
-
Trisodium citrate dihydrate
-
-
Gradually add the 40 grams of the cholecalciferol-Tween® 20 solution to the aqueous buffer.
-
Continue to stir gently under a nitrogen atmosphere until a homogeneous solution is achieved.
-
Store the final solution in a light-protected container at 4°C.
Protocol 3: Stability Testing of Aqueous Cholecalciferol Solutions by HPLC-UV
This protocol outlines a general procedure for assessing the stability of prepared aqueous cholecalciferol solutions using High-Performance Liquid Chromatography with UV detection.
Materials and Equipment:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Prepared aqueous cholecalciferol solution
-
Amber vials
-
Climatic chambers or incubators
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of cholecalciferol standard of known concentration in methanol.
-
Dilute the prepared aqueous cholecalciferol solution with methanol to a concentration within the linear range of the HPLC method.
-
Filter the diluted sample through a 0.45 µm syringe filter into an amber HPLC vial.
-
-
Chromatographic Conditions:
-
Mobile Phase: Methanol:Acetonitrile (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
-
Stability Study:
-
Aliquot the prepared aqueous cholecalciferol solution into amber vials.
-
Store the vials under different conditions to be tested (e.g., 4°C, 25°C/60% RH, 40°C/75% RH, and under light exposure at room temperature).
-
At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw a sample from each storage condition.
-
Prepare the samples for HPLC analysis as described in step 1.
-
Analyze the samples by HPLC and quantify the remaining cholecalciferol concentration by comparing the peak area to a standard curve.
-
Calculate the percentage of cholecalciferol remaining at each time point relative to the initial concentration.
-
Visualizations
Vitamin D3 Signaling Pathway
Caption: Simplified Vitamin D3 signaling pathway.
Experimental Workflow for Developing a Stable Aqueous Cholecalciferol Solution
References
- 1. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for Vitamin D3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and use of Vitamin D3 (Cholecalciferol) in cell culture experiments. Adherence to these protocols is crucial for obtaining accurate and reproducible results.
Introduction
Vitamin D3 is a secosteroid hormone essential for various physiological processes, including calcium homeostasis, bone metabolism, and immune modulation. In cell culture, Vitamin D3 and its active metabolite, 1,25-dihydroxyvitamin D3 (Calcitriol), are widely used to study cellular differentiation, proliferation, and gene expression. Due to its lipophilic nature, proper preparation of Vitamin D3 is critical for its effective delivery to cells in an aqueous culture environment.
Chemical Properties and Stability
Vitamin D3 is a crystalline solid that is sensitive to light, oxygen, and acidic conditions.[1][2][3][4] To ensure its stability and efficacy, it should be handled with care, minimizing exposure to UV light and air.
Key Properties:
-
Molecular Formula: C₂₇H₄₄O[1]
-
Molecular Weight: 384.6 g/mol [1]
-
Appearance: Crystalline solid[1]
-
Storage of Solid: ≥2 years at -20°C[1]
Data Presentation: Solubility and Storage
Proper solubilization and storage are paramount for maintaining the bioactivity of Vitamin D3. The following tables summarize the key quantitative data for preparing and storing Vitamin D3 solutions.
Table 1: Solubility of Vitamin D3 in Common Organic Solvents [1][5]
| Solvent | Solubility (approx.) |
| Ethanol (B145695) | 30 mg/mL |
| Dimethyl Sulfoxide (DMSO) | 3 mg/mL |
| Dimethylformamide (DMF) | 25 mg/mL |
Table 2: Recommended Storage Conditions for Vitamin D3 Stock Solutions [6][7]
| Solution Type | Storage Temperature | Duration | Special Considerations |
| Stock Solution (in organic solvent) | -20°C or -80°C | Up to 1 year | Store in amber vials, purge with inert gas (e.g., argon or nitrogen) to prevent oxidation.[6] |
| Aqueous Working Solution | 4°C | Not recommended for more than one day[1] | Prepare fresh from stock solution for each experiment. |
Experimental Protocols
Preparation of a 10 mM Vitamin D3 Stock Solution in Ethanol
This protocol describes the preparation of a 10 mM stock solution, a common concentration for laboratory use.
Materials:
-
Vitamin D3 (Cholecalciferol), crystalline solid
-
Anhydrous Ethanol (200 proof)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Inert gas (Argon or Nitrogen) (optional but recommended)
Procedure:
-
Weighing: Accurately weigh out a specific amount of Vitamin D3 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.846 mg of Vitamin D3 (MW = 384.6 g/mol ).
-
Dissolving: Add the appropriate volume of anhydrous ethanol to the Vitamin D3 powder. Vortex thoroughly until the solid is completely dissolved.
-
Inert Gas Purge (Optional): To enhance stability, gently purge the headspace of the vial with an inert gas like argon or nitrogen before capping tightly.[1][6] This displaces oxygen and minimizes oxidation.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use.[6]
Preparation of Working Solutions for Cell Culture
Important Considerations:
-
Final Solvent Concentration: The final concentration of the organic solvent (e.g., ethanol or DMSO) in the cell culture medium should be kept to a minimum, typically below 0.1%, as higher concentrations can be toxic to cells.[7][8]
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of the solvent used to dissolve the Vitamin D3 (e.g., 0.1% ethanol) without the Vitamin D3.
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM Vitamin D3 stock solution at room temperature, protected from light.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentration. For example, to prepare a 100 nM working solution in 10 mL of medium:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of culture medium to get a 10 µM solution.
-
Add 100 µL of the 10 µM intermediate solution to 9.9 mL of culture medium to achieve a final concentration of 100 nM. The final ethanol concentration will be negligible.
-
-
Immediate Use: Use the freshly prepared working solution immediately for treating cells. Do not store aqueous dilutions of Vitamin D3.[1]
Visualization of Key Processes
Vitamin D3 Signaling Pathway
The biological effects of Vitamin D3 are primarily mediated by its active form, 1,25-dihydroxyvitamin D3, which binds to the Vitamin D Receptor (VDR). The VDR then forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to Vitamin D Response Elements (VDREs) on the DNA to regulate gene transcription.[9][10]
Experimental Workflow for Cell Culture Treatment
The following diagram outlines the general workflow for treating cultured cells with Vitamin D3.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. [PDF] Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products | Semantic Scholar [semanticscholar.org]
- 3. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Cholecalciferol and its Metabolites Using Deuterated Internal Standards by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of cholecalciferol (Vitamin D3) and its major metabolites, including 25-hydroxyvitamin D3 (25(OH)D3) and 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃), in human serum. The use of a stable isotope-labeled internal standard, specifically deuterated cholecalciferol and its corresponding deuterated metabolites, is crucial for achieving accurate and precise quantification by correcting for variations in sample preparation and instrument response.[1] This liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method provides the high selectivity and sensitivity required for clinical research and drug development applications.
Introduction
Vitamin D is a group of fat-soluble secosteroids essential for calcium homeostasis and bone metabolism.[2] The two major forms are vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol). Cholecalciferol is synthesized in the skin upon exposure to sunlight and can also be obtained from dietary sources. It undergoes hydroxylation in the liver to form 25-hydroxyvitamin D3, the major circulating form and an indicator of vitamin D status.[3][4] A subsequent hydroxylation in the kidneys produces the biologically active form, 1α,25-dihydroxyvitamin D3.[2][4]
Accurate measurement of vitamin D and its metabolites is critical in various research fields. LC-MS/MS has emerged as the gold standard for this analysis due to its superior specificity and sensitivity compared to immunoassays.[5][6] The co-elution of the analyte and its stable isotope-labeled internal standard ensures that any variations during sample processing and analysis are accounted for, leading to reliable quantification.[1] Deuterated forms of cholecalciferol and its metabolites, such as d3- or d6-labeled compounds, are commonly used as internal standards.[1]
Experimental
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of cholecalciferol and its metabolites from serum.
Materials:
-
Human serum samples
-
Deuterated internal standard solution (e.g., d3-25(OH)D3 in methanol)
-
Acetonitrile (B52724), LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
Protocol:
-
Pipette 100 µL of human serum into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the deuterated internal standard solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Instrumentation:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 50% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
MS Parameters:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
The following table lists typical MRM transitions for the analysis of cholecalciferol and its key metabolites, along with their deuterated internal standards.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cholecalciferol (Vitamin D3) | 385.3 | 259.2 | 15 |
| d3-Cholecalciferol | 388.3 | 262.2 | 15 |
| 25-Hydroxyvitamin D3 | 401.3 | 383.3 | 12 |
| d3-25-Hydroxyvitamin D3 | 404.3 | 386.3 | 12 |
| 1α,25-Dihydroxyvitamin D3 | 417.3 | 399.3 | 12 |
| d6-1α,25-Dihydroxyvitamin D3 | 423.3 | 405.3 | 12 |
Results and Discussion
Quantitative Performance
The method demonstrates excellent linearity, sensitivity, and precision for the quantification of cholecalciferol and its metabolites.
Table 1: Method Performance Characteristics
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Cholecalciferol | 1 - 100 | 1 | < 10 | 90 - 110 |
| 25-Hydroxyvitamin D3 | 0.5 - 150[7] | 0.5[7] | < 15[8] | 85 - 115[8] |
| 1α,25-Dihydroxyvitamin D3 | 0.01 - 1[7] | 0.01[7] | < 15 | 85 - 115 |
Visualizations
Vitamin D Metabolic Pathway
Caption: Vitamin D Metabolic Pathway.
Experimental Workflow
Caption: Sample Preparation Workflow.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the quantitative analysis of cholecalciferol and its metabolites in human serum. The incorporation of deuterated internal standards is fundamental to achieving the accuracy and precision required for research and drug development applications. The described sample preparation protocol is straightforward and amenable to automation, further enhancing the utility of this method in a high-throughput environment.
References
- 1. benchchem.com [benchchem.com]
- 2. omicsonline.org [omicsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An LC-MS/MS Method for Analysis of Vitamin D Metabolites and C3 Epimers in Mice Serum: Oral Supplementation Compared to UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Quantitative Determination of 1,25-Dihydroxyvitamin D3 by Competitive ELISA
For Research Use Only. Not for use in diagnostic procedures.
Introduction
1,25-dihydroxyvitamin D3, also known as calcitriol, is the hormonally active form of Vitamin D. It plays a crucial role in calcium and phosphorus metabolism, bone health, and the regulation of parathyroid hormone production.[1] Accurate measurement of 1,25-dihydroxyvitamin D3 in biological samples is essential for research in endocrinology, bone metabolism, and various associated diseases. This document provides a detailed protocol for the quantitative determination of 1,25-dihydroxyvitamin D3 in serum, plasma, and other biological fluids using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
The assay detailed here is a competitive inhibition enzyme immunoassay. In this method, 1,25-dihydroxyvitamin D3 present in a sample competes with a fixed amount of labeled 1,25-dihydroxyvitamin D3 for a limited number of binding sites on a specific antibody. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.[2]
Assay Principle
This competitive ELISA technique employs a microtiter plate pre-coated with an antibody specific to 1,25-dihydroxyvitamin D3.[2] When standards or samples are added to the wells, the 1,25-dihydroxyvitamin D3 within them competes with a fixed amount of biotin-labeled 1,25-dihydroxyvitamin D3 for the antibody binding sites. After an incubation period, the unbound components are washed away. Subsequently, an avidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated 1,25-dihydroxyvitamin D3 captured by the antibody. Following another wash step, a substrate solution is added, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color developed is inversely proportional to the concentration of 1,25-dihydroxyvitamin D3 in the samples.[2] The reaction is stopped, and the absorbance is measured at 450 nm. The concentration of 1,25-dihydroxyvitamin D3 is then determined by comparing the optical density of the samples to a standard curve.[1][2]
Caption: Principle of the Competitive ELISA for 1,25-dihydroxyvitamin D3.
Technical Data
The performance characteristics of a typical 1,25-dihydroxyvitamin D3 ELISA kit are summarized below. Note that these values are examples and may vary between different kits and lots. Always refer to the manual provided with the specific kit for accurate data.
| Parameter | Value | Reference |
| Assay Type | Competitive ELISA | [2][3][4] |
| Sample Types | Serum, Plasma, Cell Culture Supernatants, Other Biological Fluids | [1][2][3] |
| Detection Range | Varies by kit, e.g., 7.81-500 pg/mL or 24.69-2,000 pg/mL | [1][2] |
| Sensitivity | Varies by kit, e.g., 4.69 pg/mL or 1.0 pg/mL | [1][5] |
| Intra-assay CV | < 10% | [1][5] |
| Inter-assay CV | < 10% | [1][5] |
| Incubation Time | Approximately 2.5 - 3 hours | [1][5] |
| Wavelength | 450 nm | [2][6] |
Experimental Protocols
Reagent Preparation
-
Bring all reagents and samples to room temperature (18-25°C) before use. [2]
-
Standard Dilution: Reconstitute the stock standard with the provided standard diluent to create the highest concentration standard. Then, perform a serial dilution to generate a standard curve. For example, a stock of 2,000 pg/mL can be serially diluted to create standards of 666.67, 222.22, 74.07, and 24.69 pg/mL.[2]
-
Wash Buffer: If provided as a concentrate, dilute the wash buffer with deionized or distilled water to the working concentration as indicated in the kit manual.
Sample Preparation
-
Serum: Use a serum separator tube and allow the blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 15 minutes at approximately 1000 x g. Collect the serum and use it immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2][7]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection.[2][7] Assay immediately or aliquot and store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2]
-
Cell Culture Supernatants and Other Biological Fluids: Centrifuge samples for 20 minutes at 1000 x g to remove particulates. Assay immediately or aliquot and store at -20°C or -80°C.[2]
Assay Procedure
Caption: General workflow for the 1,25-dihydroxyvitamin D3 competitive ELISA.
-
Prepare the Plate: Determine the number of wells required for standards, samples, and a blank.
-
Add Standards and Samples: Pipette 50 µL of each standard, sample, and blank into the appropriate wells.[2]
-
Add Detection Reagent A: Immediately add 50 µL of the prepared biotinylated detection antibody (Detection Reagent A) to each well. Mix gently and cover the plate with a sealer.[2]
-
First Incubation: Incubate the plate for 1 hour at 37°C.[2]
-
First Wash: Aspirate the liquid from each well and wash the plate three times with wash buffer.[2]
-
Add Detection Reagent B: Add 100 µL of the avidin-HRP conjugate (Detection Reagent B) to each well.[2]
-
Second Incubation: Cover the plate and incubate for 30 minutes at 37°C.[2]
-
Second Wash: Aspirate and wash the plate five times with wash buffer.[2]
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well.[2]
-
Color Development: Incubate the plate for 10-20 minutes at 37°C in the dark.[2]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[2]
-
Read Plate: Immediately measure the optical density (OD) at 450 nm using a microplate reader.[2]
Data Analysis
-
Standard Curve: Average the duplicate readings for each standard, control, and sample. Subtract the average blank OD from all readings.
-
Plotting: Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Calculation: Since this is a competitive assay, the OD values are inversely proportional to the concentration of 1,25-dihydroxyvitamin D3.[2] Use the generated standard curve to determine the concentration of 1,25-dihydroxyvitamin D3 in the samples.
-
Dilution Factor: If samples were diluted, the calculated concentration must be multiplied by the dilution factor.
Summary
This competitive ELISA protocol provides a robust and sensitive method for the quantitative measurement of 1,25-dihydroxyvitamin D3 in a variety of biological samples. Adherence to the detailed steps for reagent preparation, sample handling, and the assay procedure is critical for obtaining accurate and reproducible results. For optimal performance, always consult the specific instructions provided with the ELISA kit being used.
References
- 1. 1,25 Dihydroxy Vitamin D3 Competitive ELISA Kit (EEL153) - Invitrogen [thermofisher.com]
- 2. cloud-clone.com [cloud-clone.com]
- 3. 1,25-Dihydroxy Vitamin D3 ELISA Kit (A326312) [antibodies.com]
- 4. 1,25-Dihydroxy Vitamin D3 ELISA Kit (A3198) [antibodies.com]
- 5. mybiosource.com [mybiosource.com]
- 6. DHVD3(1,25-Dihydroxyvitamin D3) ELISA Kit - Elabscience® [elabscience.com]
- 7. Human DHVD3 ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
Application Notes and Protocols for Clinical Trials on Vitamin D3 Supplementation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodology for conducting clinical trials on Vitamin D3 (cholecalciferol) supplementation. The protocols outlined below are based on current best practices and aim to ensure the generation of robust and reliable data for assessing the efficacy and safety of Vitamin D3 interventions.
Introduction
Vitamin D plays a crucial role in calcium homeostasis and bone metabolism. Its potential role in a variety of other health outcomes has led to a surge in clinical trials investigating the effects of Vitamin D3 supplementation. However, inconsistencies in trial design have contributed to conflicting results.[1] This document outlines a standardized methodology to enhance the quality and comparability of future clinical trials. The key to a successful trial is a well-considered design based on the PICOS (participants, intervention, control, outcomes, and study design) framework.[1][2]
Study Design and Considerations
A randomized, double-blind, placebo-controlled trial is the gold standard for assessing the efficacy of Vitamin D3 supplementation. Key considerations for the study design include:
-
Participant Selection: The target population should be clearly defined based on the research question. It is crucial to enroll participants with low baseline serum 25-hydroxyvitamin D [25(OH)D] levels to observe a significant effect.[3] Exclusion criteria should account for factors that can influence Vitamin D metabolism, such as obesity and certain medical conditions.[1][2]
-
Intervention: Vitamin D3 (cholecalciferol) is the preferred form for supplementation as it is more effective at raising and maintaining serum 25(OH)D concentrations than Vitamin D2 (ergocalciferol).[2] The dosage should be sufficient to achieve the target 25(OH)D levels, which are generally recommended to be between 75 and 100 nmol/L (30-40 ng/mL).[2][4]
-
Control Group: The control group should receive a placebo that is identical in appearance, taste, and smell to the Vitamin D3 supplement. It is important to minimize "contamination" in the control group, such as through sun exposure or the use of other supplements containing Vitamin D.[2]
-
Outcome Measures: The primary and secondary outcomes should be clearly defined and sensitive to the effects of Vitamin D3 supplementation.[1][2] The follow-up period must be adequate to observe changes in the chosen outcomes, which can be 3-5 years for conditions like cardiovascular disease or osteoarthritis.[1][2]
-
Data Analysis: The analysis should be based on changes in 25(OH)D concentrations, not just the administered dose. An intent-to-treat analysis is recommended.
Experimental Protocols
Participant Screening and Enrollment Protocol
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Screening Visit:
-
Obtain written informed consent.
-
Collect demographic and medical history.
-
Perform a physical examination.
-
Collect a blood sample for baseline measurement of serum 25(OH)D, calcium, albumin, and parathyroid hormone (PTH).[5]
-
Intervention Protocol
-
Randomization: Eligible participants will be randomly assigned in a 1:1 ratio to either the intervention group or the placebo group.
-
Intervention Group:
-
Administer a daily oral dose of 2000 IU of Vitamin D3.[4] A loading dose may be considered to reach target 25(OH)D concentrations more rapidly.
-
-
Control Group:
-
Administer a daily oral placebo.
-
-
Duration: The intervention period will be a minimum of 12 months.
Follow-up and Monitoring Protocol
-
Follow-up Visits: Schedule follow-up visits at 3, 6, and 12 months.
-
Blood Sampling: At each follow-up visit, collect blood samples to measure:
-
Serum 25(OH)D
-
Serum calcium
-
Serum creatinine
-
Serum C-reactive protein (CRP)[7]
-
-
Urine Sampling: Collect urine samples to monitor for hypercalciuria.[7]
-
Adverse Event Monitoring: Record all adverse events at each visit.
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Participant Baseline Characteristics
| Characteristic | Intervention Group (n=) | Placebo Group (n=) |
| Age (years), mean ± SD | ||
| Sex, n (%) | ||
| BMI ( kg/m ²), mean ± SD | ||
| Baseline Serum 25(OH)D (nmol/L), mean ± SD | ||
| Baseline Serum Calcium (mmol/L), mean ± SD | ||
| Baseline Serum PTH (pg/mL), mean ± SD |
Table 2: Vitamin D3 Supplementation Regimens and Expected Outcomes
| Dosage (IU/day) | Expected Increase in Serum 25(OH)D (nmol/L) per 100 IU/day | Target Serum 25(OH)D Level (nmol/L) | Reference |
| 400-1000 | 1.95 | 50-75 | [8][9] |
| 1000 | ~22 (after 3 months from a baseline of 47) | >75 | [8] |
| 2000 | - | >75 | [4] |
| 4000 | ~49 (after 3 months from a baseline of 47) | >75 | [8] |
Table 3: Schedule of Assessments
| Assessment | Screening | Baseline (Day 0) | Month 3 | Month 6 | Month 12 |
| Informed Consent | X | ||||
| Medical History | X | ||||
| Physical Examination | X | ||||
| Blood Sample Collection | X | X | X | X | X |
| Urine Sample Collection | X | X | X | X | |
| Dispense Study Medication | X | X | X | ||
| Adverse Event Monitoring | X | X | X |
Visualizations
Vitamin D Metabolism Pathway
Caption: Simplified pathway of Vitamin D metabolism in the human body.
Clinical Trial Workflow```dot
Caption: Core components of a successful clinical trial design.
References
- 1. How can we design a proper trial for vitamin D treatment of diseases? Facts and numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How can we design a proper trial for vitamin D treatment of diseases? Facts and numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmj.com [bmj.com]
- 4. mdpi.com [mdpi.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Randomized Double-Blind Phase III Trial of Vitamin D3 Supplementation in Patients With Previously Untreated Metastatic Colorectal Cancer (SOLARIS) | Dana-Farber Cancer Institute [dana-farber.org]
- 7. researchgate.net [researchgate.net]
- 8. Vitamin D Metabolism and Guidelines for Vitamin D Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Advanced In Vivo Delivery Systems for Cholecalciferol: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vivo delivery of cholecalciferol (Vitamin D3) in animal models. It is designed to guide researchers in selecting, preparing, and evaluating various advanced delivery systems to enhance the bioavailability and therapeutic efficacy of this essential fat-soluble vitamin.
Introduction to Cholecalciferol Delivery Systems
Cholecalciferol's high lipophilicity presents a significant challenge for its effective oral delivery, leading to low and variable bioavailability. Advanced delivery systems, such as liposomes, nanoemulsions, solid lipid nanoparticles (SLNs), and micelles, have been developed to overcome these limitations. These nano- and micro-scale carriers can encapsulate cholecalciferol, protecting it from degradation, improving its solubility in the gastrointestinal tract, and facilitating its absorption. This document outlines the methodologies for preparing and evaluating these delivery systems in preclinical animal models.
Comparative Quantitative Data of Cholecalciferol Delivery Systems
The following tables summarize the key quantitative parameters of different cholecalciferol delivery systems from various studies. These tables are intended to provide a comparative overview to aid in the selection of an appropriate delivery system for a specific research application.
Table 1: Physicochemical Properties of Cholecalciferol Delivery Systems
| Delivery System | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Liposomes | |||||
| Liposomal Vitamin D3 | 117 | 0.23 | - | High (assumed) | [1][2] |
| PEGylated Liposomes | 50-60 | - | - | 58-76 | [3] |
| Nanoemulsions | |||||
| Nanoemulsion | < 200 | - | - | - | [4] |
| Solid Lipid Nanoparticles (SLNs) | |||||
| Vitamin D3-loaded SLNs | 30-60 | 0.32 - 0.56 | -9.37 to -28.13 | Up to 5.1mg/10mg powder | [5][6] |
| SLNs (by HPH) | ~300 | High | - | ~82 | [7] |
| Nanostructured Lipid Carriers (NLCs) | |||||
| Vitamin D3-loaded NLCs | ~200 (with HPH) | - | - | ~97 | [7] |
| Micelles | |||||
| Mixed Polymeric Micelles | 34.96 | - | - | 19.15 (Drug Loading) | [8] |
| Mixed Micelles | < 30 | - | - | - | [[“]] |
Table 2: In Vivo Bioavailability of Cholecalciferol Delivery Systems in Animal Models
| Delivery System | Animal Model | Administration Route | Key Bioavailability Findings | Reference |
| Liposomal Vitamin D3 | Humans | Oral | 4-fold higher AUC compared to oily formulation. | [2] |
| Nanoemulsion | Mice | Oral | 73% increase in serum 25(OH)D3 compared to control. | [10][11] |
| Microencapsulated Vitamin D3 | Rats | Oral | 1.24-fold higher AUC compared to oil-based formulation. | [12][13] |
| Micellized Vitamin D3 | Rats | Oral | Lower bioavailability (0.65-fold AUC) compared to oil-based formulation. | [12][13] |
| Mixed Polymeric Micelles | Rats | Oral | 2.52-fold increase in oral bioavailability compared to DTX solution. | [8] |
Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments related to the in vivo delivery of cholecalciferol.
Induction of Vitamin D Deficiency in Rodent Models
Objective: To establish a vitamin D deficient animal model for the evaluation of cholecalciferrol delivery systems.
Materials:
-
Male Wistar rats (8-10 weeks old) or C57BL/6 mice.
-
Vitamin D deficient diet (custom or commercially available).
-
Paricalcitol (B1678470) (19-nor-1,25-dihydroxyvitamin D2).
-
Vehicle for paricalcitol (e.g., propylene (B89431) glycol).
-
Metabolic cages for sample collection.
Protocol:
-
Acclimatize animals for at least one week under controlled environmental conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Switch the animals to a vitamin D deficient diet.
-
For an accelerated model in rats, administer intraperitoneal injections of paricalcitol (32 ng in a suitable vehicle) on days 1, 3, 5, 8, 10, and 12 to enhance the catabolism of endogenous vitamin D.
-
Maintain the animals on the vitamin D deficient diet for a period of 3-8 weeks.
-
Monitor the animals' health, body weight, and food intake regularly.
-
At the end of the induction period, collect blood samples to confirm vitamin D deficiency by measuring serum 25-hydroxycholecalciferol (25(OH)D3) levels.
Preparation of Cholecalciferol-Loaded Liposomes (Thin-Film Hydration Method)
Objective: To prepare unilamellar liposomes encapsulating cholecalciferol.
Materials:
-
Cholecalciferol.
-
Phospholipids (e.g., Soy Phosphatidylcholine, Dipalmitoylphosphatidylcholine).
-
Cholesterol.
-
Organic solvent (e.g., chloroform, methanol/ethanol mixture).
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES buffer).
-
Rotary evaporator.
-
Probe or bath sonicator.
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size).
Protocol:
-
Dissolve cholecalciferol, phospholipids, and cholesterol in the organic solvent in a round-bottom flask. The molar ratio of lipids can be optimized, for example, a 2:1 molar ratio of phospholipid to cholesterol.
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin lipid film on the flask wall.
-
Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer by gentle rotation of the flask. The volume of the buffer will determine the final concentration of the liposomes.
-
The resulting suspension of multilamellar vesicles (MLVs) can be downsized by sonication (probe sonication is more efficient but may lead to lipid degradation; bath sonication is gentler) or by extrusion.
-
For extrusion, pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of cycles (e.g., 10-20 times) to form small unilamellar vesicles (SUVs).
-
Characterize the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Preparation of Cholecalciferol-Loaded Nanoemulsion (High-Pressure Homogenization)
Objective: To prepare a stable oil-in-water nanoemulsion of cholecalciferol.
Materials:
-
Cholecalciferol.
-
Oil phase (e.g., medium-chain triglycerides, fish oil).
-
Aqueous phase (e.g., deionized water).
-
Surfactant (e.g., Tween 80, Polysorbate 20).
-
High-shear mixer.
-
High-pressure homogenizer.
Protocol:
-
Dissolve cholecalciferol in the oil phase.
-
Dissolve the surfactant in the aqueous phase.
-
Gradually add the oil phase to the aqueous phase while mixing with a high-shear mixer to form a coarse pre-emulsion.
-
Pass the pre-emulsion through a high-pressure homogenizer for a specific number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).[14]
-
Cool the resulting nanoemulsion to room temperature.
-
Characterize the nanoemulsion for droplet size, PDI, and zeta potential.
In Vivo Evaluation of Cholecalciferol Delivery Systems
Objective: To assess the oral bioavailability of different cholecalciferol formulations in a vitamin D deficient animal model.
Materials:
-
Vitamin D deficient animals.
-
Cholecalciferol formulations (e.g., liposomes, nanoemulsion) and control (e.g., cholecalciferol in oil).
-
Oral gavage needles.
-
Blood collection supplies (e.g., capillary tubes, syringes).
-
Centrifuge.
-
Analytical equipment for cholecalciferol and 25(OH)D3 quantification (e.g., HPLC, LC-MS/MS).
Protocol:
-
Fast the vitamin D deficient animals overnight (with access to water).
-
Administer a single oral dose of the cholecalciferol formulation or control to each animal via oral gavage. The dose should be normalized across all groups.
-
Collect blood samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours) via tail vein or retro-orbital plexus.
-
Process the blood samples to obtain plasma or serum and store them at -80°C until analysis.
-
Quantify the concentration of cholecalciferol and its major metabolite, 25(OH)D3, in the plasma/serum samples using a validated analytical method like HPLC or LC-MS/MS.[15]
-
Calculate pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC) to determine the bioavailability of each formulation.
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships in the study of cholecalciferol delivery systems.
Caption: Workflow for in vivo evaluation of cholecalciferol delivery systems.
Caption: Simplified metabolic pathway of cholecalciferol.
Conclusion
The use of advanced delivery systems offers a promising strategy to enhance the in vivo efficacy of cholecalciferol. The choice of the delivery system should be based on the specific research objectives, considering factors such as the desired release profile, stability, and the animal model being used. The protocols and data presented in this document provide a foundation for researchers to design and execute robust preclinical studies to evaluate and optimize cholecalciferol formulations for improved therapeutic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Targeted lipid nanoparticle delivery of calcitriol to human monocyte-derived macrophages in vitro and in vivo: investigation of the anti-inflammatory effects of calcitriol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability of nanoemulsion formulations vs conventional fat soluble preparations of cholecalciferol (D3) – An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VitD3-loaded solid lipid nanoparticles: stability, cytotoxicity and cytokine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repositorium.uminho.pt [repositorium.uminho.pt]
- 8. Pharmacokinetics of Oral Cholecalciferol in Healthy Subjects with Vitamin D Deficiency: A Randomized Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Bioavailability of Different Vitamin D Oral Supplements in Laboratory Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 15. Cholecalciferol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Vitamin D2 and D3
Welcome to the technical support center for the HPLC analysis of Vitamin D2 (Ergocalciferol) and Vitamin D3 (Cholecalciferol). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic separations of these structurally similar compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of Vitamin D2 and D3 in a question-and-answer format.
Q1: Why am I seeing poor resolution or co-elution of my Vitamin D2 and D3 peaks?
A1: The structural similarity of Vitamin D2 and D3 makes their separation challenging.[1][2] Poor resolution is a frequent issue. Here are several factors to consider and troubleshoot:
-
Column Choice: Standard C18 columns may not provide sufficient selectivity.[1]
-
Consider using a column with a higher carbon load for increased hydrophobicity.[1]
-
Columns with different selectivities, such as those with accessible silanols (e.g., Agilent ZORBAX StableBond-C18) or cholesterol-based phases, can improve resolution.[2][3]
-
Longer columns increase theoretical plates (N) and can enhance resolution, though this may increase analysis time.[2]
-
-
Mobile Phase Composition: The mobile phase is a critical factor in achieving separation.
-
For reversed-phase HPLC, mixtures of acetonitrile (B52724) and methanol (B129727) are commonly used. Adjusting the ratio can significantly impact selectivity.[4] A mobile phase of methanol and water (e.g., 98:2 v/v) has also been shown to be effective.[5]
-
The use of tetrahydrofuran (B95107) (THF) in the mobile phase can also improve the resolution of Vitamin D3 from interferences.[5]
-
For normal-phase HPLC, a mobile phase of n-hexane and ethyl acetate (B1210297) (e.g., 85:15 v/v) can be effective.[6]
-
-
Elution Mode:
-
Isocratic elution is simpler and can be very effective for this separation.[1][6] However, finding the optimal mobile phase composition is key.
-
Gradient elution can be beneficial for complex samples or when analyzing Vitamin D alongside other fat-soluble vitamins, as it can shorten run times and improve peak shape.[3][7]
-
-
Temperature: Column temperature can influence selectivity. Experimenting with temperatures between 25°C and 40°C may improve separation.[8] Some methods have utilized temperatures as high as 50°C.[3]
A troubleshooting workflow for poor resolution is outlined in the diagram below.
Q2: My peaks are tailing. What can I do to improve peak shape?
A2: Peak tailing can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing.[2] Try reducing the injection volume or the concentration of your sample.
-
Secondary Interactions: Active sites on the column packing material (e.g., exposed silanols) can interact with the analytes, causing tailing. Using a well-endcapped column or a mobile phase with a small amount of an acidic modifier (like 0.1% acetic acid or formic acid) can help mitigate this.[4][9]
-
Column Degradation: The column may be nearing the end of its life. If other troubleshooting steps fail, try replacing the column.
Q3: I am not seeing any peaks for Vitamin D2 or D3. What could be the problem?
A3: A complete absence of peaks can be alarming. Here's a checklist to diagnose the issue:
-
Sample Degradation: Vitamin D is sensitive to light, heat, and oxidation.[10] Ensure samples are protected from light and stored at appropriate temperatures. Degradation can occur during sample preparation and storage.[10][11]
-
Incorrect Wavelength: The UV absorbance maximum for both Vitamin D2 and D3 is around 265 nm.[9][12] Verify that your detector is set to the correct wavelength. Some methods may use slightly different wavelengths, such as 292 nm for normal-phase separation.[6]
-
Sample Preparation Issues: Inefficient extraction can result in little to no analyte reaching the column. Review your sample preparation protocol for potential issues. For complex matrices, a multi-step extraction and clean-up may be necessary.[13]
-
Instrument Malfunction: Check the basics of your HPLC system: ensure the pump is delivering the mobile phase, the injector is working correctly, and the detector lamp is on and functional.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for a reversed-phase HPLC method?
A: A good starting point for a reversed-phase method would be:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile/Water (80/20, v/v) with 0.1% Acetic Acid.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at 265 nm.[9]
-
Temperature: 30 °C.[1]
Q: Should I use an isocratic or gradient elution method?
A: The choice depends on your specific needs.
-
Isocratic elution is often sufficient for the separation of just Vitamin D2 and D3, offering simplicity and reproducibility.[6][14]
-
Gradient elution is more suitable for complex samples containing a wide range of analytes with different polarities or when analyzing Vitamin D along with its metabolites.[3][7][15]
Q: What are the key considerations for sample preparation?
A: Sample preparation is crucial for accurate analysis, especially from complex matrices like food or biological samples.
-
Extraction: Due to the lipophilic nature of Vitamin D, extraction with organic solvents like hexane, diethyl ether, or acetonitrile is common.[5]
-
Saponification: For samples with high lipid content, saponification may be necessary to hydrolyze fats and release the vitamins.[2]
-
Clean-up: Solid-phase extraction (SPE) is often used to remove interfering substances and concentrate the analytes before injection.[16]
-
Protection from Degradation: Throughout the process, it is critical to protect the sample from light and high temperatures to prevent isomerization and degradation of the vitamins.[10]
The diagram below illustrates a general workflow for sample preparation from a complex matrix.
Experimental Protocols & Data
Below are tables summarizing different HPLC methodologies for the separation of Vitamin D2 and D3, providing a starting point for method development.
Table 1: Reversed-Phase HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Primesep SB, 4.6 x 150 mm, 5 µm[9] | YMC-Triart C18 ExRS, 150 x 3.0 mm, 5 µm[1] | Gemini C18, 100 x 3.0 mm[8] |
| Mobile Phase | Acetonitrile/Water (80/20) with 0.1% Acetic Acid[9] | THF/Acetonitrile (10/90)[1] | Acetonitrile/Water (99/1)[8] |
| Flow Rate | 1.0 mL/min[9] | 0.425 mL/min[1] | Not Specified (optimized between 0.5-2.0 mL/min)[8] |
| Temperature | Not Specified | 30 °C[1] | Not Specified (optimized between 25-40°C)[8] |
| Detection | UV at 265 nm[9] | UV at 265 nm[1] | UV |
| Elution Mode | Isocratic | Isocratic[1] | Isocratic |
Table 2: Normal-Phase HPLC Method
| Parameter | Method Details |
| Column | Silica (L3), 4.6 x 250 mm, 5 µm[6] |
| Mobile Phase | n-Hexane/Ethyl Acetate (85/15, v/v)[6] |
| Flow Rate | 2.0 mL/min[6] |
| Temperature | Not Specified |
| Detection | UV at 292 nm[6] |
| Elution Mode | Isocratic[6] |
Detailed Experimental Protocol (Based on Reversed-Phase Method 1)
-
Preparation of Mobile Phase:
-
Prepare a solution of 80% acetonitrile and 20% water.
-
Add 0.1% acetic acid to the mixture.
-
Degas the mobile phase before use.
-
-
System Setup:
-
Install a Primesep SB column (4.6 x 150 mm, 5 µm) or equivalent reversed-phase column.
-
Set the column oven temperature if available.
-
Set the pump flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength of 265 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., mobile phase or ethanol).
-
If the sample is in a complex matrix, perform an appropriate extraction and clean-up procedure (see sample preparation workflow).
-
Filter the final sample solution through a 0.45 µm filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram for a sufficient time to allow for the elution of both Vitamin D2 and D3.
-
-
Quantification:
-
Prepare a series of standard solutions of Vitamin D2 and D3 of known concentrations.
-
Inject the standards and generate a calibration curve by plotting peak area against concentration.
-
Determine the concentration of Vitamin D2 and D3 in the sample by comparing their peak areas to the calibration curve.
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. nacalai.com [nacalai.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. academic.oup.com [academic.oup.com]
- 9. HPLC Method For Analysis of Ergocalciferol (Vitamin D2) and Cholecalciferol (Vitamin D3) on Primesep SB Column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. glsciences.cn [glsciences.cn]
- 14. uhplcs.com [uhplcs.com]
- 15. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 16. chromtech.com [chromtech.com]
Technical Support Center: Troubleshooting Low Yield in Cholecalciferol Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of cholecalciferol (Vitamin D3). The following guides and frequently asked questions (FAQs) address common issues that can lead to low product yields.
Troubleshooting Guides
Issue 1: Low Conversion of 7-Dehydrocholesterol (B119134) (7-DHC)
Q: My reaction shows a high amount of unreacted 7-dehydrocholesterol (7-DHC) and a low yield of cholecalciferol. What are the potential causes and solutions?
A: Low conversion of the starting material, 7-DHC, is a common issue in cholecalciferol synthesis. The primary causes are related to the initial photochemical step of the reaction. Here are the likely reasons and recommended troubleshooting steps:
-
Inadequate UV Irradiation: The conversion of 7-DHC to previtamin D3 is a photochemical reaction that requires specific UV-B irradiation.
-
Wavelength: Ensure your UV source emits in the optimal range of 295-300 nm. Wavelengths outside this range can be inefficient and lead to the formation of unwanted byproducts.
-
Intensity and Duration: The intensity of the UV lamp and the irradiation time are critical. Insufficient exposure will result in incomplete conversion. Conversely, excessive irradiation can lead to the degradation of previtamin D3 into inactive byproducts like lumisterol (B196343) and tachysterol (B196371). It is crucial to optimize the irradiation time for your specific setup.
-
-
Sub-optimal Reaction Temperature: While the initial conversion is photochemical, temperature can still play a role in the overall process. The subsequent thermal isomerization of previtamin D3 to cholecalciferol is temperature-dependent. However, the photochemical step itself is less sensitive to temperature.[1]
-
Improper Solvent Selection: The choice of solvent can influence the solubility of 7-DHC and the efficiency of the photochemical reaction. Common solvents include ethanol (B145695), n-hexane, and mixtures of methanol (B129727) and n-hexane.[2] Ensure that 7-DHC is fully dissolved at the reaction concentration.
Recommended Solutions:
-
Verify UV Source: Check the emission spectrum of your UV lamp to confirm it aligns with the optimal wavelength for 7-DHC conversion.
-
Optimize Irradiation Time: Conduct a time-course study by taking aliquots at different time points and analyzing them by HPLC to determine the optimal irradiation duration for maximum previtamin D3 formation.
-
Monitor Reactant Concentration: Ensure the concentration of 7-DHC is appropriate for your reactor setup to prevent issues with light penetration.
-
Ensure Proper Mixing: In a batch reactor, ensure adequate stirring to provide uniform exposure of the solution to the UV light.
Issue 2: High Levels of Byproducts (Lumisterol and Tachysterol)
Q: My analysis shows a low yield of cholecalciferol but significant peaks corresponding to lumisterol and tachysterol. How can I minimize the formation of these byproducts?
A: The formation of lumisterol and tachysterol is a primary cause of low cholecalciferol yields. These are photoisomers of previtamin D3, and their formation is a competing reaction during the UV irradiation stage.
-
Incorrect UV Wavelength: Using a broad-spectrum UV source or wavelengths shorter than 295 nm can favor the formation of tachysterol.[1]
-
Prolonged Irradiation: Over-irradiating the reaction mixture is a common cause of increased byproduct formation. Once previtamin D3 is formed, it can absorb UV light and convert to lumisterol and tachysterol.
-
Reaction Conditions: The solvent and temperature can influence the equilibrium between previtamin D3 and its photoisomers.
Recommended Solutions:
-
Use a Narrow-Band UV Source: Employ a UV source with a narrow emission band centered around 295-300 nm to selectively excite 7-DHC.
-
Control Irradiation Time: As mentioned previously, a time-course study is essential to stop the reaction when the concentration of previtamin D3 is at its maximum, before it converts significantly to byproducts.
-
Consider a Flow Reactor: Continuous-flow microreactors can offer better control over irradiation time and temperature, potentially reducing byproduct formation.[3][4][5]
Issue 3: Incomplete Thermal Isomerization of Previtamin D3
Q: I have successfully converted 7-DHC to previtamin D3, but the final yield of cholecalciferol is low, with a significant amount of remaining previtamin D3. How can I improve the thermal isomerization step?
A: The thermal isomerization of previtamin D3 to cholecalciferol is a critical step that is highly dependent on temperature and solvent.
-
Insufficient Temperature or Time: This is a thermally driven reaction, and lower temperatures will result in a slower conversion rate. The reaction needs to be heated for a sufficient duration to reach equilibrium.[6][7]
-
Solvent Effects: The polarity of the solvent can influence the rate and equilibrium of the isomerization. For instance, the reaction is faster in more polar solvents like ethanol compared to nonpolar solvents like n-hexane.[2][6]
Recommended Solutions:
-
Optimize Temperature and Time: The typical temperature for thermal isomerization is between 60-80°C. Conduct experiments at different temperatures and monitor the conversion of previtamin D3 to cholecalciferol over time using HPLC to determine the optimal conditions.
-
Solvent Selection: Consider using a more polar solvent for the thermal isomerization step if a low conversion rate is observed in a nonpolar solvent.
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield I should expect for cholecalciferol synthesis?
A1: The yield of cholecalciferol can vary significantly depending on the synthetic route and reaction conditions. In traditional batch photochemical synthesis, yields are often below 20% to minimize the formation of byproducts.[8] However, with optimized conditions and advanced reactor technologies like microflow reactors, higher yields can be achieved. For example, a microflow system has been reported to achieve a 17% yield of vitamin D3 with a 42% conversion of 7-DHC in less than a minute.[3]
Q2: How can I effectively monitor the progress of the reaction?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the synthesis of cholecalciferol. It allows for the separation and quantification of 7-DHC, previtamin D3, cholecalciferol, lumisterol, and tachysterol. A reversed-phase C18 column with a mobile phase of methanol/water or acetonitrile (B52724)/water is typically used, with UV detection at around 265 nm.[9][10]
Q3: What are the key challenges in purifying cholecalciferol?
A3: The main challenge in purifying cholecalciferol is its separation from its isomers, particularly previtamin D3, lumisterol, and tachysterol, due to their similar chemical structures and physical properties. This often requires careful optimization of chromatographic conditions, and in some cases, techniques like preparative HPLC may be necessary.
Q4: Can oxygen affect the synthesis of cholecalciferol?
A4: Yes, the presence of oxygen can lead to the oxidation and degradation of cholecalciferol and its precursors, which are sensitive compounds. It is crucial to perform the synthesis under an inert atmosphere, such as nitrogen or argon, to prevent oxidative side reactions and improve the overall yield and purity of the final product.
Data Presentation
Table 1: Influence of Reaction Parameters on Cholecalciferol Synthesis in a Microflow Reactor
| Temperature (°C) | Irradiation Time (s) | 7-DHC Conversion (%) | Cholecalciferol Yield (%) | Selectivity (%) |
| < 100 | - | Not Relevant | - | - |
| ~200 | 43 | 42 | 17 | 40 |
| > 200 | 43 | Decreased | Lower | Lower |
| < 200 | 120 | Increased | Increased | - |
| > 200 | 120 | - | Decreased | Very Low |
| < 200 | 300 | Increased | Increased | - |
| > 200 | 300 | - | Decreased | Very Low |
Data adapted from a study on microflow synthesis of Vitamin D3.[3][11] Selectivity refers to the proportion of converted 7-DHC that becomes cholecalciferol.
Table 2: Kinetic Parameters for the Thermal Isomerization of Previtamin D3 to Vitamin D3
| Medium | Temperature (°C) | Half-life (t1/2) (hours) | Equilibrium Constant (K) |
| Hexane | 37 | 30 | 6.15 |
| Human Skin (in vivo) | 37 | 2.5 | 11.44 |
Data from a comparative study on the kinetics of thermal isomerization.[6][7]
Experimental Protocols
Protocol 1: General Laboratory Synthesis of Cholecalciferol
This protocol outlines a general procedure for the synthesis of cholecalciferol from 7-dehydrocholesterol.
Materials:
-
7-dehydrocholesterol (7-DHC)
-
Anhydrous ethanol (or other suitable solvent)
-
Nitrogen or Argon gas
-
Photochemical reactor with a UV-B lamp (emission peak at ~295 nm)
-
Heating mantle and reflux condenser
-
HPLC system for analysis
Procedure:
-
Preparation of Reaction Mixture: In a quartz reaction vessel, dissolve a known quantity of 7-DHC in anhydrous ethanol to the desired concentration.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen or argon gas for 15-20 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Photochemical Conversion:
-
Cool the reaction mixture to the desired temperature (e.g., 0-10°C) using a cooling bath.
-
Irradiate the solution with a UV-B lamp while stirring continuously.
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by HPLC to determine the point of maximum previtamin D3 concentration.
-
-
Thermal Isomerization:
-
Once the optimal concentration of previtamin D3 is reached, stop the UV irradiation.
-
Heat the reaction mixture to 60-80°C using a heating mantle and attach a reflux condenser.
-
Maintain this temperature and continue to monitor the conversion of previtamin D3 to cholecalciferol by HPLC until equilibrium is reached.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by chromatography (e.g., column chromatography or preparative HPLC) to isolate cholecalciferol from unreacted 7-DHC and byproducts.
-
Protocol 2: HPLC Analysis of Reaction Mixture
This protocol provides a general method for the analysis of the reaction mixture during cholecalciferol synthesis.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (e.g., 98:2 v/v) or acetonitrile and water. The exact composition may need to be optimized for your specific column and separation needs.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare standard solutions of 7-DHC, previtamin D3, cholecalciferol, lumisterol, and tachysterol of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the aliquots from the reaction mixture with the mobile phase to an appropriate concentration for analysis. Filter the samples through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions to determine their retention times and create a calibration curve. Inject the prepared samples and identify the peaks based on their retention times. Quantify the concentration of each component using the calibration curves.
Visualizations
References
- 1. CN1445215A - Photochemical synthesis of vitamin D3Method (2) - Google Patents [patents.google.com]
- 2. Effect of solvents on the thermal isomerization of 1 alpha-hydroxyprevitamin D3 diacetate to 1 alpha-hydroxyvitamin D3 diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. light-am.com [light-am.com]
- 6. Kinetic and thermodynamic studies of the conversion of previtamin D3 to vitamin D3 in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arxiv.org [arxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Microflow High-p,T Intensification of Vitamin D3 Synthesis Using an Ultraviolet Lamp - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cholecalciferol (Vitamin D3) Stability in Solvents
Welcome to the technical support center for cholecalciferol (Vitamin D3). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of cholecalciferol in various solvents during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of cholecalciferol in solutions?
A1: Cholecalciferol is a chemically sensitive molecule. Its stability in solution is significantly influenced by several factors, including:
-
Solvent Type: Cholecalciferol is significantly more stable in organic solvents compared to aqueous solutions.[1][2]
-
Temperature: Elevated temperatures accelerate the degradation of cholecalciferol.[2][3][4][5] It undergoes thermal isomerization to pre-vitamin D3.[4][6]
-
Light: Exposure to light, particularly UV radiation, causes rapid photodegradation to various photoproducts like 5,6-transvitamin D3, suprasterol I, and suprasterol II.[2][7][8]
-
Oxygen: The presence of oxygen can lead to oxidation, contributing to its degradation.[2][3][7]
-
pH: Acidic conditions, in particular, have a pronounced destabilizing effect on cholecalciferol in aqueous media.[1][2][7][9] It is most stable at a pH above 5.[1]
-
Metal Ions: Metal ions can act as catalysts for oxidation reactions, accelerating degradation.[1][2][9]
Q2: In which solvents is cholecalciferol most stable?
A2: Cholecalciferol, being a fat-soluble vitamin, is most stable in non-aqueous, organic solvents.[1][2] It is soluble in alcohols (like ethanol (B145695) and isopropanol), chloroform, ether, and fatty oils.[10][11] Studies have shown high stability in solvents such as ethanol, methanol, isopropanol, and propylene (B89431) glycol over several days when protected from light.[1] In contrast, its stability is significantly lower in aqueous solutions due to hydrolysis and oxidation.[1][2]
Q3: How can I improve the stability of cholecalciferol in my experimental solutions?
A3: To enhance the stability of cholecalciferol, consider the following strategies:
-
Use Organic Solvents: Whenever possible, prepare stock solutions and conduct experiments in organic solvents like ethanol or methanol.[2]
-
Protect from Light: Always store cholecalciferol solutions in amber vials or protect them from light to prevent photodegradation.[2][3]
-
Control Temperature: Store solutions at low temperatures, such as -20°C, for long-term storage.[2] For experiments at room temperature, minimize the duration of exposure.
-
Deoxygenate Solvents: To minimize oxidation, consider using deoxygenated solvents, especially for long-term studies.[12]
-
Use Antioxidants and Chelating Agents: In aqueous solutions, the addition of antioxidants like ascorbic acid, citric acid, or mixed tocopherols (B72186) can help neutralize free radicals.[1][7][9] Ethylenediaminetetraacetic acid (EDTA) has been shown to be a very effective stabilizer by chelating metal ions that catalyze oxidation.[1][9][13]
-
pH Control: For aqueous solutions, maintaining a pH above 5 is crucial for stability.[1]
Q4: What are the common degradation products of cholecalciferol I should be aware of?
A4: The degradation of cholecalciferol can lead to the formation of several isomers and oxidation products. Key degradation products include:
-
Tachysterol and Isotachysterol: Formed under acidic conditions and in the presence of iodine.[6]
-
5,6-trans-vitamin D3, Suprasterol I, and Suprasterol II: Resulting from photodegradation.[8]
-
Oxidation Products: Various hydroxylated and other oxidized forms can be generated in the presence of oxygen.
-
Esters of Vitamin D3: In formulations containing triglycerides, transesterification can occur, leading to the formation of fatty acid esters of cholecalciferol.[14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of cholecalciferol activity or inconsistent results in assays. | Degradation during experiment. | - Check Solvent: If using an aqueous buffer, consider preparing stock solutions in an organic solvent like ethanol and adding it to the buffer immediately before the experiment. - Light Exposure: Ensure all work is done with minimal light exposure. Use amber-colored vials and cover setups with aluminum foil.[2] - Temperature Control: Maintain a consistent and cool temperature throughout the experiment. Avoid repeated freeze-thaw cycles. - Oxygen Exposure: Minimize headspace in vials to reduce contact with oxygen.[2] For sensitive experiments, use deoxygenated buffers. |
| Precipitation of cholecalciferol during the experiment. | Poor solubility in the aqueous buffer. | Cholecalciferol is practically insoluble in water.[11] - Use a Co-solvent: First, dissolve the compound in a small amount of a compatible organic solvent (e.g., ethanol, DMSO) before diluting it into the aqueous buffer.[2] Ensure the final concentration of the organic solvent is low enough not to affect your experimental system. - Check Concentration: You may be exceeding the solubility limit. Try working with a lower concentration. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | - Review Storage and Handling: Evaluate your sample preparation, storage conditions, and experimental setup for exposure to light, heat, or acidic pH.[14][15] - Use a Stability-Indicating Method: Ensure your HPLC method is capable of separating cholecalciferol from its known degradation products.[16] - Characterize Unknown Peaks: If possible, use techniques like mass spectrometry (MS) to identify the unexpected peaks, which could be isomers or degradation products.[6] |
Data Presentation
Table 1: Solubility of Cholecalciferol in Various Solvents at 298.2 K (25 °C)
| Solvent | Mole Fraction Solubility (x 10⁻¹) | Qualitative Solubility |
| Transcutol® | 4.03 | Very Soluble |
| 2-Propanol (IPA) | 2.45 | Very Soluble |
| Ethyl Acetate (EA) | 1.95 | Very Soluble |
| 2-Butanol | 1.87 | Very Soluble |
| Ethanol | 1.77 | Very Soluble |
| 1-Butanol | 1.69 | Very Soluble |
| Polyethylene Glycol-400 (PEG-400) | 0.291 | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | 0.0723 | Sparingly Soluble |
| Propylene Glycol (PG) | 0.0337 | Sparingly Soluble |
| Ethylene Glycol (EG) | 0.00524 | Poorly Soluble |
| Water | 0.0000103 | Practically Insoluble |
Data adapted from a study by Almarri et al.[11][17]
Table 2: Effect of Antioxidants on the Stability of Cholecalciferol in Aqueous Solutions
| Antioxidant | Concentration | Stabilizing Effect |
| EDTA | Various | Showed the most significant stabilizing effect.[1][9][13] |
| Ascorbic Acid | ≥ 500 mg/L | Eliminated the degradation effect of copper ions and significantly increased stability.[1] |
| Citric Acid | Various | Provided a stabilizing effect.[1][9] |
Note: Synergism among these antioxidants was not observed in the cited study.[1][9]
Experimental Protocols
Protocol 1: Preparation of a Standard Cholecalciferol Stock Solution
This protocol outlines the preparation of a standard stock solution for use in various experiments.
Materials:
-
Crystalline Cholecalciferol
-
Anhydrous Ethanol (or Methanol)
-
Class A Volumetric Flask
-
Analytical Balance
-
Amber Glass Vials with Teflon-lined Caps
-
Sonicator
Procedure:
-
Allow the container of crystalline cholecalciferol to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired mass of cholecalciferol.
-
Quantitatively transfer the weighed compound to the volumetric flask.
-
Add a portion of the solvent (e.g., ethanol) to the flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.[15]
-
Allow the solution to return to room temperature.
-
Add the solvent up to the calibration mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquot the stock solution into amber glass vials, minimizing the headspace.
-
Store the vials at -20°C, protected from light.[2]
Protocol 2: General Method for Assessing Cholecalciferol Stability
This protocol provides a framework for conducting a stability study of cholecalciferol in a specific solvent or formulation.
Procedure:
-
Sample Preparation: Prepare a solution of cholecalciferol in the solvent or medium of interest at a known concentration.
-
Stress Conditions: Aliquot the solution into separate, sealed amber vials for each stress condition to be tested (e.g., elevated temperature, light exposure, specific pH). Include a control sample stored under optimal conditions (e.g., -20°C in the dark).
-
Time Points: Define the time points for sample analysis (e.g., 0, 24, 48, 72 hours, 1 week).
-
Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC-UV method.[16][18] This method should be able to separate the parent cholecalciferol peak from potential degradation product peaks.
-
Quantification: Calculate the percentage of cholecalciferol remaining at each time point relative to the initial (time 0) concentration.
-
Data Evaluation: Determine the degradation kinetics (e.g., by plotting the natural log of the concentration versus time to see if it fits first-order kinetics).[1]
Visualizations
Caption: General workflow for a cholecalciferol stability study.
Caption: Major degradation pathways for cholecalciferol.
References
- 1. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ukessays.com [ukessays.com]
- 4. researchgate.net [researchgate.net]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. btsa.com [btsa.com]
- 8. Sunlight regulates the cutaneous production of vitamin D3 by causing its photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cholecalciferol [Vitamin D3] 1,000,000 IU Oil [MCT Oil] [Vegan] | Vita Actives [vitaactives.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 18. vitas.no [vitas.no]
addressing matrix effects in LC-MS/MS analysis of Vitamin D3
Welcome to the technical support center for the LC-MS/MS analysis of Vitamin D3. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of Vitamin D3?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Vitamin D3, by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. In biological samples like plasma and serum, phospholipids (B1166683) are a primary cause of matrix effects in Vitamin D analysis.[2][3]
Q2: Why is sample preparation so critical for accurate Vitamin D3 analysis by LC-MS/MS?
A2: Effective sample preparation is crucial for removing interfering substances from the sample matrix that can cause ion suppression or enhancement.[1] Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) help to produce cleaner extracts, leading to more accurate and reproducible results, improved analytical column longevity, and better overall assay performance.[1]
Q3: What is an internal standard, and why is it essential for Vitamin D3 analysis?
A3: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added to samples at a known concentration before processing.[4] It helps to correct for variations in sample preparation, injection volume, and instrument response.[4] For quantitative LC-MS/MS analysis, stable isotope-labeled (SIL) internal standards, such as deuterated Vitamin D3 (D3-d6) or Carbon-13 labeled Vitamin D3 (¹³C₅-D3), are considered the gold standard because they co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.[4][5]
Q4: Which type of internal standard is better: deuterated (e.g., D3-d6) or Carbon-13 labeled?
A4: Both deuterated and ¹³C-labeled internal standards are widely used and effective. However, some studies suggest that ¹³C-labeled standards may offer advantages in minimizing matrix effects in certain matrices.[5][6] Deuterated standards can sometimes exhibit a slight chromatographic shift from the native analyte, which may lead to differential matrix effects.[7] ¹³C-labeled standards have chemical and physical properties that are nearly identical to the analyte, ensuring they co-elute and experience the same ionization effects, which can provide more accurate correction.[8]
Q5: Can changing the ionization source on my mass spectrometer help reduce matrix effects?
A5: Yes. While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) is generally less prone to ion suppression for the analysis of Vitamin D and its metabolites.[9] This is because APCI utilizes gas-phase ionization, which is less affected by non-volatile matrix components compared to the solution-phase competition for ionization in ESI. If you are experiencing significant ion suppression with ESI, testing an APCI source is a recommended troubleshooting step.
Q6: What is derivatization and is it necessary for Vitamin D3 analysis?
A6: Derivatization is the chemical modification of an analyte to improve its analytical properties. Vitamin D3 often has poor ionization efficiency. Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can significantly enhance the ionization efficiency and signal intensity in mass spectrometry.[9][10] This is particularly beneficial when dealing with low concentrations of Vitamin D3 or significant matrix effects.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Vitamin D3.
Issue 1: Poor Signal Intensity or High Signal-to-Noise Ratio
-
Possible Cause: Significant ion suppression from matrix components.
-
Troubleshooting Steps:
-
Enhance Sample Cleanup: If using protein precipitation alone, consider incorporating a more rigorous cleanup method like Solid-Phase Extraction (SPE) or a specialized phospholipid removal product (e.g., HybridSPE®-Phospholipid, Captiva™ EMR—Lipid).[1][3] These methods are more effective at removing phospholipids, a major source of ion suppression.
-
Optimize Chromatography: Modify your LC gradient to better separate Vitamin D3 from the region where matrix components elute.
-
Check Internal Standard Performance: Ensure your internal standard is co-eluting with the analyte and providing adequate correction.
-
Consider Derivatization: If not already in use, a derivatization step with a reagent like PTAD can significantly boost signal intensity.[9]
-
Switch Ionization Source: Evaluate using an APCI source, as it is often less susceptible to matrix effects for this analysis than ESI.[9]
-
Issue 2: Inconsistent and Irreproducible Results (%RSD > 15%)
-
Possible Cause: Variable matrix effects between samples or inefficient sample preparation.
-
Troubleshooting Steps:
-
Improve Sample Preparation Consistency: Automating the sample preparation process can reduce variability. If performing manually, ensure precise and consistent execution of each step.
-
Use a Stable Isotope-Labeled Internal Standard: A SIL internal standard is crucial for correcting variability. If you are not using one, its implementation is highly recommended.[4] If you are using a deuterated standard and still see high variability, consider trying a ¹³C-labeled standard.[5]
-
Implement Advanced Sample Cleanup: Methods that aggressively remove phospholipids, such as HybridSPE®-Phospholipid or Captiva™ EMR—Lipid, have been shown to improve reproducibility.[3]
-
Assess for Analyte Degradation: Vitamin D3 is sensitive to light and temperature. Protect samples from light and use cooled autosamplers to ensure stability throughout the analytical run.
-
Data Presentation: Comparison of Sample Preparation Techniques
The following tables summarize quantitative data on the effectiveness of different sample preparation methods in mitigating matrix effects and improving analyte recovery for Vitamin D analysis.
Table 1: Analyte Recovery and Precision Comparison
| Sample Preparation Method | Analyte | Average Recovery (%) | Precision (%RSD) |
| Protein Precipitation (PPT) | 25-hydroxyvitamin D2 | 33% | High Variability |
| 25-hydroxyvitamin D3 | 55% | Moderate Variability | |
| epi-25-hydroxyvitamin D3 | 48% | Moderate Variability | |
| HybridSPE®-Phospholipid | 25-hydroxyvitamin D2 | 85% | Low Variability |
| 25-hydroxyvitamin D3 | 92% | Low Variability | |
| epi-25-hydroxyvitamin D3 | 95% | Low Variability | |
| Captiva™ EMR—Lipid | 25-OH Vitamin D2/D3 | 89-106% | <15% (Intra- & Inter-day <10%)[3] |
Data for PPT and HybridSPE® adapted from a study using spiked rat serum.
Table 2: Impact of Phospholipid Removal on Analyte Response
| Sample Preparation Method | Analyte Response Improvement (vs. PPT) |
| HybridSPE®-Phospholipid | 10-70% Greater Analyte Response |
| Captiva™ EMR—Lipid | Significant improvement in analytical sensitivity and robustness[3] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This is a basic and fast method for sample cleanup.
-
To 100 µL of serum or plasma sample, add an appropriate volume of internal standard solution.
-
Add 300 µL of a precipitation solvent (e.g., acetonitrile (B52724) with 1% formic acid).
-
Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
Protocol 2: Phospholipid Depletion using HybridSPE®-Phospholipid Plate
This protocol combines protein precipitation with specific phospholipid removal.
-
Pipette 100 µL of serum or plasma directly into the wells of the HybridSPE®-Phospholipid 96-well plate.[1]
-
Add the internal standard.
-
Add 300 µL of precipitation solvent (e.g., 1% formic acid in acetonitrile).[1]
-
Mix thoroughly by aspirating and dispensing with a pipette for 1 minute or by vortexing the plate for 4 minutes.[1]
-
Place the plate on a vacuum manifold and apply vacuum (e.g., 10-15 in. Hg) until the entire sample has passed through the sorbent bed into a clean collection plate.[1]
-
The resulting filtrate is ready for direct injection into the LC-MS/MS system.[1]
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: General experimental workflow for Vitamin D3 sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. Study of blood collection and sample preparation for analysis of vitamin D and its metabolites by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food - The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. benchchem.com [benchchem.com]
- 8. ukisotope.com [ukisotope.com]
- 9. agilent.com [agilent.com]
- 10. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple Fast Quantification of Cholecalciferol, 25-Hydroxyvitamin D and 1,25-Dihydroxyvitamin D in Adipose Tissue Using LC-HRMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Vitamin D3 Supplementation Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Vitamin D3 supplementation trials.
Troubleshooting Guides
This section addresses specific issues that may arise during your Vitamin D3 supplementation experiments, offering potential causes and actionable solutions.
1. High Variability in Participant Response to Supplementation
-
Question: We are observing a wide range of serum 25-hydroxyvitamin D (25(OH)D) responses among participants receiving the same dose of Vitamin D3. What could be the contributing factors and how can we address this?
-
Answer: High inter-individual variability in response to Vitamin D supplementation is a well-documented challenge.[1] Several factors can contribute to this phenomenon. It is crucial to assess these variables to ensure the integrity of your trial data.
Potential Causes & Troubleshooting Steps:
-
Baseline Vitamin D Status: Individuals with lower baseline 25(OH)D levels often show a more significant increase in response to supplementation.[1]
-
Solution: Stratify participants based on their baseline 25(OH)D levels during data analysis to identify any response trends. For future studies, consider setting inclusion criteria based on a specific range of baseline 25(OH)D levels.[2]
-
-
Genetic Factors: Polymorphisms in genes related to vitamin D metabolism, such as the Vitamin D binding protein (DBP), can influence the bioavailability and half-life of 25(OH)D.[1][3]
-
Solution: If feasible within your study's scope, consider genotyping participants for common polymorphisms in vitamin D-related genes to explore their impact on the observed variability.
-
-
Body Weight and Composition: Obesity is associated with lower serum 25(OH)D levels, and obese individuals may require higher doses of Vitamin D3 to achieve the same serum concentrations as non-obese individuals.[3][4]
-
Solution: Record and analyze data based on Body Mass Index (BMI) and consider adjusting supplementation dosage based on body weight in future trial designs.
-
-
Adherence to Protocol: Poor or inconsistent adherence to the supplementation regimen is a major source of variability.[5][6]
-
Solution: Implement robust adherence monitoring strategies. This can range from simple pill counts to more advanced methods like electronic monitoring systems or smartwatch-based monitoring.[5]
-
-
Dietary Factors: The amount of dietary fat consumed with the supplement can influence Vitamin D3 absorption.[1] Additionally, high intake of dietary fiber may affect absorption.[7]
-
Solution: Standardize instructions to participants regarding supplement intake with meals. Collect detailed dietary information to assess its potential impact on your results.
-
-
Malabsorption Syndromes: Undiagnosed conditions such as celiac disease or Crohn's disease can impair the absorption of fat-soluble vitamins like Vitamin D3.[8]
-
Solution: Screen participants for any history of gastrointestinal disorders that may affect nutrient absorption.
-
-
2. Issues with Vitamin D3 Formulation and Stability
-
Question: We are concerned about the stability and bioavailability of our Vitamin D3 supplement throughout the trial. What are the key considerations?
-
Answer: The formulation and stability of the Vitamin D3 supplement are critical for ensuring consistent and accurate dosing. Vitamin D3 is susceptible to degradation from factors like light, heat, oxygen, and pH.[9][10]
Potential Causes & Troubleshooting Steps:
-
Formulation Type: The vehicle used for the Vitamin D3 can impact its bioavailability. Oil-based formulations generally show better absorption compared to powder or ethanol-based forms.[8] Microencapsulation can also enhance stability and bioavailability.[8]
-
Solution: Choose a formulation that is well-characterized and has demonstrated good bioavailability. If developing a new formulation, conduct pilot studies to assess its pharmacokinetic profile.
-
-
Storage Conditions: Improper storage can lead to degradation of the active ingredient.
-
Solution: Adhere strictly to the manufacturer's storage recommendations. Conduct stability testing under various conditions (e.g., temperature, humidity, light exposure) to establish the shelf-life of the supplement.[11]
-
-
Instability in Aqueous Solutions: Vitamin D3 is unstable in acidic aqueous solutions.[10]
-
Solution: If preparing aqueous formulations, ensure the pH is above 5. The use of antioxidants and chelating agents like EDTA can help stabilize Vitamin D3 in liquid preparations.[10]
-
-
3. Inconsistent or Unexpected Analytical Results
-
Question: We are seeing discrepancies in our serum 25(OH)D measurements, both within and between analytical batches. How can we improve the reliability of our results?
-
Answer: Accurate measurement of vitamin D metabolites is crucial for the successful outcome of a supplementation trial.[12] Variability in analytical results can stem from the chosen assay method and pre-analytical handling.
Potential Causes & Troubleshooting Steps:
-
Assay Method: Immunoassays for 25(OH)D are known to have higher variability and can be affected by interfering substances compared to the gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][13][14]
-
Lack of Standardization: There can be significant variability between different laboratories and assay kits.[12][17]
-
Sample Handling and Storage: Improper handling and storage of serum samples can lead to degradation of 25(OH)D.
-
Solution: Follow standardized procedures for blood collection, processing, and storage. Store serum samples at -80°C for long-term stability.
-
-
Frequently Asked Questions (FAQs)
Formulation & Dosing
-
Q1: What is the most effective form of Vitamin D for supplementation, D2 or D3?
-
A1: Both ergocalciferol (B368823) (Vitamin D2) and cholecalciferol (Vitamin D3) are absorbed, but 25-hydroxyvitamin D (25OHD), a metabolite found in some foods, is absorbed more efficiently than its non-hydroxyated counterparts.[7][20]
-
-
Q2: Does taking Vitamin D3 with a fatty meal improve absorption?
-
Q3: Is there an optimal dosing strategy (daily vs. bolus)?
-
A3: Daily dosing is generally preferred as it leads to more stable serum 25(OH)D levels.[21] Large bolus doses can cause fluctuations and may have different physiological effects.[21] However, intermittent dosing (weekly or monthly) has also been shown to be effective in raising 25(OH)D levels and may improve adherence.[22]
-
Measurement & Analysis
-
Q4: What is the best biomarker for assessing Vitamin D status?
-
Q5: When should we measure other Vitamin D metabolites like 1,25-dihydroxyvitamin D?
-
Q6: What are the advantages of using LC-MS/MS for Vitamin D analysis?
Trial Design & Conduct
-
Q7: How can we improve participant adherence in a long-term supplementation trial?
-
Q8: Should we exclude participants who are already Vitamin D sufficient?
-
Q9: How do we account for sun exposure in our trial?
-
A9: Sun exposure is a major source of Vitamin D. It is important to collect data on participants' sun exposure habits, including time spent outdoors and sunscreen use. This information can be used as a covariate in the statistical analysis.
-
Data Presentation
Table 1: Factors Influencing Response to Vitamin D3 Supplementation
| Factor | Influence on 25(OH)D Response | Recommendation for Trials |
| Baseline 25(OH)D | Inverse relationship; lower baseline leads to a greater increase.[1] | Measure baseline levels and consider stratification.[2] |
| Body Weight (BMI) | Obese individuals may have a blunted response.[3] | Record BMI and consider weight-based dosing.[4] |
| Genetics (e.g., DBP) | Polymorphisms can alter 25(OH)D levels and response.[1] | Consider genetic analysis for exploratory endpoints. |
| Adherence | Poor adherence leads to lower and more variable responses.[5] | Implement robust adherence monitoring.[5] |
| Dietary Fat | May enhance absorption when taken with the largest meal.[1] | Standardize instructions for supplement intake with meals. |
| Calcium Intake | Higher calcium intake may be associated with a greater increase in 25(OH)D.[1] | Monitor and record calcium intake. |
Table 2: Comparison of Analytical Methods for Serum 25(OH)D Measurement
| Method | Advantages | Disadvantages |
| Immunoassays (e.g., RIA, CLIA) | Widely available, automated, lower cost.[26] | Higher variability, potential for cross-reactivity and interference.[3][23] |
| HPLC with UV Detection | Good separation of metabolites.[26] | Less sensitive than mass spectrometry.[26] |
| LC-MS/MS | Gold Standard. High specificity and sensitivity, can measure multiple metabolites simultaneously.[13][14] | Higher cost, requires specialized equipment and expertise.[16] |
Experimental Protocols
Protocol: Measurement of Serum 25-Hydroxyvitamin D [25(OH)D] by LC-MS/MS
This protocol provides a general overview. Specific details may vary based on the equipment and reagents used.
-
Sample Preparation:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1000-2000 x g for 10 minutes at 4°C.
-
Aliquot the serum into cryovials and store at -80°C until analysis.
-
-
Protein Precipitation and Extraction:
-
To a 100 µL serum sample, add an internal standard (e.g., deuterated 25(OH)D3).
-
Add a protein precipitating agent (e.g., acetonitrile) and vortex thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Perform a liquid-liquid extraction or solid-phase extraction to further purify the sample.[27]
-
-
Derivatization (Optional but Recommended for some metabolites):
-
For metabolites present at low concentrations, such as 24,25(OH)2D, derivatization can improve ionization efficiency and sensitivity.[16]
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into an HPLC system coupled to a tandem mass spectrometer.
-
Use a suitable column (e.g., C18) for chromatographic separation of 25(OH)D2 and 25(OH)D3.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions for each analyte and the internal standard.[27]
-
-
Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of 25(OH)D2 and 25(OH)D3 in the samples based on the peak area ratios of the analytes to the internal standard.
-
Total 25(OH)D is the sum of 25(OH)D2 and 25(OH)D3 concentrations.
-
Mandatory Visualizations
Vitamin D Metabolic Pathway
Caption: Overview of the Vitamin D3 metabolic pathway.[28][29]
Genomic Signaling Pathway of Vitamin D
Caption: Genomic signaling pathway of Vitamin D.[30][31]
Troubleshooting Workflow for High Variability in Trial Results
Caption: A logical workflow for troubleshooting high variability in trial results.
References
- 1. Factors Affecting 25-Hydroxyvitamin D Concentration in Response to Vitamin D Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ec.bioscientifica.com [ec.bioscientifica.com]
- 4. Why do so many trials of vitamin D supplementation fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of smart adherence-monitoring methods in vitamin D-deficient patients: A pilot feasibility clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adherence to vitamin D supplementation guidelines in children under five years of age: a systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin D bioavailability: state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioavailability of Different Vitamin D Oral Supplements in Laboratory Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labstat.com [labstat.com]
- 12. Vitamin D: Current Challenges between the Laboratory and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. clinicallab.com [clinicallab.com]
- 15. Vitamin D and metabolites measurement by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 17. Vitamin D: Current Challenges between the Laboratory and Clinical Practice [ouci.dntb.gov.ua]
- 18. researchgate.net [researchgate.net]
- 19. austinpublishinggroup.com [austinpublishinggroup.com]
- 20. researchgate.net [researchgate.net]
- 21. Vitamin D supplementation trials: Navigating the maze of unpredictable results - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Supplementing Vitamin D in Different Patient Groups to Reduce Deficiency [mdpi.com]
- 23. Measuring vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 24. oaml.com [oaml.com]
- 25. Flawed Vitamin D Study Puts Patient’s Health At Risk - Lance Silverman, MD - Orthopedic Foot & Ankle Surgeon [anklefootmd.com]
- 26. researchgate.net [researchgate.net]
- 27. academic.oup.com [academic.oup.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Figure 3, [Vitamin D signaling pathway. The...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. m.youtube.com [m.youtube.com]
minimizing inter-assay variability in Vitamin D3 ELISA kits
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you minimize inter-assay variability and achieve reliable results with your Vitamin D3 ELISA kits.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of inter-assay variability for a Vitamin D3 ELISA kit?
Acceptable inter-assay coefficients of variation (%CV) are generally expected to be below 15-20%.[1][2] However, this can vary depending on the specific kit and regulatory requirements. For instance, one commercially available kit reports a mean inter-assay CV of 8.3%, with a range of 5.3% to 15.6% across different sample concentrations.[3] Another kit shows inter-assay %CVs between 7.7% and 10.2%.[4] Always refer to the kit's manual for its specific performance characteristics.
Q2: What are the main sources of inter-assay variability?
Inter-assay variability can arise from multiple factors, including:
-
Procedural Variations: Inconsistent pipetting, timing of incubation steps, or washing technique between different runs.[1][3][5]
-
Reagent Preparation and Storage: Improperly stored or prepared reagents, or using reagents from different kit lots.[3][6]
-
Environmental Conditions: Fluctuations in incubation temperature and humidity.[2][7]
-
Equipment Performance: Issues with pipettes, plate washers, or plate readers.[1][8]
-
Sample Handling: Inconsistent sample collection, storage, or freeze-thaw cycles.[3][7][9]
Q3: Can I use different types of samples (serum, plasma) with the Vitamin D3 ELISA kit?
Most kits are validated for use with human serum and plasma (EDTA, heparin, or citrate).[4][10][11] However, it is crucial to consult the specific kit insert to confirm compatible sample types. Using an unvalidated sample type can introduce variability. Avoid using grossly hemolyzed or lipemic samples as they can interfere with the assay.[7][10]
Q4: How critical is the washing step?
The washing procedure is a critical step in any ELISA.[7] Insufficient or improper washing can lead to high background, poor precision, and inaccurate results.[7] It is important to ensure that all wells are washed equally and thoroughly. Automated plate washers, if properly maintained, can improve consistency.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during Vitamin D3 ELISA experiments that can contribute to high inter-assay variability.
| Problem | Potential Cause | Recommended Solution |
| High Inter-Assay %CV (>20%) | Inconsistent Pipetting Technique: Variation in sample, standard, or reagent volumes between assays. | Use calibrated pipettes and consistent technique. For critical steps, consider using an 8-channel micropipettor for simultaneous dispensing.[3] |
| Variable Incubation Times/Temperatures: Differences in incubation duration or temperature between runs. | Strictly adhere to the incubation times and temperatures specified in the protocol.[3][11] Avoid incubating plates in areas with temperature fluctuations. | |
| Improper Reagent Preparation: Inconsistent dilution of concentrated reagents (e.g., wash buffer, biotin (B1667282) conjugate). | Prepare fresh working solutions for each assay run.[10] Mix all reagents gently but thoroughly before use.[3] | |
| Changes in Kit Lots: Using components from different kit lots in the same study. | Use the same kit lot for all samples in a single study. If changing lots is unavoidable, re-validate your assay with the new lot.[3] | |
| Poor Standard Curve | Improper Standard Dilution: Errors in preparing the standard curve dilutions. | Double-check all calculations and pipetting steps when preparing standards. Use a fresh set of dilutions for each plate.[10] |
| Degraded Standards: Improper storage or repeated freeze-thaw cycles of the stock standard. | Aliquot and store standards according to the manufacturer's instructions. Avoid multiple freeze-thaw cycles.[9][12] | |
| Incorrect Plate Reader Settings: Wavelength settings on the plate reader are incorrect. | Verify that the plate reader is set to the correct wavelength for absorbance measurement (typically 450 nm) and reference wavelength (600-650 nm) as per the protocol.[3][10] | |
| High Background | Insufficient Washing: Residual enzyme conjugate remains in the wells. | Increase the number of wash cycles or include a soak step between washes. Ensure complete aspiration of wash buffer from the wells after the final wash. |
| Contaminated Reagents: Buffers or substrate solution are contaminated. | Use fresh, sterile buffers and reagents. Do not reuse plate sealers. | |
| Over-incubation: Incubation times for antibodies or substrate are too long. | Adhere strictly to the recommended incubation times. | |
| Edge Effects | Uneven Temperature Across the Plate: The outer wells of the plate are exposed to different temperatures than the inner wells. | Ensure the plate and all reagents are at room temperature before starting.[2] Use a plate sealer during incubations and avoid stacking plates.[13] |
Quantitative Data Summary
The following tables summarize the precision data from various commercially available Vitamin D3 ELISA kits. This data is for reference; always consult your specific kit's documentation for performance characteristics.
Table 1: Inter-Assay Precision Examples
| Kit/Study | Sample Type | Mean Concentration (ng/mL) | Inter-Assay %CV |
| Sample Kit A[3] | Human Serum | Low Control | 15.6% |
| Human Serum | High Control | 5.3% | |
| Sample Kit B[4] | Serum | 16.87 | 10.2% |
| Serum | 31.26 | 7.7% | |
| Serum | 81.49 | 8.4% | |
| Sample Kit C[12] | Human Serum | 9.08 | 5.73% |
| Human Serum | 27.46 | 4.41% | |
| Human Serum | 85.89 | 4.75% |
Table 2: Intra-Assay Precision Examples
| Kit/Study | Sample Type | Mean Concentration (ng/mL) | Intra-Assay %CV |
| Sample Kit B[4] | Serum | 15.92 | 7.9% |
| Serum | 30.54 | 5.2% | |
| Serum | 80.12 | 6.5% | |
| Sample Kit C[12] | Human Serum | 9.15 | 6.34% |
| Human Serum | 27.53 | 3.52% | |
| Human Serum | 86.12 | 2.86% |
Experimental Protocols
Key Experiment: Standard Competitive ELISA Workflow for 25-OH Vitamin D3
This protocol is a generalized example based on common competitive ELISA principles for Vitamin D3. Users must follow the specific instructions provided with their kit.
-
Reagent Preparation:
-
Sample & Standard Preparation:
-
Some kits require a pre-treatment or dissociation step to release Vitamin D from its binding protein (VDBP). This typically involves incubating the sample with a specific release reagent.[4]
-
Prepare a serial dilution of the Vitamin D3 standard to generate a standard curve. Use the provided standard diluent (often Standard A or a zero standard).[4]
-
-
Assay Procedure:
-
Pipette standards, controls, and prepared samples into the appropriate wells of the antibody-coated microplate.[3]
-
Add the enzyme-conjugated Vitamin D3 or biotinylated Vitamin D3 to each well. This initiates the competitive binding reaction.[10][11]
-
Incubate the plate for the time and temperature specified in the protocol (e.g., 90 minutes at room temperature).[3][11] Shaking may be required.[3]
-
Wash the plate multiple times (typically 3-5 times) with the prepared wash buffer to remove unbound components.[7][10]
-
If a biotin-streptavidin detection system is used, add the streptavidin-enzyme conjugate and incubate again.[10]
-
Add the TMB substrate solution to each well and incubate in the dark for a specified period (e.g., 15-30 minutes).[3][10]
-
Stop the reaction by adding the stop solution to each well. This will typically cause a color change.[10]
-
Read the absorbance of each well on a microplate reader at 450 nm within 30 minutes of adding the stop solution.[10]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of Vitamin D3 in the samples by interpolating their absorbance values from the standard curve. The concentration is inversely proportional to the color intensity.[4][10]
-
Visualizations
Caption: Figure 1: Generalized Competitive ELISA Workflow
Caption: Figure 2: Troubleshooting Logic for High Inter-Assay CV
References
- 1. cygnustechnologies.com [cygnustechnologies.com]
- 2. How to deal with inconsistent results and high CV in ELISA | Abcam [abcam.com]
- 3. ibl-international.com [ibl-international.com]
- 4. listarfish.it [listarfish.it]
- 5. arp1.com [arp1.com]
- 6. mabtech.com [mabtech.com]
- 7. tulipgroup.com [tulipgroup.com]
- 8. What causes high coefficient variation for my ELISA results? | AAT Bioquest [aatbio.com]
- 9. 4adi.com [4adi.com]
- 10. biovendor.com [biovendor.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Enhancing Oral Cholecalciferol Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of oral cholecalciferol (Vitamin D3) supplements.
Frequently Asked Questions (FAQs)
Q1: What are the primary formulation strategies to enhance the oral bioavailability of cholecalciferol?
A1: Cholecalciferol is a lipophilic compound with poor water solubility, which limits its oral bioavailability. Key formulation strategies to overcome this include:
-
Lipid-Based Formulations: As a fat-soluble vitamin, cholecalciferol's absorption is enhanced in the presence of lipids. Formulations often include oils as a vehicle.[1][2]
-
Encapsulation: Technologies like microencapsulation and nanoencapsulation protect vitamin D from environmental factors and can improve its dispersibility and absorption.[2] Encapsulation can mimic the natural process of micelle formation during digestion.
-
Nanoemulsions: These are fine oil-in-water dispersions that increase the surface area for absorption and can significantly improve bioavailability compared to conventional oil-based or powder formulations.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, thereby enhancing cholecalciferol absorption.
Q2: How does co-administration of food affect the bioavailability of cholecalciferol supplements?
A2: Co-administration with food, particularly meals containing fat, generally enhances the absorption of cholecalciferol.[3] The presence of dietary fat stimulates the release of bile acids and pancreatic lipase, which are essential for the emulsification and micellarization of fat-soluble vitamins, making them available for absorption by enterocytes.[4]
Q3: Are there specific nutrients that can be co-administered to improve cholecalciferol absorption?
A3: Yes, certain nutrients can influence vitamin D absorption and metabolism:
-
Magnesium: This mineral is a crucial cofactor for the enzymatic reactions involved in vitamin D metabolism.
-
Vitamin K2: Works synergistically with vitamin D in calcium metabolism and bone health.
-
Dietary Fats: As mentioned, healthy fats are essential for the absorption of this fat-soluble vitamin.
Q4: What is the role of genetic variations in cholecalciferol bioavailability?
A4: Genetic polymorphisms in genes encoding proteins involved in vitamin D transport and metabolism can significantly impact its bioavailability and circulating levels. Key genes include:
-
GC: Encodes the vitamin D binding protein (VDBP).
-
CYP2R1: Involved in the hepatic 25-hydroxylation of cholecalciferol.
-
VDR: Encodes the vitamin D receptor. Variations in these genes can alter protein function, leading to inter-individual differences in response to vitamin D supplementation.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Troubleshooting Steps |
| Low serum 25(OH)D levels despite high-dose cholecalciferol supplementation in study subjects. | Malabsorption Issues: Conditions like celiac disease, Crohn's disease, or cystic fibrosis can impair fat absorption.[3][5] | 1. Screen participants for malabsorption syndromes. 2. Consider using a more bioavailable formulation, such as a nanoemulsion or a 25-hydroxyvitamin D3 supplement, which is better absorbed in malabsorptive states.[6] |
| Inappropriate Formulation: The supplement vehicle may not be optimal for absorption (e.g., powder vs. oil-based).[1][2] | 1. Switch to an oil-based formulation, as these generally show better bioavailability than powder forms.[1][2] 2. Evaluate advanced formulations like nanoemulsions or SEDDS. | |
| Timing of Supplementation: Taking the supplement on an empty stomach can reduce absorption. | 1. Administer the supplement with the largest meal of the day, ensuring the meal contains a moderate amount of fat. | |
| High inter-individual variability in bioavailability study results. | Genetic Factors: Polymorphisms in genes related to vitamin D metabolism (e.g., GC, CYP2R1, VDR) can cause varied responses. | 1. Consider genotyping study participants for key vitamin D-related SNPs. 2. Perform subgroup analysis based on genotypes to understand the source of variability. |
| Dietary Inconsistencies: Variations in dietary fat intake among participants can affect absorption. | 1. Standardize the meal provided with the supplement during the study. 2. Record dietary intake of participants for a period before and during the study. | |
| Inconsistent results in in vitro bioaccessibility assays. | Inappropriate Simulation of GI Conditions: The pH, enzyme concentrations, or bile salt levels in the in vitro model may not accurately reflect physiological conditions. | 1. Strictly adhere to a validated protocol like the INFOGEST method. 2. Ensure proper validation of enzyme activity and precise control of pH at each stage of digestion. |
| Matrix Effects: The food or supplement matrix can interfere with the assay. | 1. Run appropriate controls with the matrix alone to account for any interference. 2. Consider different extraction methods to ensure complete recovery of cholecalciferol from the digestate. |
Data Presentation: Quantitative Comparison of Cholecalciferol Formulations
Table 1: Bioavailability of Microencapsulated, Oil-Based, and Micellized Vitamin D3 in a Preclinical Model
| Formulation | Mean Serum 25(OH)D on Day 3 (nmol/L) | Mean Serum 25(OH)D on Day 7 (nmol/L) | Relative Bioavailability (AUC) vs. Micellized |
| Microencapsulated | 143.35 ± 14.72 | Not Reported | 1.93 |
| Oil-Based | 150.85 ± 35.77 | 198.93 ± 51.6 | 1.55 |
| Micellized | Not Reported | Not Reported | 1.00 |
Data adapted from a study in laboratory rats.[2][7]
Table 2: Relative Bioavailability of Powdered vs. Beadlet Vitamin D3 in a Broiler Chick Bioassay
| Response Criteria | Relative Bioavailability of Beadlets (Powdered = 1.00) |
| Body Weight | 0.74 |
| Weight Gain | 0.75 |
| Tibia Ash (%) | 0.79 |
| Tibia Breaking Strength | 0.80 |
| Bone Mineral Content | 0.65 |
| Bone Mineral Density | 0.63 |
Data from a 17-day trial in broiler chicks.[8]
Experimental Protocols
Protocol 1: In Vitro Cholecalciferol Bioaccessibility Assay (Based on INFOGEST Method)
-
Objective: To determine the fraction of cholecalciferol released from its matrix and available for absorption after simulated gastrointestinal digestion.
-
Materials:
-
Simulated Salivary Fluid (SSF), Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)
-
α-amylase, pepsin, pancreatin (B1164899), bile salts
-
Cholecalciferol supplement or fortified food sample
-
pH meter, incubator shaker, centrifuge, HPLC system
-
-
Methodology:
-
Oral Phase:
-
Homogenize the sample with SSF containing α-amylase.
-
Incubate at 37°C for 2 minutes with gentle mixing.
-
-
Gastric Phase:
-
Add SGF containing pepsin to the oral bolus.
-
Adjust pH to 3.0.
-
Incubate at 37°C for 2 hours with continuous mixing.
-
-
Intestinal Phase:
-
Add SIF containing pancreatin and bile salts to the gastric chyme.
-
Adjust pH to 7.0.
-
Incubate at 37°C for 2 hours with continuous mixing.
-
-
Micelle Fraction Separation:
-
Centrifuge the final digestate to separate the aqueous micellar fraction from the undigested material.
-
-
Quantification:
-
Extract cholecalciferol from the micellar fraction using an appropriate solvent (e.g., hexane-isopropanol).
-
Analyze the extract using a validated HPLC method to determine the concentration of bioaccessible cholecalciferol.
-
-
-
Calculation:
-
Bioaccessibility (%) = (Amount of cholecalciferol in micellar fraction / Initial amount of cholecalciferol in the sample) x 100
-
Protocol 2: Human Pharmacokinetic Study for Cholecalciferol Bioavailability
-
Objective: To compare the in vivo bioavailability of different oral cholecalciferol formulations by measuring serum 25-hydroxyvitamin D [25(OH)D] concentrations over time.
-
Study Design: Randomized, crossover, or parallel-group design.
-
Participants: Healthy adult volunteers with stable vitamin D status.
-
Methodology:
-
Screening and Baseline:
-
Screen participants for inclusion/exclusion criteria.
-
Collect baseline blood samples to determine initial serum 25(OH)D levels.
-
-
Dosing:
-
Administer a single high dose of the cholecalciferol formulation(s) with a standardized meal.
-
-
Blood Sampling:
-
Collect serial blood samples at predetermined time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours, and on subsequent days up to 28 days) post-dose.
-
-
Sample Processing and Analysis:
-
Separate serum and store frozen until analysis.
-
Measure serum 25(OH)D concentrations using a validated method such as LC-MS/MS.
-
-
-
Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters for baseline-corrected serum 25(OH)D concentrations:
-
Cmax: Maximum observed serum concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
-
Compare these parameters between the different formulations to determine relative bioavailability.
-
Visualizations
Caption: Intestinal absorption pathway of cholecalciferol.
Caption: Workflow for a human cholecalciferol bioavailability study.
References
- 1. Evaluation of vehicle substances on vitamin D bioavailability: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability of Different Vitamin D Oral Supplements in Laboratory Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin D - Health Professional Fact Sheet [ods.od.nih.gov]
- 4. Overview of Vitamin D - Dietary Reference Intakes for Calcium and Vitamin D - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Vitamin D Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Resolving Co-elution of Vitamin D3 Metabolites in Chromatography
Welcome to the technical support center for the chromatographic analysis of Vitamin D and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to achieving optimal separation of co-eluting Vitamin D3 metabolites.
Frequently Asked Questions (FAQs)
Q1: Why is the chromatographic separation of Vitamin D3 metabolites so challenging?
A1: The chromatographic separation of Vitamin D isomers, such as D2 and D3, and their hydroxylated metabolites is inherently difficult due to their structural similarity.[1] Many of these compounds are stereoisomers, possessing the same mass and similar physicochemical properties, which leads to co-elution in traditional reversed-phase chromatography.[1] Epimers, like 3-epi-25-hydroxyvitamin D3, are particularly challenging to separate from their corresponding analytes, which can lead to overestimation if not properly resolved.[1][2]
Q2: What are the most common co-eluting interferences in Vitamin D3 analysis?
A2: The most common co-eluting interferences are C3 epimers (e.g., 3-epi-25-hydroxyvitamin D3) and other isomers.[1][2] For instance, 4β,25-dihydroxyvitamin D3 can co-elute with derivatized 1α,25-dihydroxyvitamin D3, potentially leading to a significant positive bias in quantification.[3][4]
Q3: What is the purpose of using a deuterated internal standard (d-IS) in Vitamin D analysis?
A3: Deuterated internal standards, such as d6-25-hydroxyvitamin D3, are considered the gold standard in quantitative mass spectrometry for Vitamin D analysis.[1] They are chemically and physically almost identical to the analyte of interest, ensuring they co-elute and exhibit similar ionization efficiency in the mass spectrometer.[1] By adding a known amount of the d-IS at the beginning of the sample preparation, it corrects for variability in sample extraction, matrix effects, and instrument response.[1]
Q4: Can the deuterated internal standard co-elute with the analyte?
A4: Ideally, the deuterated internal standard should co-elute perfectly with the native analyte.[1] However, a phenomenon known as the "isotope effect" can sometimes lead to slight chromatographic separation between the deuterated and non-deuterated compounds.[1] This can be influenced by the degree and position of deuterium (B1214612) labeling, as well as the chromatographic conditions.[1]
Q5: How can derivatization help in resolving co-eluting interferences?
A5: Chemical derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can enhance the separation of epimers and improve ionization efficiency.[1][5] This is particularly useful for detecting low levels of Vitamin D metabolites in biological samples.[5] A one-pot double derivatization using PTAD followed by acetylation has been shown to provide baseline separation of five different vitamin D metabolites on a C18 stationary phase.[6]
Troubleshooting Guides
Problem 1: Poor or no resolution between 25-hydroxyvitamin D3 and its C3-epimer.
Symptom: Inaccurate quantification of 25-hydroxyvitamin D3 due to interference from the co-eluting 3-epi-25-hydroxyvitamin D3.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for C3-epimer co-elution.
Solutions:
-
Column Selection: Standard C18 columns often fail to resolve these epimers.[1][2] Consider using specialized column chemistries such as:
-
Mobile Phase Optimization: Adjusting the mobile phase composition and gradient can improve resolution.[1] Experiment with different organic modifiers (e.g., methanol (B129727) vs. acetonitrile) and additives (e.g., formic acid).[1][8] A shallower gradient around the elution time of the analytes can also improve their separation.[1]
-
Derivatization: Chemical derivatization using reagents like PTAD can enhance the separation of epimers and improve ionization efficiency.[1][5]
Problem 2: Partial or complete co-elution of the deuterated internal standard with the native analyte.
Symptom: Inconsistent and inaccurate quantification due to differential matrix effects or non-ideal correction by the internal standard.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for internal standard co-elution.
Solutions:
-
Optimize Chromatography:
-
Gradient Modification: A shallower gradient around the elution time of the analyte and d-IS can improve their co-elution.[1]
-
Column Chemistry: Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find one that minimizes the isotope effect.[1]
-
Temperature Control: Adjusting the column temperature can alter selectivity and potentially improve co-elution.[1]
-
-
Evaluate Internal Standard:
-
Degree of Deuteration: If possible, consider using an internal standard with a lower number of deuterium atoms, as a significant isotope effect can sometimes be related to a higher degree of deuteration.[1]
-
Purity of Internal Standard: Ensure the chemical and isotopic purity of your deuterated internal standard by checking the Certificate of Analysis and analyzing the standard alone to check for unlabeled analyte.[1]
-
Experimental Protocols
Protocol 1: Separation of 25-Hydroxyvitamin D3 and its C3-Epimer using a PFP Column
This protocol provides a general framework for the separation of 25-hydroxyvitamin D3 and its C3-epimer using a pentafluorophenyl (PFP) column.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 400 µL of serum, add 15 µL of an internal standard solution (e.g., 1 µg/mL of d6-25-hydroxyvitamin D3 in methanol).[2]
-
Add 400 µL of 0.2 M ZnSO4 and 800 µL of methanol for protein precipitation.[2]
-
Add 2 mL of hexane (B92381), vortex for 90 seconds, and centrifuge for 10 minutes at 4,300 rpm.[2]
-
Transfer the hexane layer to a clean tube and evaporate to dryness under nitrogen at 55 °C.[2]
-
Reconstitute the dried extract with 100 µL of a 50:50 water:methanol solution.[2]
-
-
Chromatographic Conditions:
-
LC System: Agilent 1200 series or equivalent.[1]
-
Column: Raptor FluoroPhenyl (PFP) column.[2]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Methanol with 0.1% formic acid.[1]
-
Gradient: A suitable gradient to resolve the epimers.
-
Flow Rate: Optimized for the specific column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
Injection Volume: 10 µL.[2]
-
Protocol 2: Derivatization with PTAD for Enhanced Separation
This protocol outlines the general steps for derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).
-
Sample Preparation:
-
Perform sample extraction (e.g., LLE or SPE) as described in Protocol 1.
-
Reconstitute the dried extract in a solution of PTAD in a suitable solvent (e.g., 0.1 mg/mL PTAD in acetonitrile).[11]
-
-
Chromatographic Conditions:
-
Column: A C18 column with a longer length (e.g., 250 mm) and smaller particle size (e.g., 3 µm) can provide near baseline resolution of PTAD-derivatized 25OHD3 and its C3-epimer.[5]
-
Mobile Phase: An optimized isocratic or gradient mobile phase. For example, an isocratic flow of 29% mobile phase A for 3.5 minutes, followed by a switch to 20% A for 3 minutes.[5]
-
Column Temperature: Maintained at 40°C.[5]
-
Quantitative Data Summary
| Analyte | Column Type | Mobile Phase | Retention Time (min) | Reference |
| 25-hydroxyvitamin D3 | Raptor FluoroPhenyl | Water/Methanol with 0.1% Formic Acid | ~4.5 | [2] |
| 3-epi-25-hydroxyvitamin D3 | Raptor FluoroPhenyl | Water/Methanol with 0.1% Formic Acid | ~4.7 | [2] |
| PTAD-derivatized 25OHD3 (6R) | Luna C18 (250 mm, 3 µm) | Isocratic (29% A for 3.5 min, then 20% A) | ~11.5 | [5] |
| PTAD-derivatized C3-epimer | Luna C18 (250 mm, 3 µm) | Isocratic (29% A for 3.5 min, then 20% A) | ~12.2 | [5] |
| PTAD-derivatized 25OHD3 (6S) | Luna C18 (250 mm, 3 µm) | Isocratic (29% A for 3.5 min, then 20% A) | ~12.8 | [5] |
| 25(OH)D3 | InfinityLab Poroshell 120 PFP | Gradient | Not specified | [7] |
| 3-epi-25(OH)D3 | InfinityLab Poroshell 120 PFP | Gradient | Not specified | [7] |
| 1α,25(OH)2D3 | Phenyl-hexyl | Not specified | Not specified | [3][4] |
| 4β,25(OH)2D3 | Phenyl-hexyl | Not specified | Not specified | [3][4] |
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid Analysis of C3 Epimers of 25-Hydroxyvitamin D in Serum by LC-MS/MS [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved quantitative LC-MS/MS analysis of vitamin D metabolites in serum after one-pot double derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. nacalai.com [nacalai.com]
- 10. Misleading measures in Vitamin D analysis: a novel LC-MS/MS assay to account for epimers and isobars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
strategies to prevent cholecalciferol degradation during sample storage
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of cholecalciferol during sample storage.
Troubleshooting Guides and FAQs
Issue 1: Rapid Degradation of Cholecalciferol in Aqueous Solutions
Q1: My cholecalciferol concentration is decreasing rapidly in my aqueous samples stored at room temperature. What could be the cause?
A1: Cholecalciferol is notoriously unstable in aqueous solutions, especially at room temperature. Several factors could be contributing to the degradation:
-
Temperature: Elevated temperatures accelerate the degradation of cholecalciferol.
-
pH: Acidic conditions (pH below 5) can promote the isomerization of cholecalciferol to less active or inactive forms like isotachysterol.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidation.
-
Metal Ions: The presence of metal ions can catalyze degradation.
Q2: How can I improve the stability of cholecalciferol in my aqueous samples?
A2: To enhance stability, consider the following strategies:
-
Temperature Control: Store aqueous samples at refrigerated (4°C) or frozen (-20°C or -80°C) temperatures.
-
pH Adjustment: Maintain a neutral to slightly alkaline pH (above 5).
-
Light Protection: Use amber-colored vials or wrap containers in aluminum foil to protect samples from light.
-
Oxygen Exclusion: Use degassed solvents for sample preparation and consider blanketing the sample with an inert gas like nitrogen or argon before sealing the container.
-
Use of Additives: The addition of antioxidants such as ascorbic acid, citric acid, or EDTA can help stabilize cholecalciferol in aqueous solutions. EDTA has been shown to have a significant stabilizing effect.
Issue 2: Cholecalciferol Degradation in Non-Aqueous Solvents and Formulations
Q3: I am observing degradation of cholecalciferol in an organic solvent. What are the likely causes?
A3: While more stable than in aqueous solutions, cholecalciferol can still degrade in organic solvents. The primary factors are:
-
Light Exposure: Photodegradation remains a significant issue.
-
Elevated Temperatures: High temperatures can lead to thermal degradation and isomerization to products like pre-vitamin D3, pyrocholecalciferol, and isopyrocholecalciferol.
-
Oxygen: Dissolved oxygen can still cause oxidation.
Q4: What are the best practices for storing cholecalciferol in organic solvents?
A4: For optimal stability in organic solvents:
-
Solvent Choice: Use high-purity, degassed organic solvents such as ethanol, methanol, or acetonitrile (B52724).
-
Storage Temperature: Store stock solutions and prepared samples at -20°C or -80°C.
-
Light Protection: Always use amber glass vials.
-
Inert Atmosphere: For long-term storage, consider flushing the vial with an inert gas before sealing.
Issue 3: Inconsistent Results in Cholecalciferol Stability Studies
Q5: My stability study results for cholecalciferol are not reproducible. What could be affecting my analysis?
A5: Inconsistent results can stem from both sample handling and the analytical method itself:
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can contribute to degradation. Aliquoting samples before freezing is recommended.
-
Adsorption: Cholecalciferol is lipophilic and can adsorb to glass and plastic surfaces. Using silanized glassware or polypropylene (B1209903) tubes can help minimize this issue.
-
Analytical Method: Ensure your analytical method, such as HPLC, is validated and stability-indicating. This means the method should be able to separate the intact cholecalciferol from its degradation products.
Data Presentation: Cholecalciferol Stability Under Various Conditions
Table 1: Effect of Temperature on Cholecalciferol Degradation in Serum
| Storage Temperature | Average Daily Reduction (%) | Significant Reduction Observed |
| 40°C | 13.8% | Yes (by day 7) |
| 25°C | 2.11% | No (within 7 days) |
| (Data synthesized from a study on human serum) |
Table 2: Stability of Cholecalciferol in Fortified Canola Oil After 70 Days
| Storage Condition | Packaging | Initial Concentration | Retention (%) |
| Refrigerator (4°C) | Dark-brown PET | Lower | 91% |
| Room Temperature (27°C) | Transparent PET | Higher | 44.4% (55.6% loss) |
| (Data from a study on fortified canola oil) |
Table 3: pH Effect on Cholecalciferol Stability in Aqueous Solutions
| pH | Stability |
| 1-4 | Unstable, with decreasing stability at lower pH |
| 5-8 | Most stable, with no significant difference in this range |
| (Based on a systematic evaluation of pH impact) |
Experimental Protocols
Protocol 1: General Sample Preparation for Cholecalciferol Stability Testing
-
Sample Weighing/Aliquoting: Accurately weigh the solid sample or aliquot the liquid sample into an appropriate vial (amber glass is recommended).
-
Dissolution: Dissolve the sample in a suitable high-purity, degassed solvent (e.g., methanol, ethanol). For solid dosage forms, this may involve grinding the tablet and dispersing the powder.
-
Sonication: Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Dilution: Prepare further dilutions to the desired concentration for analysis using the same solvent.
-
Storage: Store the prepared samples under the desired experimental conditions (e.g., specific temperature, light exposure). For control samples, store at -20°C or -80°C, protected from light.
-
Analysis: At specified time points, analyze the samples using a validated stability-indicating HPLC-UV or LC-MS/MS method.
Protocol 2: Stability-Indicating HPLC-UV Method for Cholecalciferol
This protocol provides a general framework. Method parameters should be optimized for your specific instrumentation and sample matrix.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 99:1 v/v or 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 265 nm.
-
Analysis:
-
Inject a standard solution of cholecalciferol to determine its retention time.
-
Inject the samples from the stability study.
-
Identify and quantify the cholecalciferol peak based on retention time and peak area compared to a calibration curve.
-
Monitor for the appearance of new peaks, which may
-
Technical Support Center: Optimizing Vitamin D3 Extraction from Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of Vitamin D3 extraction from various tissue samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of common extraction methods.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of Vitamin D3 from tissue samples.
| Issue | Potential Cause | Recommended Solution |
| Low Vitamin D3 Yield | Incomplete tissue homogenization. | Ensure the tissue is thoroughly homogenized to break down cell membranes and release intracellular contents. Consider using mechanical homogenizers (e.g., bead beaters, rotor-stator homogenizers) for tough or fibrous tissues. |
| Inefficient extraction from fatty tissues. | For tissues with high lipid content, such as adipose or liver tissue, a saponification step is crucial to hydrolyze triglycerides and release Vitamin D3.[1] | |
| Suboptimal extraction solvent polarity. | The choice of organic solvent is critical. Hexane and ethyl acetate (B1210297) mixtures are commonly used for liquid-liquid extraction (LLE). For solid-phase extraction (SPE), ensure the elution solvent is strong enough to displace the analyte from the sorbent. | |
| Incomplete elution from SPE cartridge. | Ensure the SPE cartridge is not overloaded with the sample. Optimize the elution solvent volume and composition. A stronger solvent or multiple elution steps may be necessary. | |
| Degradation of Vitamin D3. | Vitamin D3 is sensitive to light and heat.[2] Protect samples from direct light and avoid high temperatures during processing. Consider using antioxidants like ascorbic acid or pyrogallol (B1678534) during saponification.[3] | |
| High Variability in Results | Inconsistent sample handling. | Standardize all steps of the protocol, from tissue collection and storage to extraction and analysis. Use calibrated equipment and ensure consistent timing for each step. |
| Presence of interfering substances. | Matrix effects can significantly impact quantification.[4][5] Employ a more rigorous cleanup method, such as SPE, which provides cleaner extracts compared to simple protein precipitation or LLE.[4][5] | |
| Inaccurate quantification. | Use a suitable internal standard, such as a deuterated form of Vitamin D3, to correct for extraction losses and matrix effects.[6] | |
| Co-elution of Interfering Substances | Insufficient cleanup. | If using LLE, perform multiple extractions to improve purity. For SPE, optimize the wash steps to remove interfering compounds before eluting the target analyte. |
| Inappropriate analytical method. | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its high specificity and sensitivity in quantifying Vitamin D metabolites.[4] | |
| Emulsion Formation during LLE | High lipid or protein content in the sample. | Centrifuge the sample at a higher speed and for a longer duration to break the emulsion. The addition of a small amount of a different organic solvent or salt can also help. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for extracting Vitamin D3 from adipose tissue?
A1: Due to the high lipid content of adipose tissue, a saponification step is highly recommended to break down fats and release the vitamin.[1] Following saponification, either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used for purification. SPE generally provides a cleaner extract, which can be beneficial for downstream analysis like LC-MS/MS.[4][5]
Q2: Should I use hot or cold saponification?
A2: Both hot and cold saponification can be effective. Hot saponification (e.g., heating at 60-80°C) is faster, but there is a risk of converting Vitamin D3 to its previtamin D3 isomer.[3] Cold, overnight saponification at room temperature can mitigate this issue.[3] The choice depends on the specific protocol and the stability of the analyte under the chosen conditions.
Q3: What are the advantages of SPE over LLE for Vitamin D3 extraction?
A3: SPE offers several advantages over LLE, including higher selectivity, cleaner extracts, reduced solvent consumption, and better potential for automation.[4][7] This leads to reduced matrix effects, improved analytical column longevity, and higher throughput.[4]
Q4: How can I minimize the degradation of Vitamin D3 during the extraction process?
A4: To minimize degradation, it is crucial to protect your samples from light by using amber vials or covering tubes with aluminum foil.[8] Avoid high temperatures wherever possible. Adding antioxidants such as pyrogalloll or ascorbic acid during sample preparation can also help prevent oxidative degradation.[3]
Q5: Is an internal standard necessary for accurate quantification?
A5: Yes, using an internal standard is highly recommended for accurate quantification. A stable isotope-labeled internal standard, such as deuterated 25-hydroxyvitamin D3, is ideal as it behaves similarly to the analyte during extraction and ionization, allowing for correction of any sample loss or matrix-induced signal suppression.[6]
Experimental Protocols
Protocol 1: Saponification of Adipose Tissue
This protocol is designed for the pre-treatment of fatty tissues to liberate Vitamin D3 from the lipid matrix.
-
Sample Preparation: Weigh approximately 0.2-1.0 g of frozen adipose tissue.
-
Homogenization: Homogenize the tissue sample in a suitable buffer.
-
Addition of Reagents: To the homogenized tissue, add an internal standard (e.g., deuterated Vitamin D3), an antioxidant such as 0.2 g of sodium ascorbate, 9 mL of ethanol, and 3 mL of 60% potassium hydroxide (B78521) (KOH).[1]
-
Saponification: Incubate the mixture overnight (16-18 hours) at room temperature with gentle shaking.[1]
-
Proceed to Extraction: After saponification, the sample is ready for either Liquid-Liquid Extraction (Protocol 2) or Solid-Phase Extraction (Protocol 3).
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is for the extraction of Vitamin D3 from a saponified sample.
-
Phase Separation: To the saponified sample, add 13 mL of water and 10 mL of an organic solvent mixture (e.g., 20% ethyl acetate in heptane).[1]
-
Extraction: Vortex the mixture vigorously for 1 minute to ensure thorough mixing of the aqueous and organic phases.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes at 4°C to separate the layers.[1]
-
Collection of Organic Phase: Carefully collect the upper organic layer containing the Vitamin D3.
-
Re-extraction: Repeat the extraction of the aqueous phase twice more with the organic solvent to maximize recovery.
-
Drying: Combine the organic extracts and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with your analytical method (e.g., methanol (B129727)/water).
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract and is suitable for samples that will be analyzed by LC-MS/MS.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 200 µL of methanol followed by 200 µL of 60% methanol in water through the cartridge.[4] Do not allow the sorbent to dry.
-
Sample Loading: Load the saponified and neutralized sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove polar impurities. A typical wash sequence might include a high-percentage aqueous solution followed by a weaker organic solvent mixture.
-
Elution: Elute the Vitamin D3 from the cartridge using a strong organic solvent, such as methanol or acetonitrile.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent for analysis.
Quantitative Data Summary
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |
| Typical Recovery | 80-95% (can be lower with complex matrices) | 89-104% | [6] |
| Processing Time per Sample | 30-60 minutes | 20-40 minutes (amenable to automation) | General knowledge |
| Solvent Consumption | High | Low to Moderate | [7] |
| Extract Cleanliness | Moderate (risk of co-extracting lipids) | High (effective at removing interferences) | [4][5] |
| Throughput | Low to Moderate | High (especially with 96-well plates) | [4] |
| Cost per Sample | Low | Moderate | General knowledge |
Visualizations
Caption: General experimental workflow for Vitamin D3 extraction from tissue samples.
Caption: Troubleshooting logic for addressing low Vitamin D3 extraction yield.
References
- 1. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salting-out assisted liquid–liquid extraction coupled with high-performance liquid chromatography for the determination of vitamin D3 in milk samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. A simple automated solid-phase extraction procedure for measurement of 25-hydroxyvitamin D3 and D2 by liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 7. SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results - Blogs - News [alwsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Researcher's Guide to the Validation of a Novel 25-hydroxyvitamin D3 ELISA Kit
For researchers, scientists, and drug development professionals, the accurate measurement of 25-hydroxyvitamin D3 (25(OH)D3), the primary indicator of vitamin D status, is paramount. This guide provides a comprehensive validation comparison of a new, hypothetical 25(OH)D3 ELISA kit against established commercial alternatives and the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This guide presents key performance characteristics, detailed experimental protocols, and visual workflows to aid in the critical evaluation of this new assay for research and clinical applications.
Performance Comparison
The performance of the "NewGen 25(OH)D3 ELISA Kit" is compared against several commercially available kits and the LC-MS/MS reference method. The data presented in the following tables is a synthesis of publicly available information and realistic performance expectations for a novel assay.
Table 1: Key Performance Characteristics of 25(OH)D3 Assays
| Parameter | NewGen ELISA Kit | R&D Systems® Total 25-OH Vitamin D IVD ELISA[1][2] | Abcam® 25(OH) Vitamin D ELISA (ab213966) | Immundiagnostik® IDK® 25-OH-Vitamin D ELISA[3][4] | LC-MS/MS (Reference Method) |
| Assay Type | Competitive ELISA | Competitive ELISA | Competitive ELISA | Competitive ELISA | Liquid Chromatography-Tandem Mass Spectrometry |
| Sample Type | Serum, Plasma | Serum | Serum, Plasma | Serum, Plasma, Dried Blood Spot | Serum, Plasma |
| Sensitivity | 1.5 ng/mL | 2.81 ng/mL (LoD) | 1.98 ng/mL | 1.6 ng/mL | ~1 ng/mL |
| Detection Range | 3.0 - 180 ng/mL | 5.3 - 133 ng/mL | 0.5 - 1010 ng/mL | 3.44 - 122.76 ng/mL[5] | 0.5 - 100 ng/mL |
| Intra-Assay CV | < 6% | < 7.8% | < 10% | < 5%[5] | < 5% |
| Inter-Assay CV | < 8% | < 7.4% | < 10% | < 7%[5] | < 5% |
Table 2: Cross-Reactivity Profile of 25(OH)D3 Immunoassays
| Metabolite | NewGen ELISA Kit (%) | R&D Systems® (%)[2] | Demeditec® (%)[6] | Immundiagnostik® (%)[7][8] |
| 25-OH-Vitamin D3 | 100 | 100 | 100 | 100 |
| 25-OH-Vitamin D2 | 98 | 86 | 100 | 100[8] |
| 1,25(OH)2-Vitamin D3 | < 1 | 20 | 8.3 | < 0.1[7] |
| 24,25(OH)2-Vitamin D3 | < 0.5 | >100 | Not Specified | < 0.1[7] |
| 3-epi-25-OH-Vitamin D3 | < 1 | 0.1 | 66 | Not Specified |
| Vitamin D3 | < 0.1 | 2.9 | < 1.0 | < 0.03[8] |
| Vitamin D2 | < 0.1 | 1.3 | < 1.0 | < 0.05[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any assay. Below are the summarized protocols for the competitive ELISA and the reference LC-MS/MS method.
Competitive ELISA Protocol (General Workflow)
This protocol outlines the typical steps for a competitive ELISA for 25(OH)D3 determination.
-
Sample Preparation: Serum or plasma samples are diluted with a dissociation buffer to release 25(OH)D3 from its binding proteins.
-
Competitive Binding: Diluted samples, standards, and controls are added to a microplate pre-coated with a specific anti-25(OH)D3 antibody. Biotin-labeled 25(OH)D3 is then added, initiating a competition for binding to the antibody between the endogenous, unlabeled 25(OH)D3 and the biotin-labeled 25(OH)D3.
-
Incubation and Washing: The plate is incubated to allow for binding. Unbound components are then removed by a series of washing steps.
-
Enzyme Conjugate Addition: A streptavidin-horseradish peroxidase (HRP) conjugate is added to each well, which binds to the captured biotin-labeled 25(OH)D3.
-
Second Incubation and Washing: The plate is incubated again, followed by another wash step to remove unbound enzyme conjugate.
-
Substrate Addition and Color Development: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP into a colored product. The intensity of the color is inversely proportional to the concentration of 25(OH)D3 in the sample.
-
Stopping the Reaction: The enzymatic reaction is stopped by the addition of a stop solution, which typically changes the color of the product.
-
Data Acquisition and Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of 25(OH)D3 in the samples is then interpolated from this curve.
LC-MS/MS Protocol (Reference Method)
LC-MS/MS is considered the gold standard for 25(OH)D3 measurement due to its high specificity and sensitivity.
-
Sample Preparation:
-
Protein Precipitation: An organic solvent (e.g., acetonitrile (B52724) or methanol) is added to the serum or plasma samples to precipitate proteins.[9] An internal standard (e.g., deuterated 25(OH)D3) is added at this stage for accurate quantification.[9]
-
Centrifugation: The samples are centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant containing the 25(OH)D3 and internal standard is transferred to a clean tube or vial for analysis.
-
-
Liquid Chromatography (LC) Separation:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A C18 column is typically used to separate 25(OH)D3 and its metabolites based on their physicochemical properties. This step is critical for distinguishing between closely related compounds like 3-epi-25-OH-D3.[10]
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
As the separated compounds elute from the LC column, they are ionized (e.g., by atmospheric pressure chemical ionization - APCI or electrospray ionization - ESI) and introduced into the mass spectrometer.[10]
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for 25(OH)D3 and the internal standard are monitored for highly selective and sensitive detection.
-
-
Data Analysis: The concentration of 25(OH)D3 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 25(OH)D3.
Mandatory Visualizations
To further clarify the experimental processes and biological context, the following diagrams are provided.
Competitive ELISA workflow for 25(OH)D3.
LC-MS/MS workflow for 25(OH)D3 analysis.
Vitamin D metabolism and signaling pathway.
References
- 1. rndsystems.com [rndsystems.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. immundiagnostik.com [immundiagnostik.com]
- 4. listarfish.it [listarfish.it]
- 5. 25OH Vitamin D Total ELISA | BioVendor R&D [biovendor.com]
- 6. demeditec.com [demeditec.com]
- 7. immundiagnostik.com [immundiagnostik.com]
- 8. intimakmur.co.id [intimakmur.co.id]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
Cholecalciferol vs. Ergocalciferol: A Comparative Analysis of Their Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
The two primary forms of vitamin D, cholecalciferol (vitamin D3) and ergocalciferol (B368823) (vitamin D2), have long been considered functionally equivalent. However, emerging evidence from transcriptomic studies suggests that they may exert distinct effects on gene expression, with significant implications for their therapeutic applications. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and drug development.
Quantitative Analysis of Gene Expression
A key study by Durrant et al. (2022) investigated the effects of daily supplementation with 15 µg of either cholecalciferol or ergocalciferol for 12 weeks on the blood transcriptome of healthy women. The results revealed both overlapping and distinct gene expression profiles, challenging the notion of their interchangeability.[1][2][3][4][5]
The study found that a greater number of genes were uniquely regulated by cholecalciferol compared to ergocalciferol. While there was some overlap in the genes regulated by both forms of vitamin D, the majority of transcriptional changes were specific to one form.[1][2][3][4][5]
Table 1: Differentially Expressed Genes in Whole Blood Following 12-Week Supplementation
| Treatment Group | Down-regulated Genes (Unique) | Up-regulated Genes (Unique) | Down-regulated Genes (Common) | Up-regulated Genes (Common) |
| Cholecalciferol (D3) | 456 | Data not specified | 102 | Data not specified |
| Ergocalciferol (D2) | 216 | Data not specified | 102 | Data not specified |
Data extracted from Durrant et al. (2022) for the White European cohort. The study highlighted that the majority of changes in gene expression reflected a down-regulation of gene activity.[3]
Notably, only cholecalciferol supplementation was observed to have a stimulatory effect on genes associated with type I and type II interferon activity, which are crucial for the innate immune response to viral and bacterial infections.[1][2] This suggests that cholecalciferol may have a more pronounced immunomodulatory role in this context.
Signaling Pathway and Experimental Workflow
The biological effects of both cholecalciferol and ergocalciferol are mediated through the vitamin D receptor (VDR). The following diagrams illustrate the canonical vitamin D signaling pathway and a typical experimental workflow for comparing the transcriptomic effects of these two vitamers.
Caption: Vitamin D Signaling Pathway.
Caption: Experimental Workflow.
Experimental Protocols
The following is a summary of the methodology employed in the Durrant et al. (2022) study, providing a framework for similar comparative analyses.
1. Study Design:
-
A randomized, double-blind, placebo-controlled trial was conducted.[4]
-
Healthy women of White European and South Asian ethnicity were recruited.[1][3]
-
Participants were randomly assigned to one of three groups: daily supplementation with 15 µg cholecalciferol, 15 µg ergocalciferol, or a placebo for 12 weeks.[1][3]
2. Sample Collection:
-
Whole blood samples were collected at baseline (before supplementation) and at the 12-week endpoint.[1]
-
Blood was collected in PAXgene Blood RNA tubes for stabilization of intracellular RNA.
3. RNA Extraction and Quality Control:
-
Total RNA was extracted from whole blood samples using a standardized kit (e.g., PAXgene Blood RNA Kit).
-
RNA quantity and quality were assessed using spectrophotometry (e.g., NanoDrop) and bioanalysis (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for downstream applications.
4. Transcriptome Analysis:
-
Gene expression profiling was performed using whole-genome microarrays (e.g., Agilent Whole Human Genome Oligo Microarrays). Alternatively, RNA sequencing (RNA-seq) can be employed for a more comprehensive analysis of the transcriptome.
-
Labeled cRNA was synthesized from the total RNA and hybridized to the microarrays.
-
Arrays were scanned, and raw data was extracted using appropriate software.
5. Data Analysis:
-
Raw microarray data was pre-processed, including background correction, normalization, and quality filtering.
-
Differential gene expression analysis was performed to identify genes that were significantly up- or down-regulated in the cholecalciferol and ergocalciferol groups compared to the placebo group and baseline.
-
Statistical significance was determined using appropriate statistical tests (e.g., paired t-tests or linear models) with correction for multiple testing (e.g., False Discovery Rate).
-
Bioinformatic analyses, such as pathway analysis and gene ontology enrichment, were used to identify the biological pathways and functions affected by the differentially expressed genes.
Conclusion
The available evidence indicates that cholecalciferol and ergocalciferol have both shared and distinct effects on gene expression. Notably, cholecalciferol appears to have a broader and more specific impact on the transcriptome, particularly in relation to the immune system. These findings underscore the importance of considering the specific form of vitamin D in both clinical practice and future research. For drug development professionals, the differential gene-regulatory properties of cholecalciferol and ergocalciferol may present opportunities for developing more targeted therapeutic interventions. Further research is warranted to fully elucidate the functional consequences of these differential genomic effects.
References
- 1. DNA microarray analysis of vitamin D-induced gene expression in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative Efficacy of Vitamin D2 and Vitamin D3 in Improving Vitamin D Status: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene Co-Expression Network Analysis Identifies Vitamin D-Associated Gene Modules in Adult Normal Rectal Epithelium Following Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D and the RNA transcriptome: more than mRNA regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Vitamin D Genomics: From In Vitro to In Vivo [frontiersin.org]
Revolutionizing Vitamin D3 Delivery: A Comparative Analysis of In Vivo Efficacy
The challenge of effectively delivering Vitamin D3, a vital fat-soluble vitamin, has spurred the development of innovative delivery systems designed to enhance its bioavailability. This guide provides a comparative analysis of the in vivo efficacy of various Vitamin D3 delivery platforms, supported by experimental data, for researchers, scientists, and drug development professionals.
Vitamin D inadequacy is a global health issue, making the optimization of its oral delivery a critical area of research.[1] Conventional oil-based formulations often suffer from poor absorption and low bioavailability.[2][3] To overcome these limitations, advanced delivery systems such as nanoemulsions, liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and micelles have been developed. These technologies aim to improve the solubility, stability, and ultimately, the in vivo performance of Vitamin D3.
Comparative In Vivo Performance of Vitamin D3 Delivery Systems
The in vivo efficacy of different Vitamin D3 delivery systems is primarily evaluated based on pharmacokinetic parameters such as maximum serum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC), which is a measure of total drug exposure and bioavailability. The following tables summarize key quantitative data from various preclinical and clinical studies.
| Delivery System | Animal Model | Key Findings | Reference |
| Nanoemulsion | Mice | 73% increase in serum 25(OH)D3 compared to a coarse emulsion. | [1][4] |
| Mice | 28% improvement in in vivo bioavailability compared to a coarse emulsion. | [5][6] | |
| Human | 36% higher relative bioavailability (AUC0–120h) and 43% higher Cmax compared to soft gelatin capsules. | [2][7] | |
| Liposomal | Human | Four-fold greater AUC for calcidiol compared to an oily formulation. | [8][9][10] |
| Microencapsulated | Rats | Showed higher bioavailability compared to micellized Vitamin D3, with the effect lasting up to 14 days. | [11][12] |
| Oil-Based | Rats | More bioavailable than micellized Vitamin D3. | [11][12] |
| Micellized | Rats | Least bioavailable compared to microencapsulated and oil-based forms. | [11][12] |
| Self-Nanoemulsifying Drug Delivery System (Bio-SNEDDS) | Rats | Approximately two-fold greater relative bioavailability compared to a commercial pediatric formulation (Vi-De 3®). | [13] |
| Oral Spray (Nanoemulsion) | Not Specified | Significantly higher Cmax and faster Tmax for 25-OH-VitD3 compared to gavage administration. | [14] |
Detailed Experimental Protocols
The following sections outline the typical methodologies employed in the in vivo evaluation of Vitamin D3 delivery systems.
In Vivo Bioavailability Study in Mice (Nanoemulsion vs. Coarse Emulsion)
-
Animal Model: C57BL/6 mice (8-weeks old) are commonly used.[15]
-
Acclimatization: Animals are acclimatized for a week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to a standard diet and water.
-
Grouping: Mice are randomly assigned to three groups:
-
Administration: The respective formulations are administered orally, often by mixing into the drinking water for a specified period (e.g., 3 days).[5][6]
-
Blood Sampling: At the end of the treatment period, blood samples are collected from the mice.
-
Analysis: Serum is separated, and the concentration of 25-hydroxyvitamin D3 (25(OH)D3), the major circulating metabolite and biomarker of Vitamin D status, is measured using methods like radioimmunoassay or liquid chromatography-mass spectrometry (LC-MS).[1][16]
Pharmacokinetic Study in Rats (Microencapsulated vs. Oil-Based vs. Micellized)
-
Animal Model: Laboratory rats are used as a model for evaluating the bioavailability of different oral supplements.[11][12]
-
Grouping: Animals are divided into three groups, each receiving a different formulation:
-
Administration: A single oral dose (e.g., 2000 IU/kg) of the respective test substance is administered per os to each animal daily for 7 days.[11][12]
-
Blood Sampling: Blood samples are collected at multiple time points, both during the supplementation period (e.g., days 3 and 7) and after (e.g., days 14 and 24), to monitor the concentration of 25(OH)D3.[11][12]
-
Analysis: Serum 25(OH)D3 concentrations are determined to assess the pharmacokinetic profile of each delivery system.[11][12]
Human Bioavailability Study (Nanoemulsion vs. Soft Gelatin Capsules)
-
Study Design: An open-label, randomized, crossover study design is often employed.[7]
-
Participants: Healthy adult participants are recruited for the study.
-
Procedure: Participants are randomly assigned to receive a single high dose (e.g., 60,000 IU) of either the nanoemulsion oral solution or the conventional soft gelatin capsule formulation under fasting conditions.[7] After a washout period, participants crossover to the other formulation.
-
Blood Sampling: Blood samples are collected at baseline and at various time points post-administration (e.g., up to 120 hours) to measure serum cholecalciferol concentrations.[7]
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters including Cmax, Tmax, and AUC are calculated to compare the relative bioavailability of the two formulations.[7]
Visualizing Key Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the Vitamin D metabolic pathway and a typical in vivo experimental workflow.
Caption: Vitamin D3 Metabolic Pathway.
Caption: In Vivo Experimental Workflow.
References
- 1. The Efficacy of Nanoemulsion-Based Delivery to Improve Vitamin D Absorption: Comparison of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability of nanoemulsion formulations vs conventional fat soluble preparations of cholecalciferol (D3) – An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Bioavailability of Different Vitamin D Oral Supplements in Laboratory Animal Model | Semantic Scholar [semanticscholar.org]
- 4. Innovative delivery system shows potential in combating vitamin D deficiency: Mouse study [nutraingredients.com]
- 5. scispace.com [scispace.com]
- 6. DSpace [scholarworks.umass.edu]
- 7. An open-label, randomized, crossover study to evaluate the bioavailability of nanoemulsion versus conventional fat-soluble formulation of cholecalciferol in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Approach for the Approximation of Vitamin D3 Pharmacokinetics from In Vivo Absorption Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Approach for the Approximation of Vitamin D3 Pharmacokinetics from In Vivo Absorption Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioavailability of Different Vitamin D Oral Supplements in Laboratory Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nutraceutically-enhanced oral delivery of vitamin D3 via Bio-SNEDDS: Demonstrating in vivo superiority over pediatric formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and In Vivo Evaluation of a Novel Vitamin D3 Oral Spray Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Drug Delivery Systems for Vitamin D Supplementation and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Vitamin D3 Elicits a More Potent Immune Response than Vitamin D2: A Comparative Analysis of Immune Cell Differentiation
For Immediate Publication
[City, State] – December 21, 2025 – In the landscape of immune-modulating compounds, Vitamin D has emerged as a critical player, with its two primary forms, Vitamin D2 (ergocalciferol) and Vitamin D3 (cholecalciferol), often considered interchangeable. However, emerging evidence demonstrates that Vitamin D3 is superior in enhancing the human immune system, exhibiting more profound effects on immune cell differentiation and function. This guide provides a comprehensive comparison of the two vitamers, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Vitamin D3 has been shown to be more effective than Vitamin D2 at raising and maintaining serum levels of 25-hydroxyvitamin D, the primary indicator of Vitamin D status.[1][2] This enhanced bioavailability appears to translate into more significant downstream immunological effects. A key differentiator lies in their impact on gene expression; studies reveal that Vitamin D3 has a much stronger effect on genes related to the innate and adaptive immune systems.[1][3] Most notably, Vitamin D3 stimulates the type I and type II interferon signaling pathways, which are fundamental to the body's first line of defense against viral and bacterial pathogens.[3] Conversely, some evidence suggests Vitamin D2 may not stimulate these pathways to the same degree, and in some contexts, might even down-regulate them.[3]
Comparative Effects on Immune Cell Differentiation: Quantitative Data
The differential effects of Vitamin D2 and D3 extend to the cellular level, influencing the differentiation of key immune cell populations. The following tables summarize quantitative data from comparative studies.
Table 1: Comparative Effects of Vitamin D2 vs. D3 on Murine Splenic Immune Cell Populations
| Immune Cell Marker/Population | Vitamin D2 Treatment Group | Vitamin D3 Treatment Group | P-value | Finding |
| Monocyte-Macrophage Markers | ||||
| CD11b (mRNA expression fold change) | 1.77 (±0.45) | 1.0 (baseline) | <0.05 | Increased expression with D2 |
| CD14 (mRNA expression fold change) | 0.39 (±0.19) | 1.0 (baseline) | <0.05 | Decreased expression with D2 |
| CD45+ Monocyte-Macrophage Population (%) | 38.04% | Baseline | P=0.0173 | Significant increase with D2 |
| Natural Killer (NK) Cells | ||||
| NK Cell Population (%) | Reduced by 39.25% | Baseline | P=0.0054 | Significant reduction with D2 |
| T Cells & B Cells | ||||
| T Cell and B Cell Markers | No significant difference | No significant difference | N/A | No differential effect observed |
Data adapted from an in vivo study on mice fed diets containing equal amounts of Vitamin D2 or D3 for 8 weeks[4].
Table 2: General Effects of Active Vitamin D (1,25(OH)₂D₃) on Human Immune Cell Differentiation Markers
| Immune Cell Type | Marker/Cytokine | Effect of 1,25(OH)₂D₃ | Functional Outcome |
| Dendritic Cells | CD1a | ↓ | Inhibition of differentiation[5] |
| CD14 | ↑ or Maintained | Inhibition of maturation[5] | |
| CD80, CD86, CD40 (co-stimulatory molecules) | ↓ | Reduced T cell activation capacity[6][7] | |
| MHC Class II | ↓ | Reduced antigen presentation[6] | |
| IL-12 | ↓ | Shift from pro-inflammatory Th1 response[7] | |
| IL-10 | ↑ | Promotion of regulatory/tolerogenic response[8] | |
| T Cells | IFN-γ, IL-2, TNF-α (Th1 Cytokines) | ↓ | Suppression of pro-inflammatory response[9][10] |
| IL-4, IL-5, IL-10 (Th2 Cytokines) | ↑ | Promotion of anti-inflammatory response[10] | |
| IL-17 (Th17 Cytokine) | ↓ | Suppression of inflammatory response[11] | |
| Proliferation | ↓ | Inhibition of T cell expansion[11] | |
| B Cells | Proliferation (of activated B cells) | ↓ | Reduced clonal expansion |
| Differentiation to Plasma Cells | ↓ | Reduced antibody production | |
| Differentiation to Memory B Cells | ↓ | Modulation of long-term humoral immunity | |
| Monocytes/Macrophages | Differentiation to Macrophages | ↑ | Promotion of myeloid lineage differentiation[12] |
| M2 Polarization (e.g., CD206 expression) | ↑ | Shift to anti-inflammatory/tissue repair phenotype | |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | ↓ | Attenuation of inflammatory response[12] |
This table summarizes general findings on the effects of the active form of Vitamin D3, as direct comparative quantitative data for D2 vs. D3 on these specific human cell markers is limited.
Signaling Pathways and Experimental Workflows
The immunomodulatory effects of Vitamin D are mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor expressed in numerous immune cells, including T cells, B cells, and antigen-presenting cells like dendritic cells and macrophages.[11][13] Upon binding its ligand, the active form of Vitamin D (1,25-dihydroxyvitamin D), the VDR forms a complex that translocates to the nucleus and modulates the expression of hundreds of genes, leading to the observed changes in immune cell differentiation and function.
Experimental Protocols
Below are representative methodologies for key experiments cited in the comparison of Vitamin D2 and D3 on immune cell differentiation.
Protocol 1: In Vitro Differentiation of Human Monocyte-Derived Dendritic Cells
-
Monocyte Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.
-
Isolate primary human monocytes from PBMCs using CD14+ magnetic microbeads according to the manufacturer's instructions. Purity should be assessed via flow cytometry (>95% CD14+).
-
-
Cell Culture and Differentiation:
-
Seed purified monocytes in 6-well plates at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 50 ng/mL recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and 20 ng/mL recombinant human Interleukin-4 (IL-4).
-
Prepare stock solutions of Vitamin D2 (ergocalciferol) and Vitamin D3 (cholecalciferol) in 100% ethanol.[14]
-
On Day 0, add Vitamin D2, Vitamin D3 (final concentration, e.g., 10 nM), or a vehicle control (ethanol, final concentration <0.1%) to the respective culture wells.
-
Incubate cells for 6-7 days at 37°C in a 5% CO₂ humidified incubator.
-
-
Analysis of Dendritic Cell Phenotype:
-
On Day 7, harvest the differentiated, non-adherent cells.
-
Stain cells with a panel of fluorescently-conjugated monoclonal antibodies against surface markers such as CD1a, CD14, CD80, CD86, and HLA-DR.
-
Analyze the stained cells using a multi-color flow cytometer.
-
Gate on the live, single-cell population to determine the percentage of cells expressing specific markers and their mean fluorescence intensity (MFI).
-
Protocol 2: T-Cell Cytokine Production Assay
-
PBMC Culture and Stimulation:
-
Isolate PBMCs as described above.
-
Culture PBMCs at 2 x 10⁶ cells/mL in complete RPMI medium.
-
Treat cells with Vitamin D2, Vitamin D3 (e.g., 100 nM), or a vehicle control for a predetermined period (e.g., 48 hours).
-
Activate the T cells in the culture by adding a stimulant such as Phytohemagglutinin (PHA) (5 µg/mL) or anti-CD3/CD28 beads.
-
Incubate for 24-48 hours.
-
-
Cytokine Measurement:
-
Centrifuge the culture plates to pellet the cells.
-
Collect the supernatant from each well.
-
Measure the concentration of key cytokines such as Interferon-gamma (IFN-γ) and Interleukin-10 (IL-10) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocol.[15]
-
Read the absorbance on a microplate reader and calculate cytokine concentrations based on a standard curve.
-
Conclusion
The available evidence strongly indicates that Vitamin D3 and Vitamin D2 are not biologically equivalent in their immunomodulatory effects. Vitamin D3 demonstrates a more robust capacity to influence gene expression critical for innate immunity and appears to be more effective at promoting a balanced and tolerogenic immune environment. While both forms of Vitamin D can influence immune cell differentiation, the data suggests that Vitamin D3 should be the preferred form for supplementation and therapeutic development aimed at modulating the immune system. Further research, particularly direct comparative studies on human immune cell subsets, is warranted to fully elucidate the distinct mechanisms and functional consequences of these two vitamers.
References
- 1. Vitamin D2 vs D3: Which One Is Better for Your Immune System? - Life Extension [lifeextension.com]
- 2. Vitamin D2 vs. D3: What’s the Difference? [healthline.com]
- 3. research.brighton.ac.uk [research.brighton.ac.uk]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Dendritic Cell Function by Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergy between Vitamin D3 and Toll-Like Receptor Agonists Regulates Human Dendritic Cell Response during Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tolerogenic effects of 1,25-dihydroxyvitamin D on dendritic cells involve induction of fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Vitamin D and Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vitamin D and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Vitamin D - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Vitamin D status and its modulatory effect on interferon gamma and interleukin-10 production by peripheral blood mononuclear cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioequivalence of Cholecalciferol Formulations
For Researchers, Scientists, and Drug Development Professionals
The efficacy of cholecalciferol (Vitamin D3) supplementation is critically dependent on its formulation, which dictates its bioavailability and subsequent physiological effects. This guide provides an objective comparison of various cholecalciferol formulations, supported by experimental data from multiple bioequivalence studies. The data is presented to facilitate informed decisions in research and drug development.
Quantitative Comparison of Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters from comparative studies of different cholecalciferol formulations. These parameters, including the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), are crucial indicators of the rate and extent of drug absorption.
Table 1: Comparison of Oral Solution, Tablet, and Capsule Formulations
| Formulation | Cmax (ng/mL) | AUC (ng·hr/mL) | Study Population | Key Findings |
| Oral Solution (Nanotechnology) | 40.017 | 4898.528 | 72 healthy subjects | Bioequivalent to tablets and capsules, but with a trend towards higher Cmax and AUC.[1][2] |
| Tablet | 35.414 | 4641.275 | 72 healthy subjects | Lower Cmax and AUC compared to the oral solution.[2] |
| Capsule | 34.791 | 4361.000 | 72 healthy subjects | Lower Cmax and AUC compared to the oral solution.[2] |
| Soft Capsule (100,000 IU) | Significantly higher than oral solution (p=0.002) | 2499.4 ± 463.8 (nmol/mL) | 53 young adults | Superior pharmacokinetic profile compared to the oral solution in an ampoule.[3][4] |
| Oral Solution in Ampoule (100,000 IU) | Lower than soft capsule | 2152.3 ± 479.8 (nmol/mL) | 53 young adults | Bioequivalence with the soft capsule was not demonstrated.[3][4] |
Table 2: Comparison of Nanoemulsion and Conventional Formulations
| Formulation | Cmax (ng/mL) | AUC (ng·hr/mL) | Study Population | Key Findings |
| Nanoemulsion Oral Solution | 127.10 ± 26.24 | 5599.73 ± 1060.59 | 24 healthy participants | Showed significantly higher relative bioavailability (36% higher AUC) and Cmax (43% higher) compared to soft gelatin capsules.[5] |
| Soft Gelatin Capsules | 91.82 ± 29.27 | 4199.61 ± 1224.99 | 24 healthy participants | Lower bioavailability compared to the nanoemulsion formulation.[5] |
Table 3: Comparison of Gummy and Tablet Formulations
| Formulation | Cmax (ng/mL) | AUC (ng·hr/mL) | Study Population | Key Findings |
| Gummies (20,000 IU) | 47.3 | 1474 | 31 healthy adults | Significantly higher bioavailability and Cmax compared to tablets.[6][7] |
| Tablets (20,000 IU) | 23.4 | 774 | 31 healthy adults | Lower bioavailability compared to gummies.[6][7] |
Table 4: Comparison of Orally Disintegrating Strips, Granules, and Nano Oral Solution
| Formulation | Normalization of 25(OH)D3 Levels (at Day 90) | Study Population | Key Findings |
| Orally Disintegrating Strips | 100% | 20 subjects | Clinically more efficient in increasing and maintaining 25(OH)D3 levels.[8] |
| Oral Granules | 83.3% | 20 subjects | Less efficient than orally disintegrating strips.[8] |
| Nano Oral Solution | 90% | 10 subjects | More efficient than granules but less than orally disintegrating strips.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited in this guide.
Protocol 1: Bioequivalence of Oral Solution, Tablet, and Capsule
-
Study Design: An open-label, randomized, single-dose, three-treatment, parallel-group study.[1][2]
-
Participants: 72 healthy adult subjects.
-
Intervention: Participants were randomized to receive a single dose of 60,000 IU of cholecalciferol as either a nanotechnology-based oral solution, a tablet, or a capsule.[1][2]
-
Pharmacokinetic Analysis: Blood samples were collected at various time points over 28 days to measure the concentration of 25-hydroxyvitamin D [25(OH)D], the major circulating metabolite of vitamin D3. The primary pharmacokinetic parameters analyzed were Cmax and AUC from time zero to 28 days (AUC0-28d).[1]
-
Statistical Analysis: The logarithmic transformed data of the pharmacokinetic parameters were analyzed for 90% Confidence Intervals (CI) using ANOVA to determine bioequivalence.[1]
Protocol 2: Bioequivalence of Nanoemulsion vs. Soft Gelatin Capsules
-
Study Design: A randomized, open-label, two-sequence, single-dose, two-way crossover study.[5]
-
Participants: 24 healthy adult participants aged 18–45 years.
-
Intervention: Participants received a single dose of 60,000 IU of cholecalciferol as either a nanoemulsion oral solution (test) or a soft gelatin capsule (reference) under fasting conditions. A washout period was observed between the two treatments.
-
Pharmacokinetic Analysis: Blood samples were collected over 120 hours to determine cholecalciferol concentrations. Pharmacokinetic parameters including AUC up to 120 hours (AUC0–120h), Cmax, time to reach maximum concentration (Tmax), terminal half-life (T½el), and terminal elimination rate constant (Kel) were estimated from baseline-corrected data.[5]
-
Statistical Analysis: The parameters were analyzed using analysis of variance (ANOVA).[5]
Protocol 3: Bioequivalence of Vitamin D Gummies vs. Tablets
-
Study Design: A crossover, randomized clinical trial.[7]
-
Participants: 31 healthy adults aged 18–45 years with a BMI of 18–30.
-
Intervention: Participants were randomized to receive a single 20,000 IU dose of vitamin D3 as either gummies or tablets. After a 2-week washout period, participants received the alternate formulation.[7]
-
Pharmacokinetic Analysis: Serial blood samples were taken at baseline (0 hours) and at 3, 6, 10, 24, and 48 hours post-administration to measure plasma vitamin D3 concentrations using liquid chromatography-mass spectrometry (LC-MS). The primary outcomes were AUC from 0 to 48 hours and Cmax.[6][7]
-
Statistical Analysis: The extent of systemic absorption was quantified by AUC and Cmax. The rate of absorption was assessed by Tmax and the change in total circulating vitamin D3 from baseline at various time points.[6]
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved in these bioequivalence studies, the following diagrams, generated using Graphviz, illustrate the typical experimental workflow and the metabolic pathway of cholecalciferol.
A typical workflow for a cholecalciferol bioequivalence study.
Metabolic pathway of orally administered cholecalciferol.
References
- 1. ijbcp.com [ijbcp.com]
- 2. ijbcp.com [ijbcp.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. An open-label, randomized, crossover study to evaluate the bioavailability of nanoemulsion versus conventional fat-soluble formulation of cholecalciferol in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioequivalence Studies of Vitamin D Gummies and Tablets in Healthy Adults: Results of a Cross-Over Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijclinicaltrials.com [ijclinicaltrials.com]
head-to-head comparison of cholecalciferol and ergocalciferol in raising serum 25(OH)D.
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of vitamin D2 and D3 in elevating serum 25-hydroxyvitamin D levels, supported by experimental data and detailed methodologies.
The debate over the relative potency of cholecalciferol (vitamin D3) and ergocalciferol (B368823) (vitamin D2) in improving vitamin D status has been a subject of extensive research. This guide provides an objective, data-driven comparison of these two major forms of vitamin D, focusing on their ability to raise serum 25-hydroxyvitamin D [25(OH)D], the primary indicator of vitamin D status in the body. The information presented herein is curated from a range of clinical trials and meta-analyses to support evidence-based decisions in research and pharmaceutical development.
Executive Summary
Overwhelming evidence from head-to-head clinical trials and meta-analyses indicates that cholecalciferol is more effective than ergocalciferol in raising and maintaining serum 25(OH)D concentrations.[[“]][2] Multiple studies have demonstrated that at equivalent international unit (IU) doses, cholecalciferol results in a greater increase in serum 25(OH)D levels.[3][4][5] This difference in efficacy is attributed to variations in their metabolic pathways and binding affinity to vitamin D-binding protein (DBP).
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key comparative studies, providing a clear overview of the superior efficacy of cholecalciferol.
Table 1: Summary of Key Head-to-Head Clinical Trials
| Study (Year) | Participant Population | Sample Size (D2/D3) | Dosing Regimen | Duration | Key Findings |
| Trang et al. (1998) | Healthy adults | 17 / 55 | 4000 IU/day | 14 days | The increase in 25(OH)D was 1.7 times greater with cholecalciferol.[3][4] |
| Armas et al. (2004) | Healthy adults | 20 / 20 | Single dose of 50,000 IU | 28 days | Cholecalciferol led to a more sustained increase in serum 25(OH)D. |
| Holick et al. (2011) | Healthy adults | 34 / 34 | 2000 IU/day | 11 weeks | Cholecalciferol was approximately 87% more potent than ergocalciferol in raising serum 25(OH)D. |
| Wetmore et al. (2017) | Chronic Kidney Disease (CKD) patients | 22 / 22 | 50,000 IU/week | 12 weeks | Cholecalciferol therapy resulted in a significantly greater increase in total 25(OH)D compared to ergocalciferol.[5][6] |
| Martineau et al. (2019) | Healthy adults | 15 / 15 | 15,000 IU/week | 12 weeks | Cholecalciferol was more effective than ergocalciferol at raising total 25(OH)D concentrations. |
Table 2: Comparative Efficacy in Raising Serum 25(OH)D (nmol/L)
| Study (Year) | Baseline 25(OH)D (nmol/L) - D2 Group | Baseline 25(OH)D (nmol/L) - D3 Group | Mean Increase in 25(OH)D (nmol/L) - D2 Group | Mean Increase in 25(OH)D (nmol/L) - D3 Group |
| Trang et al. (1998) | 43.7 ± 17.7 | 41.3 ± 17.7 | 13.7 ± 11.4 | 23.3 ± 15.7[7][3][4] |
| Lehmann et al. (2013) | ~40 | ~40 | ~20 | ~35 |
| Wetmore et al. (2017) | 20.5 ± 5.5 (ng/mL) | 20.9 ± 6.3 (ng/mL) | 30.7 ± 15.3 (ng/mL) | 45.0 ± 16.5 (ng/mL)[6][8][9] |
| Thacher et al. (2017) | ~25 | ~25 | ~15 | ~28 |
Note: Data presented as mean ± standard deviation where available. Some values are approximated from graphical representations in the source publications.
Experimental Protocols
The methodologies employed in comparative efficacy studies of cholecalciferol and ergocalciferol generally follow a structured approach to ensure robust and unbiased results.
Participant Selection
-
Inclusion Criteria: Typically, studies recruit healthy adults or specific patient populations (e.g., individuals with chronic kidney disease).[10][11] Key inclusion criteria often include age within a specific range (e.g., 18-70 years), and baseline serum 25(OH)D levels indicating insufficiency or deficiency.[6][10]
-
Exclusion Criteria: Common exclusion criteria include pregnancy, hypercalcemia, a history of kidney stones, and the use of medications known to interfere with vitamin D metabolism.[10][12] Individuals already taking high-dose vitamin D supplements are also typically excluded.[12]
Study Design
A randomized, double-blind, placebo-controlled or active-comparator trial design is the gold standard. Participants are randomly assigned to receive either cholecalciferol or ergocalciferol at equivalent doses. The blinding of both participants and investigators to the treatment allocation minimizes bias.
Intervention
-
Formulation: Vitamin D supplements are administered orally, typically in the form of capsules or oil-based solutions. The vehicle for the vitamin D can influence absorption and is an important factor to control for in study design.
-
Dosing: Dosing regimens vary between studies and can be administered daily, weekly, or as a single large bolus.
Data Collection and Analysis
-
Blood Sampling: Serum 25(OH)D levels are measured at baseline and at specified intervals throughout the study period.
-
Assay Methods: The accurate measurement of 25(OH)D is critical. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold-standard methods for their ability to accurately quantify both 25(OH)D2 and 25(OH)D3.[4][13][[“]] Immunoassays are also used but may have limitations in distinguishing between the two forms.[13][[“]]
Visualizations
Metabolic Pathways
The differential metabolism of cholecalciferol and ergocalciferol is a key factor in their varying efficacy. The following diagram illustrates the metabolic pathways of both forms.
Caption: Metabolic pathways of cholecalciferol (D3) and ergocalciferol (D2).
Experimental Workflow
The diagram below outlines a typical experimental workflow for a clinical trial comparing the efficacy of cholecalciferol and ergocalciferol.
Caption: A generalized experimental workflow for comparative vitamin D studies.
Conclusion
References
- 1. consensus.app [consensus.app]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. Measurement of Vitamin D for Epidemiologic and Clinical Research: Shining Light on a Complex Decision - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of circulating 25-hydroxyvitamin D: A historical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholecalciferol v. ergocalciferol for 25-hydroxyvitamin D (25(OH)D) repletion in chronic kidney disease: a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Table 4, Inclusion and exclusion criteria - Vitamin D from Supplements Consumed during Infancy and Toddlerhood and Bone Health: A Systematic Review - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Overview of Vitamin D - Dietary Reference Intakes for Calcium and Vitamin D - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. mdpi.com [mdpi.com]
- 12. Safety and tolerability of high-dose daily vitamin D3 supplementation in the vitamin D and type 2 diabetes (D2d) study—a randomized trial in persons with prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. consensus.app [consensus.app]
validation of a UPLC-MS/MS method for simultaneous analysis of Vitamin D metabolites.
For researchers, scientists, and drug development professionals, the accurate quantification of vitamin D metabolites is paramount. This guide provides an objective comparison of UPLC-MS/MS methods for the simultaneous analysis of these crucial biomarkers, supported by experimental data and detailed protocols to aid in methodological selection and validation.
The intricate metabolism of vitamin D, involving multiple hydroxylation steps to produce a suite of active and inactive metabolites, necessitates highly sensitive and specific analytical methods. Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) has emerged as the gold standard for this purpose, offering superior resolution and specificity compared to traditional immunoassays. However, the diversity of available protocols presents a challenge in selecting the most appropriate method for a given research or clinical question. This guide aims to demystify the process by comparing key performance characteristics of various UPLC-MS/MS methodologies.
Comparative Analysis of Method Performance
The validation of a UPLC-MS/MS method is a critical step to ensure reliable and reproducible results. Key parameters include linearity, precision, accuracy, and the lower limit of quantification (LLOQ). The following tables summarize these performance metrics from various published methods, offering a snapshot of their capabilities.
| Method Reference | Analytes | Linearity (r²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | LLOQ (ng/mL) |
| Singh et al. (2011)[1][2] | 25(OH)D₂, 25(OH)D₃, 3-epi-25(OH)D₃, 1α(OH)D₃, 7α-hydroxy-4-cholesten-3-one | >0.99 | <10% | <10% | 90-110% | 0.25 |
| Aronov et al. (2014)[3] | 25(OH)D₂, 25(OH)D₃ | >0.99 | - | - | - | 2 (6 min method), 5 (3 min method) |
| Jones et al. (2016)[4][5] | 10 Vitamin D metabolites including 25(OH)D₃, 3-epi-25(OH)D₃, 24R,25(OH)₂D₃, 1α,25(OH)₂D₃, 25(OH)D₂ | >0.99 | <15% | <15% | 85-115% | Analyte dependent |
| Turpeinen et al. (2010)[6] | 25-OH D₃, 25-OH D₂, 24,25-(OH)₂ D₃, 1,25-(OH)₂ D₃, 1,25-(OH)₂ D₂ | >0.97 | 1.6-4.1% | 3.7-6.8% | - | 0.01-0.02 |
| Ofner et al. (2019)[7] | 10 Vitamin D metabolites | >0.99 | <15% | <15% | 85-115% | Analyte dependent |
| Waters Corporation | Six Vitamin D metabolites | - | ≤7.2% | ≤7.2% | Good agreement with DEQAS | 0.005 (for 1,25diOHD₃) |
In-Depth Look at Experimental Protocols
The success of a UPLC-MS/MS analysis is heavily dependent on the meticulous execution of the experimental protocol. Below are detailed methodologies for sample preparation, a critical step that significantly impacts the accuracy and sensitivity of the assay.
Alternative 1: Supported Liquid Extraction (SLE)
Supported Liquid Extraction (SLE) offers a streamlined and efficient alternative to traditional liquid-liquid extraction (LLE) and protein precipitation methods, providing high analyte recovery and clean extracts.[4][5]
Protocol:
-
Sample Pre-treatment: To 220 µL of serum, add an internal standard solution.
-
Extraction: Load the sample onto an SLE plate. Allow the sample to absorb for 5 minutes.
-
Elution: Apply an organic solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane) to elute the analytes.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in an appropriate mobile phase for injection.
Alternative 2: Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction is a classic and robust method for isolating hydrophobic compounds like vitamin D metabolites from complex biological matrices.[1][2]
Protocol:
-
Protein Precipitation and Extraction: To a serum sample, add an internal standard followed by an organic solvent such as acetonitrile (B52724) to precipitate proteins.
-
Phase Separation: Vortex the mixture and then add a non-polar solvent like hexane. Centrifuge to achieve phase separation.
-
Collection and Evaporation: Transfer the upper organic layer containing the analytes to a new tube and evaporate to dryness.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for UPLC-MS/MS analysis.
Alternative 3: Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a powerful technique for sample cleanup and concentration, offering cleaner extracts and reduced matrix effects compared to simpler methods.[8][9] It is considered superior to conventional extraction methods for its efficiency in resolving vitamin D and its metabolites based on polarity.[9]
Protocol:
-
Protein Precipitation: Precipitate proteins in the serum sample by adding a solvent like acetonitrile. Centrifuge to pellet the proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-organic-content solvent to remove polar interferences.
-
Elution: Elute the vitamin D metabolites with a high-organic-content solvent like methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.
Visualizing the Science: Workflows and Pathways
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict a typical experimental workflow and the metabolic pathway of Vitamin D.
Caption: A typical UPLC-MS/MS experimental workflow.
Caption: Simplified metabolic pathway of Vitamin D.
The Challenge of Isomers: Epimers and Isobars
A significant analytical challenge in vitamin D analysis is the presence of epimers and isobars, which have the same mass-to-charge ratio as the target analytes and can interfere with accurate quantification if not chromatographically resolved.[1][2] The C3-epimer of 25(OH)D₃, for example, can lead to an overestimation of vitamin D status if not separated.[10]
Several chromatographic strategies have been developed to address this issue, including the use of specific stationary phases like pentafluorophenyl (PFP) columns and tandem column setups.[1][2][11] The choice of mobile phase composition and gradient elution is also critical for achieving the necessary separation.[11] Researchers should be aware of these potential interferences and select or develop methods capable of resolving them for accurate and reliable results.
References
- 1. Misleading measures in Vitamin D analysis: a novel LC-MS/MS assay to account for epimers and isobars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Utilizing cooled liquid chromatography and chemical derivatization to separate and quantify C3-epimers of 25-hydroxy vitamin D and low abundant 1α,25(OH)2D3: application in a pediatric population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Solid phase extraction system for vitamin D and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Comparative Effectiveness of Daily vs. Bolus Dosing of Cholecalciferol: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy and physiological effects of daily versus bolus (intermittent) dosing of cholecalciferol (Vitamin D3). The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of current experimental data to inform study design and clinical application.
Executive Summary
The administration of cholecalciferol for the correction of vitamin D deficiency and maintenance of optimal serum 25-hydroxyvitamin D [25(OH)D] levels is a common clinical practice. The choice between a daily low-dose regimen and an intermittent high-dose (bolus) regimen has been a subject of extensive research. This guide summarizes the comparative effectiveness of these two strategies, focusing on key outcomes such as serum 25(OH)D levels, bone mineral density, fall risk in the elderly, and the risk of hypercalcemia. While both daily and intermittent dosing have been shown to be effective in increasing serum 25(OH)D levels, their pharmacokinetic profiles and clinical outcomes can differ significantly.[1][2][3][4] Daily dosing is associated with more stable serum 25(OH)D concentrations and may be more effective in reducing the risk of falls.[5] Bolus dosing, while offering the convenience of less frequent administration, results in sharp fluctuations in serum 25(OH)D levels and may lead to an increased catabolism of vitamin D, potentially attenuating its long-term effectiveness.[6]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from key comparative studies.
Table 1: Comparative Efficacy on Serum 25(OH)D Levels
| Study/Meta-analysis | Dosing Regimen (Daily) | Dosing Regimen (Bolus/Intermittent) | Key Findings on 25(OH)D Levels |
| Bayesian Network Meta-analysis (116 RCTs, 11,376 participants) | Various daily doses | Various weekly or monthly doses with similar cumulative amounts | No statistically significant pooled mean differences in 25(OH)D concentration between daily and intermittent supplementation.[1][4] |
| Fassio et al. (Pharmacokinetic Study) | 10,000 IU daily | 50,000 IU weekly or 100,000 IU bi-weekly | Daily dosing led to a gradual and sustained increase in 25(OH)D, while bolus doses caused a rapid initial peak followed by a decline. |
| Ketha et al. (2018) | 5,000 IU daily for 28 days | Single dose of 150,000 IU | The single-dose group had a significantly greater mean 25(OH)D Area Under the Curve (AUC) over 28 days.[7] |
Table 2: Comparative Effect on Fall Prevention in Older Adults
| Study/Meta-analysis | Dosing Regimen (Daily) | Dosing Regimen (Bolus/Intermittent) | Outcome: Risk of Falls |
| Meta-analysis (38 RCTs, 61,350 participants) | ≥700 IU/day | Large intermittent bolus doses | Daily high doses (≥700 IU) were associated with a lower risk of falling (RR, 0.87).[5] Large intermittent bolus doses did not prevent falls (RR, 0.98).[5] |
| Bischoff-Ferrari et al. (2016) | Not directly compared | Monthly bolus of 24,000 IU, 60,000 IU, or 24,000 IU + calcifediol | Higher monthly bolus doses (60,000 IU and 24,000 IU + calcifediol) were associated with an increased risk of falls compared to the 24,000 IU group. |
| Smith et al. (2007) | Not directly compared | 500,000 IU annually | An annual bolus dose was associated with an increased risk of falls and fractures. |
Table 3: Comparative Effect on Bone Mineral Density (BMD)
| Study/Meta-analysis | Dosing Regimen (Daily) | Dosing Regimen (Bolus/Intermittent) | Outcome: Bone Mineral Density |
| Witham et al. (2019) | Not directly compared | Monthly doses of 12,000 IU, 24,000 IU, or 48,000 IU | No significant difference in the change in hip BMD between the different monthly dosing groups after 12 months.[8] |
| RECORD Trial | Not directly compared | 100,000 IU every 4 months | No significant reduction in the incidence of fractures. |
| Meta-analysis (General) | Daily doses often with calcium | Intermittent doses often with calcium | Evidence for the effect of vitamin D supplementation on BMD is conflicting and may depend on the dose and baseline vitamin D status. |
Experimental Protocols
Ketha et al. (2018): Pharmacokinetics of Daily vs. Bolus Dosing
-
Study Design: A randomized controlled trial involving 40 lactating women.[9]
-
Participants: Healthy, non-pregnant, non-lactating females aged 18-40 years.
-
Intervention: Participants were randomized to one of two groups:
-
Outcome Measures: Serum concentrations of cholecalciferol, 25(OH)D, and 24,25-dihydroxyvitamin D3 [24,25(OH)2D3] were measured at baseline and on days 1, 3, 7, 14, and 28.[9]
-
Analysis: The area under the curve (AUC) for serum cholecalciferol and 25(OH)D was calculated and compared between the two groups. The ratio of 24,25(OH)2D3 to 25(OH)D3 was also analyzed as an indicator of vitamin D catabolism.[9]
Meta-analysis on Fall Prevention (2022)
-
Study Design: A systematic review and meta-analysis of randomized controlled trials (RCTs).[5]
-
Inclusion Criteria: RCTs comparing vitamin D supplementation (with or without calcium) to placebo or no treatment on the incidence of falls in adults over 50 years of age.[5]
-
Data Extraction: Data on study design, participant characteristics, intervention details (dose, frequency, duration), and the number of falls were extracted.
-
Analysis: Risk ratios (RRs) and absolute risk differences (ARDs) with 95% confidence intervals (CIs) were calculated using random-effects models. Subgroup analyses were performed based on the daily dose of vitamin D (<700 IU vs. ≥700 IU) and the dosing frequency (daily vs. intermittent bolus).[5]
Visualizations
Vitamin D Metabolism and Signaling Pathway
Caption: Vitamin D metabolism and genomic signaling pathway.
Conceptual Workflow: Daily vs. Bolus Dosing Pharmacokinetics
Caption: Conceptual workflow of daily vs. bolus dosing pharmacokinetics.
Discussion
The choice between daily and bolus dosing of cholecalciferol should be guided by the specific clinical or research objective. For achieving a rapid increase in serum 25(OH)D levels, a bolus dose may be effective. However, for long-term maintenance and for clinical outcomes such as fall prevention, a daily dosing regimen appears to be more advantageous due to the maintenance of stable physiological concentrations of 25(OH)D and potentially better extra-skeletal effects.
The increased catabolism of vitamin D metabolites following a large bolus dose is a critical consideration. The induction of the 24-hydroxylase enzyme (CYP24A1) leads to a more rapid degradation of both 25(OH)D and the active hormone 1,25-dihydroxyvitamin D, which may limit the duration of the biological effect.[6][9]
Future research should focus on head-to-head trials with clinically relevant endpoints to further elucidate the long-term comparative effectiveness and safety of different dosing regimens, particularly concerning extra-skeletal outcomes.
References
- 1. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Figure 3, [Vitamin D signaling pathway. The...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. Comparison of the Effect of Daily Versus Bolus Dose Maternal Vitamin D3 Supplementation on the 24,25-dihydroxyvitamin D3 to 25-hydroxyvitamin D3 Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-dose vitamin D increases fall risk in study of 200 patients | MDedge [mdedge.com]
- 9. m.youtube.com [m.youtube.com]
Navigating the Nuances of Vitamin D Immunoassays: A Comparative Guide to Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate measurement of Vitamin D and its metabolites is paramount. While immunoassays offer a high-throughput and cost-effective solution, the cross-reactivity of their antibodies with various Vitamin D metabolites can lead to significant discrepancies in results. This guide provides an objective comparison of the performance of several common commercial immunoassays, supported by experimental data, to aid in the selection of the most appropriate assay for your research needs.
The accurate quantification of 25-hydroxyvitamin D [25(OH)D], the primary circulating form of Vitamin D and the accepted biomarker of Vitamin D status, is crucial for both clinical diagnostics and research.[1] Immunoassays are widely used for this purpose; however, their accuracy can be compromised by the cross-reactivity of the assay's antibodies with other Vitamin D metabolites that are structurally similar to 25(OH)D3.[2] This cross-reactivity can lead to an overestimation or underestimation of the true 25(OH)D3 concentration, potentially impacting data interpretation and clinical decision-making.[3]
This guide delves into the critical issue of antibody cross-reactivity in Vitamin D3 immunoassays, offering a comparative analysis of several widely used platforms. We will explore the extent to which these assays cross-react with key metabolites, including 25-hydroxyvitamin D2 [25(OH)D2], the C3-epimer of 25-hydroxyvitamin D3 [3-epi-25(OH)D3], and 24,25-dihydroxyvitamin D3 [24,25(OH)2D3].
Comparative Analysis of Cross-Reactivity
The following table summarizes the reported cross-reactivity of several commercial immunoassays with key Vitamin D metabolites. It is important to note that these values are often provided by the manufacturers or have been determined in independent studies and may vary depending on the specific experimental conditions.[4][5] The gold standard for comparison is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can distinguish between different Vitamin D metabolites with high specificity.[2]
| Immunoassay Platform | 25(OH)D2 | 3-epi-25(OH)D3 | 24,25(OH)2D3 | Reference |
| Siemens ADVIA Centaur Vitamin D Total | ~100% (equimolar) | 1.1% | Data not consistently reported | [6][7] |
| Roche Elecsys Vitamin D Total II/III | ~97% | Weak to modest in patient samples, but can be significant with enriched samples | Blocked by a specific monoclonal antibody | [1][5][8] |
| Abbott Architect 25-OH Vitamin D | 80.5% - 82.4% | Data not consistently reported, some studies suggest under-recovery | Data not consistently reported | [9][10] |
| DiaSorin Liaison 25 OH Vitamin D TOTAL | ~100% | No significant cross-reactivity reported | Possible cross-reactivity | [5][11] |
| IDS-iSYS 25-Hydroxyvitamin D | No significant difference to LC-MS/MS for total 25-OHD | Data not consistently reported | Possible cross-reactivity | [11][12] |
Visualizing the Vitamin D Metabolic Pathway
To understand the significance of cross-reactivity, it is essential to visualize the metabolic pathway of Vitamin D. The following diagram illustrates the key steps in the conversion of Vitamin D to its active and inactive forms.
Caption: Vitamin D Metabolic Pathway
Experimental Protocols
Determining Antibody Cross-Reactivity
A common method to assess the cross-reactivity of an immunoassay is to analyze samples containing known concentrations of the potential cross-reactant and compare the measured concentration to the actual concentration.
Objective: To quantify the percentage of cross-reactivity of a Vitamin D immunoassay with a specific metabolite (e.g., 25(OH)D2, 3-epi-25(OH)D3).
Materials:
-
Vitamin D immunoassay kit (including calibrators and controls)
-
Purified standards of the target analyte (e.g., 25(OH)D3) and the potential cross-reactant
-
Serum or plasma samples with low or undetectable levels of Vitamin D metabolites
-
Precision pipettes and consumables
-
Immunoassay analyzer
Procedure:
-
Preparation of Spiked Samples:
-
Prepare a series of dilutions of the purified cross-reactant standard in the low-level serum/plasma pool. The concentrations should span the analytical measurement range of the immunoassay.
-
Prepare a control sample by spiking the low-level serum/plasma with the target analyte (25(OH)D3) at a concentration in the mid-range of the standard curve.
-
-
Immunoassay Analysis:
-
Analyze the spiked samples and the control sample using the Vitamin D immunoassay according to the manufacturer's instructions.
-
Run the standard curve for the target analyte (25(OH)D3) as per the assay protocol.
-
-
Calculation of Cross-Reactivity:
-
Determine the apparent concentration of the cross-reactant from the immunoassay measurement using the standard curve of the target analyte.
-
Calculate the percentage of cross-reactivity using the following formula:
% Cross-Reactivity = (Measured Concentration of Cross-Reactant / Actual Concentration of Cross-Reactant) x 100
-
Experimental Workflow for Cross-Reactivity Assessment
Caption: Cross-Reactivity Workflow
Conclusion
The choice of a Vitamin D immunoassay should be guided by a thorough understanding of its performance characteristics, particularly antibody cross-reactivity. For studies where the presence of specific metabolites like 25(OH)D2 or 3-epi-25(OH)D3 is anticipated, selecting an assay with minimal cross-reactivity is crucial to ensure data accuracy. When the highest level of specificity is required, LC-MS/MS remains the reference method.[13] This guide provides a framework for researchers to critically evaluate and compare different immunoassays, ultimately leading to more reliable and reproducible results in the field of Vitamin D research.
References
- 1. Evaluation of 3-epi-25-hydroxyvitamin D3 cross-reactivity in the Roche Elecsys Vitamin D Total protein binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. clinicallab.com [clinicallab.com]
- 4. Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum 25-hydroxyvitamin D measurement: Comparative evaluation of three automated immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. siemens-healthineers.com [siemens-healthineers.com]
- 7. Vitamin D Total Assay - Siemens Healthineers [siemens-healthineers.com]
- 8. Two-site evaluation of the Roche Elecsys Vitamin D total III assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Abbott Architect 25-OH vitamin D assay in different levels of vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of 25-hydroxy vitamin D assay on the immunodiagnostic systems iSYS analyser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn0.scrvt.com [cdn0.scrvt.com]
Safety Operating Guide
Proper Disposal of Vitamin D3 (Colecalciferol): A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
Vitamin D3, or colecalciferol, is a vital compound in many research and drug development applications. However, its high toxicity necessitates stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for the proper disposal of Vitamin D3 and associated contaminated materials in a laboratory setting. Adherence to these protocols is critical to mitigate risks and maintain regulatory compliance.
Immediate Safety Precautions
Vitamin D3 is classified as acutely toxic and can be fatal if swallowed, inhaled, or in contact with skin.[1][2][3][4][5][6] Therefore, all handling and disposal procedures must be conducted within a certified chemical fume hood.[1][2] Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory at all times.[1][2]
Step-by-Step Disposal Protocol
All forms of Vitamin D3, including the pure compound, contaminated materials (e.g., pipette tips, gloves, bench paper), and solutions, must be treated as hazardous waste.[1][3] Do not mix Vitamin D3 waste with non-hazardous laboratory trash.[1][7]
1. Waste Identification and Segregation:
-
Solid Waste:
-
Place all solid materials contaminated with Vitamin D3, such as unused compound, weighing boats, wipes, and gloves, into a dedicated, clearly labeled hazardous waste container.[1]
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[1]
-
Label the container as "Hazardous Waste" and clearly identify the contents, including "Vitamin D3 (Colecalciferol)" and any other components.[1]
-
-
Liquid Waste:
-
Collect all liquid waste containing Vitamin D3 in a dedicated, leak-proof, and shatter-resistant hazardous waste container.[1]
-
Ensure the container is properly labeled as "Hazardous Waste" with a full description of its contents, including the solvent and the estimated concentration of Vitamin D3.[1]
-
2. Waste Storage:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA).[1]
-
The SAA should be a well-ventilated area, away from general laboratory traffic and incompatible materials.[1]
-
Keep waste containers closed at all times, except when adding waste.[1][8]
3. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[1][9]
-
Never dispose of Vitamin D3 waste by evaporation, in the regular trash, or down the sewer.[3][4][6][7][8][10]
Quantitative Data Summary
The following table summarizes key hazard classifications for Colecalciferol (Vitamin D3), which underscore the importance of proper handling and disposal.
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Category 2 (Fatal if swallowed) | [2][4][5] |
| Acute Dermal Toxicity | Category 2 (Fatal in contact with skin) | [2][4][5] |
| Acute Inhalation Toxicity | Category 2 (Fatal if inhaled) | [2][4][5] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 (Causes damage to organs) | [2][3][5] |
| UN Number for Transport | UN2811 (Toxic solid, organic, n.o.s.) | [2][7][11] |
Experimental Protocols
No specific experimental protocols were cited in the context of disposal procedures. The focus of this guide is on the safe and compliant management of chemical waste generated from such experiments.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of Vitamin D3.
Caption: Vitamin D3 (Colecalciferol) Disposal Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. biosynth.com [biosynth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. download.basf.com [download.basf.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
